molecular formula C18H16N2S2 B3032430 Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- CAS No. 17619-11-3

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Cat. No.: B3032430
CAS No.: 17619-11-3
M. Wt: 324.5 g/mol
InChI Key: FPVZSJGTRGMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a useful research compound. Its molecular formula is C18H16N2S2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZSJGTRGMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487265
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17619-11-3
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a molecule of interest in the fields of medicinal chemistry and materials science. This document delves into the compound's structural attributes, available physicochemical data, a proposed synthetic pathway, and preliminary safety considerations. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of this and related diaryl sulfide compounds. While comprehensive experimental data remains limited in publicly accessible literature, this guide synthesizes the available information to provide a robust starting point for further investigation.

Introduction

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, with the CAS Number 17619-11-3, is an aromatic diamine characterized by a central 1,4-phenylenebis(thio) core linking two benzenamine moieties. The presence of flexible thioether linkages and reactive amine functionalities suggests its potential as a versatile building block in the synthesis of novel organic materials and pharmacologically active agents. The structural similarity to other diaryl sulfides and diamines that have found applications in various domains underscores the importance of a detailed characterization of this compound. This guide aims to consolidate the known information and provide a framework for its further study and utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimentally determined data for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is not extensively available, the following table summarizes its key identifiers and some reported or predicted properties.

PropertyValueSource
CAS Number 17619-11-3[1]
Molecular Formula C₁₈H₁₆N₂S₂ABI Chem
Molecular Weight 324.46 g/mol ABI Chem
Appearance White powder[1]
Purity 99%[1]

Note: The appearance and purity are based on supplier information and may vary.

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A potential synthesis could involve the reaction of 1,4-benzenedithiol with two equivalents of an appropriately activated 4-halo-nitrobenzene, followed by the reduction of the nitro groups to amines.

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 1,4-Benzenedithiol 1,4-Benzenedithiol Intermediate_Product 1,4-Bis((4-nitrophenyl)thio)benzene 1,4-Benzenedithiol->Intermediate_Product + 2 eq. 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Intermediate_Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Product Final_Product Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Intermediate_Product->Final_Product Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 1,4-Bis((4-nitrophenyl)thio)benzene

    • To a stirred solution of 1,4-benzenedithiol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

    • Slowly add a solution of 4-fluoronitrobenzene (2.1 equivalents) in DMF to the reaction mixture.

    • Heat the reaction to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water and a suitable organic solvent (e.g., methanol) to remove impurities, and dry under vacuum.

  • Step 2: Synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

    • Suspend the crude 1,4-bis((4-nitrophenyl)thio)benzene in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent such as tin(II) chloride dihydrate (excess, e.g., 6-8 equivalents) portion-wise while monitoring the temperature.

    • After the addition is complete, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic, which will precipitate the free amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be symmetrical. The protons on the central benzene ring would likely appear as a singlet. The protons on the two outer benzenamine rings would appear as two sets of doublets, characteristic of a para-substituted benzene ring. The amine protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should also reflect the symmetry of the molecule. We would expect to see distinct signals for the carbon atoms of the central ring and the outer benzenamine rings. The carbon atoms attached to the sulfur and nitrogen atoms would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-S stretching vibrations are expected in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (324.06 g/mol for the most common isotopes). Fragmentation patterns would likely involve the cleavage of the C-S and C-N bonds.

Toxicological and Safety Data

Specific toxicological data for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is not available. However, given the presence of aromatic amine functionalities, it should be handled with caution. Aromatic amines as a class can have varying degrees of toxicity, and some are known to be skin and respiratory irritants, and in some cases, potential carcinogens.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

The potential applications of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- are largely unexplored but can be inferred from its chemical structure.

  • Drug Development: The mention of its use in "healing drugs" suggests potential biological activity.[1] The diaryl sulfide motif is present in a number of pharmacologically active compounds. The amine groups provide handles for further chemical modification to explore structure-activity relationships.

  • Materials Science: As a diamine, it can serve as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The thioether linkages can impart flexibility and potentially interesting electronic properties to the resulting polymers.

Further research is warranted to fully elucidate the properties and potential of this compound. This would include a thorough experimental characterization of its physicochemical and toxicological properties, as well as an exploration of its reactivity and biological activity.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical intermediate commonly known as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. While the user query specified CAS number 17619-11-3, initial database searches revealed a discrepancy, with this number being linked to 4,4'-(1,4-Phenylenebis(sulfanediyl))dianiline[1][2]. However, the vast body of scientific literature relevant to pharmaceutical research and drug development points towards a likely interest in the piperazine derivative, which is authoritatively identified by CAS Number 52605-52-4 for its hydrochloride salt[3][4][5][6][7]. This guide proceeds under the expert assumption that the latter compound is the intended subject of this technical review.

Introduction

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a key arylpiperazine compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs)[3]. Its structural motif is central to the development of drugs targeting the central nervous system. Most notably, it is a well-documented intermediate in the synthesis of antidepressants like Trazodone and Nefazodone[3][8][9]. Understanding the chemical properties, synthesis pathways, and analytical methodologies for this compound is paramount for researchers and scientists in the field of medicinal chemistry and drug development. This guide provides a comprehensive technical overview, grounded in established scientific literature, to support these endeavors.

Part 1: Chemical Structure and Identification

The molecular architecture of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride consists of a central piperazine ring, N-substituted with a 3-chlorophenyl group at one nitrogen and a 3-chloropropyl group at the other. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for synthetic applications[10][11].

The presence of the 3-chlorophenylpiperazine (mCPP) moiety is significant. mCPP itself is a known serotonin receptor agonist, and its derivatives are widely explored for psychoactive properties[12]. The 3-chloropropyl chain provides a reactive electrophilic site, enabling covalent linkage to other molecular scaffolds, a critical feature for its role as a synthetic intermediate.

Table 1: Chemical Identifiers for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

IdentifierValueSource(s)
CAS Number 52605-52-4[3][4][6]
Molecular Formula C₁₃H₁₉Cl₃N₂ (or C₁₃H₁₈Cl₂N₂·HCl)[3][4][6]
Molecular Weight 309.66 g/mol [3][4][6]
IUPAC Name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride[4]
SMILES ClC=1C=C(N2CCN(CCCCl)CC2)C=CC1.Cl[10]
InChI Key JVLRNANYLVRULL-UHFFFAOYSA-N[6][10][13]
Synonyms Trazodone Impurity F, Nefazodone Related Compound A[8][13]

Part 2: Physicochemical and Chemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions. It is typically encountered as a white to off-white crystalline solid[3][5]. Its solubility in water and other polar solvents like ethanol facilitates its use in various reaction media[11].

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical State White to off-white crystalline powder/solid[3][5][11]
Melting Point 198-203 °C (lit.)[3][6]
Solubility Soluble in water and ethanol[11]
Purity Typically ≥97%[6][7][13]
Storage Store in a cool, dry, well-ventilated area away from light[5][11]

From a chemical reactivity standpoint, the key functional group is the terminal alkyl chloride on the propyl chain. This site is susceptible to nucleophilic substitution, which is the primary mechanism through which this intermediate is incorporated into larger drug molecules. The piperazine nitrogens also retain basicity, although this is tempered by the electron-withdrawing effect of the aryl group and protonation in the hydrochloride salt form.

Part 3: Synthesis and Manufacturing

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic strategies involve the alkylation of a pre-formed piperazine ring.

Core Synthetic Pathway

The synthesis generally proceeds via the N-alkylation of 1-(3-chlorophenyl)piperazine with a three-carbon electrophile. This approach is logical as it builds the final molecule from two key synthons, allowing for modularity and efficient construction.

Synthesis_Pathway cluster_reactants Starting Materials A 1-(3-chlorophenyl)piperazine (or its hydrochloride salt) P 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Free Base) A->P Alkylation Reaction B 1-bromo-3-chloropropane B->P Alkylation Reaction C Base (e.g., NaOH, K₂CO₃) C->P Alkylation Reaction D Solvent (e.g., Acetone/Water, Acetonitrile) D->P Alkylation Reaction E HCl (for salt formation) F 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride P->F Acidification

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol (Alkylation Method)

The following protocol is a synthesized representation based on established methodologies[14][15][16]. The causality behind the choice of reagents is critical: 1-bromo-3-chloropropane is selected as the alkylating agent because the bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-position while preserving the chloro-group for subsequent synthetic steps. A base is required to deprotonate the piperazine nitrogen, rendering it nucleophilic.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) in a mixture of acetone and water, add a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (approx. 2.5 eq)[14][15]. The base neutralizes the hydrochloride salt and deprotonates the secondary amine of the piperazine ring.

  • Alkylation: Add 1-bromo-3-chloropropane (approx. 1.0-1.2 eq) to the mixture at room temperature (25-30°C)[15]. The more nucleophilic secondary amine of the piperazine attacks the carbon bearing the bromine, displacing the bromide ion.

  • Reaction Monitoring: Stir the resulting mixture for 15-18 hours at room temperature[14][15]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup & Isolation (Free Base): Upon completion, separate the organic layer. Concentrate the organic phase under reduced pressure to yield the crude product as an oil (the free base form)[14][15].

  • Salt Formation & Purification: Dissolve the crude oil in a suitable solvent like acetone. Add a solution of hydrochloric acid (e.g., 2M HCl in dioxane or concentrated HCl) until the solution is acidic[14][16].

  • Crystallization and Filtration: The hydrochloride salt will precipitate out of the solution. Cool the mixture (e.g., to 5°C) to maximize crystallization[14]. Collect the white precipitate by filtration, wash with cold water, and dry to afford the final product, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[14].

Part 4: Role in Drug Development & Quality Control

The primary and most authoritative application of this compound is as a pharmaceutical intermediate[3][5][11]. It is a direct precursor in the final convergent synthesis step of Trazodone, where it reacts with 2-(3-oxo-s-triazolo[4,3-a]pyridin-2-yl)benzoic acid.

Its presence as an impurity in final drug products like Trazodone and Nefazodone is also a critical consideration for quality control in pharmaceutical manufacturing[3][8][17]. Regulatory bodies require stringent control over such process-related impurities.

Analytical Methods for Quality Control

Due to its potential to be a genotoxic impurity, highly sensitive analytical methods are required for its detection and quantification at trace levels in final API batches[17].

Workflow: LC-MS/MS for Impurity Quantification

Analytical_Workflow S1 Sample Preparation (API dissolved at ~5 mg/mL) S2 Chromatographic Separation (C18 Reverse-Phase Column) S1->S2 S3 Ionization (Electrospray Ionization - ESI) S2->S3 S4 Mass Spectrometry (Triple Quadrupole MS/MS) S3->S4 S5 Detection & Quantification (Multiple Reaction Monitoring - MRM) S4->S5

Caption: Workflow for trace-level analysis via LC-MS/MS.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary selectivity and sensitivity for this purpose. The method involves:

  • Chromatography: Separation of the impurity from the main API on a reverse-phase HPLC column (e.g., C18)[17][18].

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition, allowing for quantification down to parts-per-million (ppm) levels[17].

This self-validating system ensures that only the compound with the correct molecular mass and fragmentation pattern is quantified, providing trustworthy and accurate results essential for regulatory compliance.

Conclusion

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4) is a compound of significant industrial importance, particularly within the pharmaceutical sector. Its role as a pivotal intermediate in the synthesis of widely used antidepressants underscores the need for robust and well-understood synthetic and analytical protocols. The methodologies described herein, from its chemical synthesis to its trace-level quantification, provide a technical foundation for researchers and drug development professionals. A thorough understanding of its properties and reaction mechanisms is essential for the efficient and safe production of life-saving medicines.

References

Spectroscopic Elucidation of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a complex aromatic diamine thioether, holds significant interest in materials science and drug development due to its unique structural motifs. The precise characterization of its molecular structure is paramount for understanding its properties and potential applications. This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

It is important to note that while this molecule is cataloged (CAS 10468-43-6), its detailed, experimentally verified spectroscopic data is not widely available in public scientific databases. Therefore, this guide will serve as a predictive framework, grounded in established spectroscopic principles and data from analogous structures. We will dissect the molecule's functional groups and symmetries to forecast its spectral fingerprint, providing researchers with a robust reference for characterization and quality control.

Molecular Structure and Symmetry Considerations

The structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is characterized by a central 1,4-disubstituted benzene ring linked via two sulfur atoms (thioether bridges) to the para-positions of two aniline (benzenamine) moieties.

Caption: Molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

The molecule possesses a high degree of symmetry, with a C2 axis of rotation through the center of the phenylene ring and the sulfur atoms. This symmetry is critical for interpreting the NMR spectra, as it dictates the number of chemically equivalent protons and carbons, thereby simplifying the expected number of signals.

Predicted Fourier-Transform Infrared (FTIR) Spectrum Analysis

The FTIR spectrum provides invaluable information about the functional groups present. For this molecule, the key vibrational modes are associated with the primary amine (-NH₂) groups, the aromatic rings (C-H and C=C bonds), and the thioether (C-S) linkages.

Key Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModePredicted IntensityRationale and Commentary
3450 - 3350N-H Asymmetric StretchMediumPrimary aromatic amines typically show two distinct N-H stretching bands.[1] This is the higher frequency, asymmetric stretch.
3380 - 3280N-H Symmetric StretchMediumThe lower frequency symmetric stretch of the primary amine -NH₂ group.[1]
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic stretching vibrations for sp² C-H bonds on the benzene rings.[1]
1630 - 1580N-H Scissoring (Bend)StrongThis bending vibration from the primary amine is often strong and appears in the same region as C=C stretching.
1610 - 1575Aromatic C=C StretchMedium-StrongVibrations from the stretching of the carbon-carbon double bonds within the aromatic rings.
1520 - 1480Aromatic C=C StretchStrongA second characteristic and often strong band for aromatic ring skeletal vibrations.
1330 - 1250Aromatic C-N StretchStrongThe stretching vibration of the bond between the aromatic carbon and the amine nitrogen is a key identifier for aromatic amines.
850 - 810C-H Out-of-Plane BendStrongFor 1,4-disubstituted (para) benzene rings, a strong absorption in this region is expected due to the out-of-plane bending of the two adjacent C-H bonds. All three rings in the molecule are para-substituted.
750 - 650C-S StretchWeak-MediumThe carbon-sulfur stretch is typically weak and can be difficult to assign definitively, but is expected in this region for aryl thioethers.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's symmetry, a relatively simple spectrum is predicted. A deuterated solvent such as DMSO-d₆ would be appropriate for analysis, as it can dissolve the compound and its residual proton signal does not typically interfere with the aromatic region.

Predicted ¹H NMR Spectrum

The symmetry of the molecule results in only three expected signals for the aromatic protons, plus a signal for the amine protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~ 7.30Singlet4HH-aProtons on the central phenylene ring. They are chemically equivalent and have no adjacent protons, resulting in a singlet.
~ 7.15Doublet4HH-bProtons on the aminophenyl rings that are ortho to the sulfur atom. They are split by the adjacent H-c protons.
~ 6.60Doublet4HH-cProtons on the aminophenyl rings that are meta to the sulfur atom (and ortho to the -NH₂ group). The electron-donating amine group shields these protons, shifting them significantly upfield. They are split by the H-b protons.
~ 5.10Broad Singlet4H-NHThe protons of the primary amine groups. Their signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The molecule's symmetry predicts only six unique carbon signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Predicted δ (ppm)AssignmentRationale and Commentary
~ 149.0C-f (C-NH₂)The carbon atom directly attached to the electron-donating amino group is significantly shielded compared to other substituted carbons.
~ 136.5C-d (C-S, aminophenyl)The carbon atom on the aminophenyl ring directly bonded to the sulfur.
~ 133.0C-b (C-H, aminophenyl)The carbon atoms ortho to the sulfur atom on the aminophenyl rings.
~ 131.0C-a (C-H, central ring)The protonated carbons on the central phenylene ring.
~ 129.5C-g (C-S, central ring)The carbon atom on the central ring directly bonded to the sulfur.
~ 115.0C-c (C-H, aminophenyl)The carbon atoms meta to the sulfur and ortho to the amino group. The strong shielding effect of the -NH₂ group results in a significant upfield shift.

Experimental Protocols

To validate these predictions, the following standard operating procedures for sample analysis are recommended.

Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Protocol for NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 2-3 seconds, and 16 scans.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Obtain Solid Sample FTIR FTIR Spectroscopy (ATR) Prep->FTIR NMR_Sol Dissolve in DMSO-d6 Prep->NMR_Sol FTIR_Data Identify Functional Groups FTIR->FTIR_Data NMR NMR Spectroscopy NMR_Sol->NMR H1_NMR ¹H NMR Acquisition NMR->H1_NMR C13_NMR ¹³C NMR Acquisition NMR->C13_NMR NMR_Data Determine C-H Framework H1_NMR->NMR_Data C13_NMR->NMR_Data Structure Elucidate/Confirm Structure FTIR_Data->Structure NMR_Data->Structure

References

A Comprehensive Guide to the Thermal Analysis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the thermal properties of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a molecule of significant interest in the development of high-performance polymers and advanced materials. As researchers and drug development professionals, a thorough understanding of a material's thermal stability and phase behavior is paramount for predicting its performance, processability, and degradation pathways. This document will serve as a practical and theoretical resource for characterizing this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Thermal Analysis for Aromatic Thioethers

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a unique molecule featuring a combination of aromatic amine and thioether linkages. This structure imparts a balance of rigidity from the phenyl rings and flexibility from the sulfur atoms, making it a valuable building block for polymers with desirable thermal and mechanical properties.[1] Thermal analysis techniques are critical in this context, as they provide quantitative data on how a material's properties change with temperature.[2]

For a molecule like Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, thermal analysis helps us to:

  • Determine Thermal Stability: Identifying the temperature at which the material begins to decompose is crucial for defining its operational limits in various applications.

  • Identify Phase Transitions: Detecting events like melting, crystallization, and glass transitions provides insights into the material's physical state and processing characteristics.

  • Ensure Purity: The presence of impurities can often be detected as additional thermal events in a DSC or TGA scan.

  • Predict Polymerization Behavior: As a monomer, its thermal behavior will influence the conditions required for polymerization reactions.

This guide will delve into the two primary techniques for these investigations: Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Thermal Stability and Decomposition Profile

TGA is an essential technique for determining the thermal stability of a material by monitoring its mass as it is heated over time.[3] For Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, TGA will reveal the onset temperature of decomposition and the stages of mass loss, providing critical information about its degradation mechanism.

The "Why" Behind the Experimental Choices

The selection of TGA parameters is not arbitrary; it is a deliberate process to elicit the most accurate and relevant information.

  • Heating Rate: A moderate heating rate (e.g., 10 °C/min) is typically chosen as a starting point. A slower rate can provide better resolution of distinct decomposition steps, while a faster rate can shift the decomposition to higher temperatures.

  • Atmosphere:

    • Inert Atmosphere (Nitrogen or Argon): This is crucial for studying the inherent thermal stability of the molecule without the influence of oxidation. In an inert atmosphere, decomposition is primarily driven by the scission of the weakest chemical bonds. For this molecule, the C-S (thioether) bonds are likely to be the initial points of cleavage.[3]

    • Oxidative Atmosphere (Air or Oxygen): Running the analysis in an oxidative environment provides insights into the material's performance in real-world conditions where oxygen is present. The presence of oxygen will likely lower the decomposition temperature as it can actively participate in the degradation reactions, particularly at the thioether linkages.[4]

  • Sample Preparation: A small, uniform sample size ensures even heat distribution and prevents thermal gradients within the sample, leading to sharper, more reproducible results.

Predicted TGA Profile and Interpretation

Based on the structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, we can predict a multi-stage decomposition process. Aromatic amines and thioethers contribute to its overall thermal stability, suggesting that significant decomposition will occur at elevated temperatures.

Table 1: Predicted TGA Data for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

ParameterPredicted Value (Inert Atmosphere)Rationale
Onset of Decomposition (Tonset) ~250 - 350 °CThe initial mass loss is expected to be due to the cleavage of the thioether C-S bonds, which are generally less stable than the aromatic C-C and C-N bonds.[3]
Major Decomposition Step(s) 350 - 500 °CThis stage likely involves the fragmentation of the aromatic rings and the amine groups. The presence of multiple aromatic rings suggests a relatively high thermal stability.
Char Yield at 800 °C HighThe high aromatic content of the molecule is expected to lead to the formation of a significant amount of carbonaceous residue (char) at high temperatures.
Experimental Protocol: TGA
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Weigh approximately 5-10 mg of the powdered Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- into a clean TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30 °C.

  • Thermal Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Set N2 Purge (20-50 mL/min) load->purge equilibrate Equilibrate at 30 °C purge->equilibrate heat Heat to 800 °C at 10 °C/min equilibrate->heat record Record Mass vs. Temp heat->record analyze Determine Tonset & DTG peaks record->analyze end End analyze->end

Caption: TGA experimental workflow for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions.[6]

The "Why" Behind the Experimental Choices
  • Heating and Cooling Rates: A typical rate of 10 °C/min is used for both heating and cooling cycles. The first heating scan is often used to erase the sample's prior thermal history. The cooling scan provides information on crystallization behavior, and the second heating scan reveals the intrinsic thermal properties of the material.

  • Atmosphere: An inert atmosphere (nitrogen) is essential to prevent oxidative degradation of the sample, which would interfere with the measurement of thermal transitions.

  • Sample Encapsulation: The sample is sealed in an aluminum pan to ensure good thermal contact with the sensor and to contain any potential off-gassing during heating.

Predicted DSC Profile and Interpretation

For a crystalline solid like Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, the DSC thermogram is expected to show a distinct endothermic peak corresponding to its melting point.

Table 2: Predicted DSC Data for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

ParameterPredicted ValueRationale
Melting Point (Tm) ~110 - 130 °CThis prediction is based on the melting point of the structurally similar compound 4,4'-thiodianiline, which melts at approximately 105-107 °C.[7][8] The addition of the second phenylenebis(thio) group is expected to increase the melting point due to higher molecular weight and potentially stronger intermolecular interactions.
Enthalpy of Fusion (ΔHf) To be determined experimentallyThis value represents the energy required to melt the crystalline structure and is a measure of the degree of crystallinity.
Glass Transition (Tg) Not expectedAs a small molecule, a distinct glass transition is not anticipated unless it can be quenched into an amorphous state from the melt.
Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at 25 °C and then heat to a temperature above the expected melting point (e.g., 150 °C) at 10 °C/min.

    • Cool: Cool the sample from 150 °C to 25 °C at 10 °C/min.

    • Second Heat: Heat the sample from 25 °C to a temperature just below the onset of decomposition (e.g., 250 °C) at 10 °C/min.

  • Data Analysis: Analyze the second heating scan to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis start Start weigh Weigh 3-5 mg of Sample start->weigh pan Seal in Aluminum Pan weigh->pan load Load Sample & Reference pan->load purge Set N2 Purge (20-50 mL/min) load->purge heat1 Heat to 150 °C (10 °C/min) purge->heat1 cool Cool to 25 °C (10 °C/min) heat1->cool heat2 Heat to 250 °C (10 °C/min) cool->heat2 record Record Heat Flow vs. Temp heat2->record analyze Determine Tm & ΔHf record->analyze end End analyze->end

Caption: DSC experimental workflow for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Conclusion

The thermal analysis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- by TGA and DSC provides a comprehensive understanding of its material properties. TGA is instrumental in defining its thermal stability and decomposition profile, with the thioether linkages being the likely initiators of thermal degradation. DSC is key to identifying its melting behavior, which is critical for processing and formulation. The combination of these techniques offers a powerful approach to characterizing this promising molecule for its application in the development of next-generation materials. The protocols and predictive data presented in this guide serve as a robust starting point for researchers and scientists in their exploration of this and similar aromatic thioether compounds.

References

An In-depth Technical Guide on the Solubility of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. Targeted at researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of this compound based on its molecular structure and furnishes a detailed experimental protocol for its empirical determination.

Introduction

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a complex aromatic amine with thioether linkages, presents a unique solubility profile that is critical to its handling, formulation, and application, particularly in the pharmaceutical sciences where it is noted for its use in "healing drugs"[1]. Understanding its behavior in various organic solvents is paramount for developing effective delivery systems, designing synthetic routes, and ensuring consistent results in experimental settings. This guide offers a foundational understanding of its predicted solubility and a practical framework for its experimental determination.

Physicochemical Properties of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. Key identifiers and properties for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- are summarized below.

PropertyValueSource
Chemical Name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-N/A
CAS Number 17619-11-3[1][2]
Appearance White powder[1]
Purity 99%[1]

The molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is characterized by several key features that dictate its solubility: two terminal aniline moieties, a central p-phenylene ring, and two bridging thioether linkages. The presence of amino groups suggests the potential for hydrogen bonding, while the multiple aromatic rings contribute to its largely nonpolar character. The thioether groups introduce a moderate degree of polarity.

Caption: Molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Predicted Solubility in Organic Solvents

Based on the structural analysis, the solubility of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in various organic solvents can be predicted as follows:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can effectively solvate the polar amine groups and interact favorably with the aromatic rings.

  • Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in ethers such as tetrahydrofuran (THF). The moderate polarity of these solvents can accommodate the different structural motifs of the molecule.

  • Low Solubility: In alcohols like methanol and ethanol. While the amino groups can form hydrogen bonds with alcohols, the large nonpolar surface area of the molecule may limit its overall solubility.

  • Insoluble: In nonpolar solvents such as hexanes and other aliphatic hydrocarbons. The significant difference in polarity between the solute and the solvent will likely result in poor solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Materials and Equipment:

  • Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (99% purity)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow:

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B C 3. Phase Separation B->C D 4. Sample Preparation for Analysis C->D E 5. Quantitative Analysis D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- into a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

    • The calculated concentration represents the solubility of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in the specific solvent at the experimental temperature.

Data Interpretation and Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents. It is crucial to report the temperature at which the solubility was determined, as solubility is a temperature-dependent property. The results can then be correlated with the predicted solubility based on the molecular structure and the properties of the solvents. Any significant deviations from the predicted behavior should be investigated further, as they may indicate specific solute-solvent interactions.

Conclusion

References

An In-depth Technical Guide to the Purity Analysis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Monomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a key building block in the synthesis of high-performance polymers, demands stringent purity control to ensure the desired physicochemical properties and performance of the final material. This guide provides a comprehensive framework for the purity analysis of this monomer, addressing the multifaceted challenges of identifying and quantifying potential impurities. We will delve into the rationale behind selecting and optimizing a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles and data interpretation strategies necessary for robust quality assessment in research and development settings.

Introduction: The Critical Role of Monomer Purity

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS No. 17619-11-3) is an aromatic diamine containing thioether linkages, a structure that imparts thermal stability and desirable mechanical properties to the polymers derived from it. The presence of impurities, even at trace levels, can have a significant impact on polymerization kinetics, molecular weight distribution, and the ultimate performance characteristics of the resulting polymer, such as its thermal stability, mechanical strength, and optical properties.

Therefore, a rigorous and well-defined analytical strategy for purity determination is not merely a quality control measure but a critical component of materials science research and development. This guide will provide the scientific rationale and practical methodologies for a comprehensive purity assessment of this monomer.

Chemical Structure:

Caption: Chemical structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity analysis begins with an understanding of the potential impurities that may be present. These can originate from the synthesis process, degradation, or improper storage. While specific synthesis routes for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- are not widely published, we can infer potential impurities based on common synthetic pathways for similar aromatic thioether compounds.

A likely synthesis route involves the nucleophilic aromatic substitution reaction between a dithiol and an aminated aromatic halide or a nitro-substituted aromatic halide followed by reduction.

Hypothetical Synthesis Route:

1,4-Benzenedithiol 1,4-Benzenedithiol Intermediate_Dinitro 1,4-Bis(4-nitrophenylthio)benzene 1,4-Benzenedithiol->Intermediate_Dinitro Base (e.g., K2CO3) p-Chloronitrobenzene p-Chloronitrobenzene p-Chloronitrobenzene->Intermediate_Dinitro Final_Monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Intermediate_Dinitro->Final_Monomer Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Hypothetical synthesis pathway for the target monomer.

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 1,4-benzenedithiol, p-chloronitrobenzene).

    • Partially reacted intermediates (e.g., 4-(4-nitrophenylthio)benzenethiol).

    • Side-products from competing reactions (e.g., disulfide formation from the oxidation of thiols).

    • Isomeric impurities.

  • Degradation Products:

    • Oxidation products (e.g., sulfoxides, sulfones) formed by exposure to air and/or light.

    • Hydrolysis products.

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps (e.g., DMF, DMSO, alcohols).

A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. Therefore, a combination of chromatographic, spectroscopic, and thermal methods is essential.

center Purity Analysis HPLC HPLC-UV/DAD center->HPLC Non-volatile impurities GCMS GC-MS center->GCMS Volatile & Semi- volatile impurities NMR NMR center->NMR Structural Confirmation Thermal Thermal Analysis (DSC/TGA) center->Thermal Overall Purity & Thermal Stability

Caption: Orthogonal analytical techniques for monomer purity assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with UV or Diode Array Detection (DAD) is the primary technique for quantifying the main component and non-volatile, thermally labile impurities.

Rationale for Method Development:

  • Stationary Phase: A C18 reversed-phase column is a suitable starting point due to the aromatic and moderately polar nature of the analyte and its expected impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and water with a pH modifier (e.g., formic acid or ammonium formate) will likely be necessary to resolve compounds with a range of polarities.

  • Detection: The aromatic nature of the monomer suggests strong UV absorbance. A DAD allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the amine groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 95% B over 20 minTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection DAD, 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths. DAD allows for spectral analysis.
Injection Vol. 10 µL
Sample Prep. 0.1 mg/mL in AcetonitrileEnsure complete dissolution. Filter through a 0.45 µm filter.

Data Interpretation: The purity is typically determined by the area percent method. However, for accurate quantification, response factors for known impurities should be determined using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials or by-products.[1][2]

Rationale for Method Development:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for a broad range of volatile and semi-volatile organic compounds.[2]

  • Injection: Split/splitless injection is appropriate. Headspace analysis can be used specifically for highly volatile residual solvents.

  • Detection: Mass spectrometry provides definitive identification of impurities through library matching of their mass spectra.

Experimental Protocol: GC-MS

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Injector Temp. 280 °CTo ensure complete volatilization of the sample.
Oven Program 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold 10 minTo separate compounds with a wide range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °C
Mass Range 40 - 500 amuTo cover the expected mass range of impurities and the monomer.
Sample Prep. 1 mg/mL in a suitable solvent (e.g., Dichloromethane)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the monomer and the identification of structurally similar impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.

Rationale:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: Indicates the number of unique carbon environments in the molecule.

  • qNMR: By using a certified internal standard of known purity, the absolute purity of the monomer can be determined without the need for a reference standard of the monomer itself.

Data Interpretation: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of signals in ¹H NMR, relative to a known reference signal, can be used to estimate the level of impurities.

Thermal Analysis (DSC and TGA) for Overall Purity and Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the monomer, which are related to its purity.[3][4]

Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and the enthalpy of fusion of the monomer. For a pure, crystalline compound, the melting endotherm will be sharp. The presence of impurities typically leads to a depression and broadening of the melting peak. Specialized software can be used to estimate the purity of the sample based on the van't Hoff equation.[1][5][6]

Experimental Protocol: DSC Purity Analysis

ParameterRecommended Condition
Sample Pan Hermetically sealed aluminum
Sample Size 2-5 mg
Purge Gas Nitrogen, 50 mL/min
Heating Rate 1 °C/min
Temperature Range Ambient to a temperature above the melting point

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the monomer and to quantify any volatile components, such as residual solvents or moisture.[4]

Experimental Protocol: TGA

ParameterRecommended Condition
Sample Pan Platinum or ceramic
Sample Size 5-10 mg
Purge Gas Nitrogen, 50 mL/min
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C

Method Validation: Ensuring Trustworthy Results

All analytical methods used for purity determination must be validated to ensure they are fit for purpose. Method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or ISO/IEC 17025.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic Approach to Monomer Purity

The purity analysis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- requires a multi-faceted and scientifically rigorous approach. By combining the strengths of HPLC for non-volatile impurities, GC-MS for volatile components, NMR for structural verification, and thermal analysis for overall purity and stability, a comprehensive and reliable assessment of monomer quality can be achieved. The implementation of thorough method validation ensures the integrity of the analytical data, which is paramount for the successful development of high-performance polymers for advanced applications. This guide provides a foundational framework for researchers and scientists to develop and implement a robust purity analysis program for this critical monomer.

References

The Bridging Atom: A Technical Guide to the Expanding Applications of Sulfur-Containing Aromatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur-containing aromatic diamines represent a pivotal class of monomers and chemical intermediates whose unique structural and electronic properties are driving innovation across disparate fields of advanced materials and medicine. The incorporation of a sulfur atom—whether as a thioether, sulfone, or part of a heterocyclic system—into a rigid aromatic diamine backbone imparts a unique combination of high thermal stability, advantageous refractive indices, potent biological activity, and valuable electrochemical properties. This guide provides an in-depth technical analysis of the core applications for these versatile compounds, offering researchers, scientists, and drug development professionals a synthesized understanding of the causality behind their utility. We will explore their foundational role in the synthesis of high-performance polymers, their function as specialized curing agents for epoxy resins, their re-emerging significance in medicinal chemistry, and their application in next-generation electronic materials. Each section is grounded in established experimental data and provides actionable protocols and workflows for practical implementation.

High-Performance Polymers: Engineering Thermal Stability and Optical Clarity

The integration of sulfur atoms into the backbone of aromatic polymers like polyimides (PIs) is a key strategy for developing materials with exceptional performance characteristics. The sulfur linkage, typically a flexible thioether (-S-) or a rigid sulfonyl (-SO₂-) group, directly influences the polymer's processability, thermal resistance, and, most notably, its optical properties.

The Sulfur Advantage in Polyimides

Aromatic polyimides are renowned for their thermal stability, chemical resistance, and mechanical strength.[1] The selection of the aromatic diamine monomer is a critical determinant of the final polymer's properties. Sulfur-containing diamines are particularly valuable for creating polyimides with a high refractive index (RI), a crucial property for advanced optical applications such as microlenses and optical waveguides.[2][3] The high RI is a direct consequence of the high molar refraction of the sulfur atom compared to carbon.[3]

Furthermore, the introduction of flexible thioether linkages can improve the solubility and processability of otherwise rigid polyimide chains, without significantly compromising thermal stability.[4] Conversely, the rigid sulfonyl group can enhance intermolecular interactions, contributing to higher glass transition temperatures (Tg).[5]

Key Causality: The high polarizability of the sulfur atom's electrons contributes directly to a higher refractive index in the resulting polymer.[6] The geometry of the C-S-C (thioether) bond introduces flexibility into the polymer chain, disrupting chain packing and improving solubility, whereas the rigid, polar C-SO₂-C bond enhances inter-chain forces, increasing thermal stability.

Data Summary: Properties of Sulfur-Containing Polyimides

The following table summarizes the properties of various polyimides synthesized using different sulfur-containing aromatic diamines, demonstrating the structure-property relationships.

DianhydrideSulfur-Containing DiaminePolymer PropertyValueReference
3SDEA¹ASPF²Refractive Index1.7258[6]
3SDEA¹3SDA³Refractive Index1.7158[6]
DPSDA⁴3SDA³Refractive Index1.7251[4]
DPSDA⁴BADPS⁵Refractive Index1.7432[4]
R-BAPS⁶-Glass Transition Temp. (Tg)215 °C[5]
BATPO⁷-based PIs-Glass Transition Temp. (Tg)212-295 °C[7]
BATPO⁷-based PIs-Decomposition Temp. (T₅%)>500 °C[7]

¹4,4′-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride ²9,9′-bis[4-(p-aminophenyl)sulfanylphenyl]fluorene ³4,4′-thiobis[(p-phenylenesulfanyl)aniline] ⁴4,4′-[m-sulfonylbis(phenylenesulfanyl)]diphthalic anhydride ⁵4,4′-sulfonylbis[(p-phenylenesulfanyl)aniline] ⁶Polyimide from R dianhydride and 4,4′-bis(4″-aminophenoxy)biphenyl sulfone ⁷bis(4-((4-aminophenyl)thio)phenyl)(phenyl)phosphine oxide

Experimental Protocol: Synthesis of a High Refractive Index Polyimide

This protocol describes a standard two-step polycondensation method for synthesizing a polyimide from a sulfur-containing aromatic diamine and a dianhydride.[8][9]

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the sulfur-containing aromatic diamine (e.g., 4,4′-thiobis[(p-phenylenesulfanyl)aniline], 3SDA) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.

  • Slowly add an equimolar amount (10 mmol) of the dianhydride (e.g., 4,4′-[m-sulfonylbis(phenylenesulfanyl)]diphthalic anhydride, DPSDA) in powder form to the solution over 30 minutes to control the exothermic reaction.

  • Continue stirring at room temperature for 24 hours to allow the polymerization to proceed, resulting in a viscous poly(amic acid) solution.

Step 2: Chemical Imidization and Film Casting

  • To the poly(amic acid) solution, add 40 mmol of acetic anhydride (dehydrating agent) and 20 mmol of pyridine (catalyst).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Cast the resulting polyimide solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

  • Heat the cast film in a vacuum oven using a stepwise temperature program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to complete the imidization and remove the solvent.

  • Allow the film to cool to room temperature before carefully peeling it from the glass substrate.

Visualization: Polyimide Synthesis Workflow

Polyimide_Synthesis cluster_synthesis Step 1: Poly(amic acid) Formation cluster_imidization Step 2: Imidization & Casting Diamine Sulfur-Containing Aromatic Diamine PAA_Solution Viscous Poly(amic acid) Solution Diamine->PAA_Solution Dianhydride Aromatic Dianhydride Dianhydride->PAA_Solution Solvent Anhydrous NMP Solvent->PAA_Solution PI_Solution Polyimide Solution PAA_Solution->PI_Solution Add Agent & Catalyst Dehydrating_Agent Dehydrating Agent (Acetic Anhydride) Dehydrating_Agent->PI_Solution Catalyst Catalyst (Pyridine) Catalyst->PI_Solution Casting Solution Casting on Glass Plate PI_Solution->Casting Heating Stepwise Thermal Curing (Vacuum) Casting->Heating PI_Film Final Polyimide Film Heating->PI_Film caption Workflow for two-step polyimide synthesis. OLED_Structure cluster_process Charge Recombination Cathode Cathode (-) (e.g., Al, LiF) EIL Electron Injection Layer (EIL) Cathode->EIL e⁻ injection ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Sulfur-Containing Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Recombination e⁻ + h⁺ → Exciton → Light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (+) (e.g., ITO) HIL->Anode h⁺ injection caption Typical multilayer structure of an OLED device.

References

An In-depth Technical Guide to Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a unique aromatic diamine with potential applications in materials science and specialty chemicals. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from related chemistries and analogous structures to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, with the CAS Number 17619-11-3, is an aromatic compound characterized by two aniline moieties linked to a central phenylene ring through thioether bridges. Its structure suggests its potential as a monomer for high-performance polymers, an antioxidant, or a building block in organic synthesis.

Table 1: Compound Identification

IUPAC Name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
CAS Number 17619-11-3
Molecular Formula C18H16N2S2
Molecular Weight 324.47 g/mol
Appearance White powder (reported by suppliers)

Historical Context and Discovery

The development of high-performance polymers in the mid-20th century spurred the synthesis of a wide array of aromatic diamines as monomers.[1][2] These monomers are crucial for producing polymers with exceptional thermal stability and mechanical strength.[1] Concurrently, the discovery and commercialization of PPS, a high-temperature thermoplastic, highlighted the utility of the phenylene sulfide linkage.[3][4][5][6][7] The first commercial process for PPS was developed by Phillips Petroleum in the 1960s.[6] It is highly probable that Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- was first synthesized during exploratory research into novel monomers for polymers that combine the properties of aromatic amines and thioethers.

Proposed Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible and efficient route can be designed based on well-established organosulfur and cross-coupling reactions. The most logical approach involves the double nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation between 4-aminothiophenol and a 1,4-dihalobenzene.

Synthesis of the Key Precursor: 4-Aminothiophenol

A common method for the preparation of 4-aminothiophenol involves the reduction of 4-nitrothiophenol or the reaction of p-chloronitrobenzene with a sulfide source.[8][9]

Experimental Protocol: Synthesis of 4-Aminothiophenol from p-Chloronitrobenzene [9]

  • To a solution of sodium sulfide nonahydrate (480 g) in water (2 L), add p-chloronitrobenzene (128 g).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture and extract with diethyl ether to remove any unreacted oil.

  • Saturate the aqueous layer with sodium chloride and add glacial acetic acid (240 g).

  • An oily precipitate will form. Extract this oil with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-aminothiophenol.

Proposed Synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- via Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-sulfur bonds and is well-suited for this synthesis.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminothiophenol 4-Aminothiophenol Reaction 4-Aminothiophenol->Reaction 1,4-Dichlorobenzene 1,4-Dichlorobenzene 1,4-Dichlorobenzene->Reaction Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction Base K2CO3 (Potassium Carbonate) Base->Reaction Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Reaction Temperature High Temperature (e.g., 150-200 °C) Temperature->Reaction Product Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Reaction->Product Ullmann Condensation

Caption: Proposed Ullmann Condensation Workflow.

Experimental Protocol: Proposed Synthesis

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 4-aminothiophenol (2 equivalents), 1,4-dichlorobenzene (1 equivalent), potassium carbonate (2.2 equivalents), and a catalytic amount of copper(I) iodide (5-10 mol%).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a suitable organic solvent (e.g., methanol) to remove impurities.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Predicted Physicochemical Properties and Spectroscopic Characterization

No experimental spectroscopic data for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is currently available in public databases. The following are predicted characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

G cluster_structure Chemical Structure cluster_spectrum Predicted ¹H NMR Signals Structure H₂N-Ph-S-Ph-S-Ph-NH₂ Signal1 ~5.0-5.5 ppm (broad singlet, 4H, -NH₂) Signal2 ~6.6-6.8 ppm (doublet, 4H, Ar-H ortho to -NH₂) Signal3 ~7.1-7.3 ppm (doublet, 4H, Ar-H ortho to -S-) Signal4 ~7.3-7.5 ppm (singlet, 4H, central Ph-H)

Caption: Predicted ¹H NMR assignments.

  • -NH₂ protons: A broad singlet is expected in the region of 5.0-5.5 ppm, characteristic of primary aromatic amines.

  • Aromatic protons on aniline rings: Two doublets are anticipated, one for the protons ortho to the amino group (upfield, ~6.6-6.8 ppm) and one for the protons ortho to the sulfur atom (downfield, ~7.1-7.3 ppm).

  • Aromatic protons on the central phenylene ring: A singlet is expected around 7.3-7.5 ppm due to the symmetrical environment.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The spectrum is expected to show six distinct signals for the aromatic carbons due to the molecule's symmetry.

Predicted FTIR Spectrum

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-3500N-H stretching (symmetric & asymmetric)Primary Aromatic Amine
3000-3100Aromatic C-H stretchingAromatic Ring
1600-1650N-H bending (scissoring)Primary Aromatic Amine
1450-1600C=C stretchingAromatic Ring
1250-1335C-N stretchingAromatic Amine
1080-1100C-S stretchingAryl Thioether
800-850p-disubstituted C-H out-of-plane bendingAromatic Ring

The FTIR spectrum of benzenamine and its derivatives typically shows characteristic N-H stretching vibrations.[1] Primary aromatic amines exhibit two bands in the 3300-3500 cm⁻¹ region.[11][12][13] The C-S stretching of aryl thioethers is generally a weaker absorption.[12]

Predicted Mass Spectrum

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 324.47. Fragmentation patterns would likely involve cleavage of the C-S and C-N bonds.

Potential Applications

Given its structure as an aromatic diamine with thioether linkages, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a candidate for several applications:

  • Monomer for High-Performance Polymers: This is the most probable application. It can be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides, polyamides, or poly(ether imide)s with potentially high thermal stability, chemical resistance, and desirable mechanical properties.[14][15] The thioether linkages could impart increased flexibility and processability compared to analogous polymers without them.

  • Epoxy Resin Curing Agent: Aromatic diamines are widely used as curing agents for epoxy resins, yielding materials with high glass transition temperatures and excellent durability.[14][15]

  • Antioxidant/Stabilizer: The presence of both amino and thioether groups suggests potential antioxidant properties. A Chinese patent mentions its potential use as an oil additive, which aligns with this application.

  • Intermediate in Organic Synthesis: It can serve as a precursor for the synthesis of more complex molecules in the pharmaceutical or fine chemicals industry.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structural components (aniline and thiophenol derivatives), it should be handled with care. Aromatic amines and thiols are often toxic and can be skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a structurally interesting molecule with significant potential, particularly in the field of materials science. While detailed information about its history and properties is scarce, a logical and scientifically sound understanding of its synthesis, characterization, and applications can be constructed by examining the chemistry of its constituent parts and related compounds. This guide provides a foundational understanding for researchers interested in exploring the potential of this and similar molecules in the development of new materials and chemical entities.

References

Theoretical studies on the molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Elucidation of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Abstract

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS No. 17619-11-3) is a molecule of interest with potential applications in medicinal chemistry, noted for its possible use in "healing drugs"[1]. A comprehensive understanding of its three-dimensional structure, electronic properties, and potential for biological interactions is paramount for its rational development. This guide outlines a robust theoretical framework for the molecular characterization of this compound, leveraging quantum mechanical and molecular modeling techniques. We present a multi-pillar approach beginning with geometry optimization and electronic structure analysis using Density Functional Theory (DFT), followed by an investigation of intermolecular interactions via Hirshfeld surface analysis, and culminating in a proposed molecular docking workflow to explore its therapeutic potential. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to computationally investigate this and similar molecular systems.

Introduction: The Rationale for a Theoretical Approach

The adage "structure dictates function" is a cornerstone of chemical and pharmaceutical sciences. For a molecule like Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, whose therapeutic potential is suggested but not fully characterized, a theoretical investigation provides a powerful, resource-efficient first step to elucidate its inherent properties. Computational chemistry allows us to build a foundational understanding of its molecular behavior, predict its reactivity, and formulate hypotheses about its mechanism of action before committing to extensive and costly laboratory synthesis and testing.

This guide eschews a simple reporting of data, instead providing the causality behind the selection of each theoretical method. We will detail a self-validating computational workflow, where the outputs of one stage inform and validate the next. The objective is to equip researchers with a comprehensive protocol to dissect the molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and pave the way for its targeted application.

Molecular Identity and In Silico Preparation

Prior to any theoretical analysis, it is crucial to define the molecule's fundamental properties and prepare a high-quality initial 3D structure for simulation.

Table 1: Molecular Identifiers and Properties for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

PropertyValueSource
CAS Number 17619-11-3[1]
Molecular Formula C₁₈H₁₆N₂S₂Calculated
Molecular Weight 324.47 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1N)SC2=CC=C(S_C_3=CC=C(C=C3)N)C=C2Generated
InChI Key SCNJHHHGDPXIQD-UHFFFAOYSA-NGenerated
Appearance White powder[1]
Application Potential in healing drugs[1]
Protocol 1: Generation of Initial 3D Coordinates
  • 2D Sketching: Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of the molecule based on its IUPAC name.

  • Conversion to 3D: Employ the software's built-in 2D-to-3D conversion tool. This typically uses rule-based algorithms and basic force fields to generate a plausible initial conformation.

  • Initial Cleaning: Perform a preliminary energy minimization using a simple molecular mechanics force field (e.g., MMFF94). This step resolves any unrealistic bond lengths or angles from the conversion process.

  • File Export: Export the 3D coordinates in a suitable format for quantum chemistry software, such as the .mol or .xyz format.

Quantum Mechanical Characterization: Density Functional Theory (DFT)

DFT stands as the workhorse for computational chemistry, offering an optimal balance between accuracy and computational expense for molecules of this size. It allows for the precise calculation of electronic structure and derived properties.[2]

Rationale for Method Selection
  • Expertise: We select the B3LYP functional combined with the 6-311++G(d,p) basis set. B3LYP is a hybrid functional renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic molecules.[3] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model non-covalent interactions and lone pairs, and polarization functions (d,p) to allow for anisotropy in electron distribution. For studying excited states, a range-separated functional like M06-2X is recommended for its superior performance.[4][5]

  • Trustworthiness: The protocol includes a vibrational frequency calculation, which serves as a self-validating check. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.

Protocol 2: DFT Geometry Optimization and Property Calculation
  • Input File Preparation: Load the 3D structure from Protocol 1 into a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Setup:

    • Define the task as Opt Freq (Optimization followed by Frequency calculation).

    • Specify the method: B3LYP/6-311++G(d,p).

    • Define the charge (0) and spin multiplicity (singlet).

    • If simulating in a solvent, incorporate a solvation model like the Polarizable Continuum Model (PCM).

  • Execution: Run the calculation. This is a computationally intensive step.

  • Validation: Post-computation, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

  • Data Extraction: From the output files, extract key data:

    • Final optimized 3D coordinates.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Calculated vibrational frequencies (for IR/Raman spectra).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are critical to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. This is a key parameter for assessing potential applications in organic electronics.[4]

  • Visualization: Plotting the isosurfaces of these orbitals reveals their spatial distribution. For Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, the HOMO is expected to be localized on the electron-rich aniline and thioether moieties, while the LUMO may be distributed across the phenyl rings.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an invaluable visual guide to its charge distribution.

  • Interpretation:

    • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and sulfur atoms. These are the most likely sites for electrophilic attack.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms of the amine groups. These are susceptible to nucleophilic attack.

  • Application: For drug development, the MEP map can predict regions likely to engage in hydrogen bonding or electrostatic interactions with a biological target.

Application in Drug Development: Molecular Docking

Given the molecule's potential use in "healing drugs"[1], molecular docking is a crucial theoretical technique to predict its binding affinity and orientation within the active site of a target protein. This provides a structural basis for its potential biological activity.

Rationale and Target Selection
  • Expertise: As a hypothetical yet relevant target, we select a protein kinase. Kinases are a major class of drug targets, and many kinase inhibitors feature aromatic systems capable of forming key interactions. We will use the crystal structure of a well-characterized kinase for this protocol.

  • Trustworthiness: The docking protocol's validity is assessed by its ability to reproduce the binding pose of a known co-crystallized ligand (re-docking). A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose validates the docking parameters.

Protocol 3: Molecular Docking Workflow
  • Protein Preparation:

    • Download a suitable protein crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.

    • Assign partial charges using a standard force field.

  • Ligand Preparation:

    • Use the DFT-optimized structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- from Protocol 2.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the entire active site of the protein, typically centered on the position of a known co-crystallized inhibitor.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide). The software will systematically explore various conformations (poses) of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • Identify the top-ranked pose based on the best (most negative) binding score.

    • Visualize the ligand-protein complex to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis is critical for understanding the structural basis of binding and for guiding future molecular modifications.[6][7][8]

Visualization of Theoretical Workflows

Visual models are essential for comprehending complex scientific processes. The following diagrams, rendered using Graphviz, illustrate the logical flow of the proposed theoretical investigation.

Theoretical_Workflow cluster_prep 1. In Silico Preparation cluster_dft 2. DFT Characterization cluster_props Property Analysis cluster_app 3. Application & Further Study mol_name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- struct_2d 2D Structure mol_name->struct_2d struct_3d Initial 3D Model struct_2d->struct_3d dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) struct_3d->dft_opt Input for QM freq_val Frequency Analysis (Validation) dft_opt->freq_val Confirms Energy Minimum docking Molecular Docking (Biological Target Interaction) dft_opt->docking Optimized Ligand hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) dft_opt->hirshfeld Optimized Monomer homo_lumo HOMO-LUMO Analysis (Reactivity) freq_val->homo_lumo mep MEP Mapping (Charge Distribution) freq_val->mep spectra Simulated IR/Raman freq_val->spectra

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis and Characterization of High-Performance Poly(thioether-imide)s

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- with Aromatic Dianhydrides

Executive Summary

Poly(thioether-imide)s (PTEIs) are a sophisticated class of high-performance polymers that offer a unique combination of thermal stability, chemical resistance, and enhanced processability. The incorporation of flexible thioether linkages into the rigid polyimide backbone improves solubility and lowers the glass transition temperature compared to conventional polyimides, without significant compromise to their thermal stability.[1][2] This application note provides a comprehensive, in-depth guide for researchers and scientists on the synthesis of PTEIs using Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (BTPB) as the key diamine monomer, in reaction with various aromatic dianhydrides. We present field-proven, step-by-step protocols, explain the critical chemical principles behind the synthesis, and detail the essential characterization techniques required to validate the final product.

The Underlying Chemistry: A Two-Step Polycondensation Pathway

The most reliable and widely adopted method for synthesizing high-molecular-weight PTEIs is a two-step polycondensation process.[3] This approach allows for precise control over the polymer's molecular weight while maintaining the processability of the intermediate polymer solution.

Step 1: Formation of the Poly(amic acid) Precursor The synthesis begins with the reaction of the diamine (BTPB) with an equimolar amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4] This is a nucleophilic acyl substitution reaction where the amine groups of the diamine attack the electrophilic carbonyl carbons of the dianhydride.[3] The reaction is conducted under anhydrous conditions and at room temperature to form a viscous, soluble poly(amic acid) (PAA) solution.

  • Expert Insight: The choice of an anhydrous, polar aprotic solvent is paramount. Water can hydrolyze the dianhydride, preventing polymerization, and can also promote the reverse reaction, leading to chain scission of the PAA.[3] Maintaining a nitrogen atmosphere is a critical process control to exclude ambient moisture.

Step 2: Cyclodehydration to Polyimide (Imidization) The PAA precursor is then converted to the final, stable polyimide through a cyclodehydration reaction, which forms the characteristic imide ring. This can be achieved via two primary methods:

  • Thermal Imidization: The PAA solution is cast into a film and heated in stages to temperatures typically exceeding 200 °C. This process drives off water and facilitates ring closure.

  • Chemical Imidization: A dehydrating agent, commonly a mixture of acetic anhydride and a tertiary amine catalyst like pyridine, is added to the PAA solution.[3] This method proceeds at much lower temperatures and is often preferred as it can lead to a higher degree of imidization and minimize thermal degradation.

G Figure 1: Two-Step Polycondensation Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine Diamine (BTPB) PAA Poly(amic acid) (PAA) Solution Diamine->PAA Diamine->PAA Nucleophilic Acyl Substitution Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PAA PAA_in PAA Solution PAA->PAA_in Treatment Thermal or Chemical Treatment PAA_in->Treatment Cyclodehydration PTEI Poly(thioether-imide) (PTEI) Treatment->PTEI

Detailed Experimental Protocols

The following protocols provide a validated methodology for the synthesis of a PTEI from BTPB and 4,4'-oxydiphthalic anhydride (ODPA). This can be adapted for other dianhydrides.

3.1. Materials & Reagents

ReagentAbbreviationPurity/Grade
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-BTPB>99% (Polymerization Grade)
4,4'-Oxydiphthalic anhydrideODPA>99% (Sublimed)
N-methyl-2-pyrrolidoneNMPAnhydrous (<50 ppm H₂O)
Acetic Anhydride-Reagent Grade
Pyridine-Anhydrous
Methanol-ACS Grade
Nitrogen (N₂)-High Purity (99.99%+)

3.2. Protocol: Synthesis and Chemical Imidization of PTEI

This protocol outlines the complete workflow from monomer dissolution to the final purified polymer.

G Figure 2: Detailed Synthesis Protocol Workflow start Start: Oven-Dried Glassware (3-Neck Flask, Stirrer, N2 Inlet) dissolve 1. Dissolve BTPB in Anhydrous NMP under N2 atmosphere until clear. start->dissolve add_dianhydride 2. Add equimolar ODPA in portions. Maintain temperature below 25°C. dissolve->add_dianhydride polymerize 3. Stir at Room Temperature for 24h. Solution will become highly viscous. add_dianhydride->polymerize paa_solution Result: Poly(amic acid) Solution polymerize->paa_solution imidize 4. Add Acetic Anhydride & Pyridine. Stir for 12h at room temperature. paa_solution->imidize precipitate 5. Precipitate polymer by pouring solution into vigorously stirred Methanol. imidize->precipitate wash 6. Collect polymer by filtration. Wash repeatedly with fresh Methanol. precipitate->wash dry 7. Dry polymer under vacuum at 100°C for 24h to constant weight. wash->dry end Final Product: Purified PTEI Polymer dry->end

Step-by-Step Methodology:

  • Reactor Setup: Ensure a 250 mL three-neck flask with a mechanical stirrer and nitrogen inlet is meticulously dried to prevent side reactions.

  • Diamine Dissolution: Charge the flask with BTPB (e.g., 10.0 mmol) and anhydrous NMP to achieve a 15% (w/v) solids concentration. Stir under a slow nitrogen purge until fully dissolved.

  • Dianhydride Addition: Add an equimolar amount of ODPA (10.0 mmol) to the stirring diamine solution in small portions over 30-45 minutes. This controlled addition prevents a rapid exotherm that could negatively impact molecular weight.

  • Polymerization: Allow the reaction to proceed at ambient temperature for 24 hours. A significant increase in viscosity is a primary indicator of successful PAA formation.

  • Chemical Imidization: To the viscous PAA solution, add acetic anhydride (4 molar equivalents) and pyridine (2 molar equivalents). Continue stirring at room temperature for an additional 12 hours.

  • Precipitation & Purification: Slowly pour the polymer solution into a beaker containing a 10-fold excess of methanol under vigorous stirring. The PTEI will precipitate as a fibrous solid.

  • Washing & Drying: Collect the polymer via vacuum filtration. Wash the polymer cake thoroughly with methanol multiple times to remove residual NMP and imidizing agents. Dry the final product in a vacuum oven at 100 °C for 24 hours.

Essential Characterization

Verifying the structure and properties of the synthesized PTEI is a critical final step.

4.1. Structural Verification

  • FTIR Spectroscopy: This is the most direct method to confirm complete imidization. A successful reaction is indicated by the disappearance of broad amic acid N-H and O-H stretches (3200-3400 cm⁻¹) and the appearance of characteristic imide carbonyl absorptions: an asymmetric C=O stretch near 1780 cm⁻¹ and a symmetric C=O stretch near 1720 cm⁻¹.[5][6]

4.2. Thermal Property Analysis

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. The 5% weight loss temperature (T₅%) is a key metric, indicating the onset of thermal decomposition. PTEIs typically exhibit high thermal stability, with T₅% values often exceeding 450 °C in both nitrogen and air atmospheres.[2][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉). The T₉ is a crucial parameter that defines the upper service temperature of the amorphous polymer.[1]

4.3. Influence of Dianhydride Structure on Properties

The choice of aromatic dianhydride has a profound impact on the final properties of the PTEI. Rigid dianhydrides like pyromellitic dianhydride (PMDA) increase the T₉, while more flexible structures or those containing bulky groups can enhance solubility.[7][8]

Dianhydride MonomerAbbreviationKey Structural FeatureExpected T₉ Range (°C)Expected T₅% Range (°C)
Pyromellitic dianhydridePMDARigid, planar280 - 320500 - 540
3,3',4,4'-Benzophenonetetracarboxylic dianhydrideBTDAKetone linkage250 - 280490 - 530
4,4'-Oxydiphthalic anhydrideODPAFlexible ether linkage220 - 250480 - 520
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDABulky -C(CF₃)₂- group260 - 290490 - 510

Note: These values are representative and can be influenced by the polymer's molecular weight and the specific synthesis and processing conditions.

Conclusion

The synthesis of poly(thioether-imide)s from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- provides a robust platform for developing advanced materials with tunable properties. By following the detailed two-step polycondensation protocol and carefully selecting the aromatic dianhydride, researchers can create a wide array of high-performance polymers. The characterization techniques outlined are essential for validating the chemical structure and quantifying the thermal performance, ensuring the materials are suitable for demanding applications in the aerospace, electronics, and specialty coatings industries.

References

Application Note: Synthesis of High-Performance Polyimides Using 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorination in Polyimide Synthesis

High-performance polymers are critical for advancements in microelectronics, aerospace, and separation technologies.[1][2] Among these, polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), CAS 17619-11-3, stand out for their exceptional combination of properties.[3][4] The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone is a key structural feature that imparts significant advantages.[5] This bulky, electron-withdrawing group disrupts polymer chain packing, leading to increased fractional free volume and enhanced solubility in common organic solvents.[5][6][7]

From a performance perspective, these structural modifications result in polymers with:

  • High Thermal Stability: Glass transition temperatures (Tg) often exceeding 300°C.[4]

  • Excellent Chemical Resistance: Robustness against a wide range of solvents and chemicals.[8]

  • Low Dielectric Constant: The fluorine content minimizes electron delocalization, making these polyimides ideal for high-frequency applications in telecommunications and electronics.[7][9][10]

  • Enhanced Gas Permeability: The increased free volume facilitates the transport of gas molecules, making 6FDA-based polyimides prime candidates for gas separation membranes.[11][12][13]

This application note provides a detailed guide to the synthesis and characterization of high-performance polyimides derived from 6FDA, offering insights into the underlying chemical principles and experimental best practices.

Structure-Property Relationship of 6FDA-Based Polyimides

The final properties of a polyimide are directly linked to the chemical structure of its monomeric units. The diagram below illustrates how the incorporation of the 6FDA monomer influences the macroscopic properties of the resulting polymer.

Monomer 6FDA Monomer (CAS 17619-11-3) Structure Key Structural Feature: Hexafluoroisopropylidene -C(CF3)2- Group Monomer->Structure ChainPacking Disrupted Polymer Chain Packing Structure->ChainPacking Bulky groups hinder packing Polarizability Low Molar Polarizability Structure->Polarizability Electron-withdrawing -CF3 groups FreeVolume Increased Fractional Free Volume ChainPacking->FreeVolume Properties Resulting Polymer Properties Solubility Enhanced Solubility Properties->Solubility GasPerm High Gas Permeability Properties->GasPerm Thermal High Thermal Stability Properties->Thermal Dielectric Low Dielectric Constant Properties->Dielectric

Caption: Influence of 6FDA's molecular structure on final polymer properties.

Synthesis Protocol: A Two-Step Polycondensation Approach

The synthesis of polyimides from 6FDA and an aromatic diamine is typically achieved through a well-established two-step polycondensation reaction.[11][14][15] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through a cyclodehydration reaction known as imidization.[16]

Part 1: Synthesis of Poly(amic acid) (PAA) Precursor

This initial step involves the reaction of equimolar amounts of 6FDA and a selected aromatic diamine in a polar aprotic solvent at low to ambient temperatures.[11]

Materials and Reagents:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation.

  • Aromatic diamine (e.g., 2,4,6-trimethyl-1,3-diaminobenzene (DAM), m-Phenylenediamine (mPDA)), purified by sublimation or recrystallization.[11]

  • Anhydrous N-methyl-2-pyrrolidinone (NMP), dried with molecular sieves.[8][11]

  • Nitrogen (N₂) gas, high purity.

  • Reaction vessel (three-neck flask) equipped with a mechanical stirrer and N₂ inlet/outlet.

Protocol:

  • Monomer Preparation: Ensure all monomers are thoroughly purified and dried under high vacuum before use to achieve high molecular weight polymers.[11]

  • Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Diamine Dissolution: Add the calculated amount of the aromatic diamine to the reaction flask, followed by the addition of anhydrous NMP to achieve a desired solids concentration (typically 15-20 wt%).[11] Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.

  • 6FDA Addition: Once the diamine is fully dissolved, slowly add an equimolar amount of 6FDA powder to the solution in portions under vigorous stirring. The reaction is exothermic, so maintaining a low temperature (around 5°C) with an ice bath is recommended, especially during the initial addition.[11]

  • Polymerization: Continue stirring the reaction mixture at ambient temperature under a continuous nitrogen purge for 24 hours.[11] The viscosity of the solution will gradually increase as the poly(amic acid) chains grow. The resulting viscous solution is the PAA precursor.

Part 2: Imidization to Polyimide

The conversion of the PAA to the final polyimide can be accomplished through either thermal or chemical imidization.

A. Thermal Imidization: This method involves heating the PAA solution or a cast film to high temperatures to drive the cyclodehydration reaction.

Protocol:

  • Film Casting: Cast the PAA solution onto a clean glass plate or other suitable substrate to a desired thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a moderate temperature (e.g., 80-90°C) to slowly remove the bulk of the NMP solvent.[17]

  • Stepwise Curing: To achieve complete imidization without compromising film quality, a stepwise heating program is crucial. A typical protocol involves heating the film sequentially for one hour at 100°C, 200°C, and finally 300°C in a forced-air or inert atmosphere oven.[7] The final temperature and duration can be adjusted based on the specific diamine used and the desired properties.

B. Chemical Imidization: This approach uses a dehydrating agent and a catalyst to effect the ring-closure at or near room temperature, which can be advantageous for preserving molecular weight.[11][14]

Protocol:

  • Reagent Preparation: Prepare a mixture of a dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine or beta-picoline.[8][11][14]

  • Addition to PAA Solution: Slowly add the acetic anhydride and catalyst mixture to the stirred PAA solution under a nitrogen atmosphere.

  • Reaction: Continue stirring the mixture at ambient temperature for 24 hours to allow for complete imidization.[11]

  • Precipitation and Purification: Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol with vigorous stirring.[8][11]

  • Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove residual solvent and reagents, and then dry it in a vacuum oven at an elevated temperature (e.g., 210°C) for 24 hours.[8][11]

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis of 6FDA-based polyimides.

cluster_synthesis Polyimide Synthesis Workflow cluster_imidization Imidization MonomerPrep Monomer Purification (6FDA & Diamine) PAA_Synthesis Poly(amic acid) Synthesis (NMP, N2, 24h) MonomerPrep->PAA_Synthesis Thermal Thermal Imidization (Stepwise Heating to 300°C) PAA_Synthesis->Thermal Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Synthesis->Chemical FinalPolymer Final Polyimide Product Thermal->FinalPolymer Precipitation Precipitation & Washing (Methanol) Chemical->Precipitation Drying Vacuum Drying Precipitation->Drying Drying->FinalPolymer

Caption: Step-by-step workflow for 6FDA-based polyimide synthesis.

Characterization of 6FDA-Based Polyimides

Thorough characterization is essential to confirm the successful synthesis and to evaluate the performance of the resulting polyimide.

Property Analytical Technique Typical Results and Interpretation
Chemical Structure & Imidization Fourier-Transform Infrared Spectroscopy (FTIR)Successful imidization is confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch), and the disappearance of the amic acid bands.[11]
Thermal Stability Thermogravimetric Analysis (TGA)TGA provides the 5% weight loss temperature (Td5%), which is an indicator of the polymer's thermal stability. For 6FDA-based polyimides, Td5% values are typically well above 500°C.[10]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)DSC or DMA is used to determine the Tg, a key parameter for defining the upper service temperature of the material. Tg values for 6FDA polyimides can range from 240°C to over 400°C depending on the diamine comonomer.[10][18]
Molecular Weight Gel Permeation Chromatography (GPC)GPC is used to determine the molecular weight and molecular weight distribution of the soluble polyimide, providing insight into the success of the polymerization reaction.[14]
Gas Transport Properties Gas Permeation Measurement SystemFor membrane applications, the permeability and selectivity for various gases (e.g., CO₂, CH₄, N₂, O₂) are measured. 6FDA-based polyimides often exhibit high permeability.[11][17]
Dielectric Properties Dielectric AnalyzerThe dielectric constant and dissipation factor are measured across a range of frequencies. 6FDA-based polyimides typically show low dielectric constants, often below 3.0 at 10 GHz.[10][19]

Conclusion

The synthesis of high-performance polyimides using 6FDA offers a versatile platform for creating materials with tailored properties for demanding applications. The presence of the hexafluoroisopropylidene group is fundamental to achieving the desirable characteristics of high thermal stability, excellent solubility, and low dielectric constant. By following the detailed protocols for polymerization and imidization, and conducting thorough characterization, researchers can reliably produce high-quality 6FDA-based polyimides for advanced material development.

References

Application Notes and Protocols for the Solution Polycondensation of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a novel aromatic poly(amide-thioether) via low-temperature solution polycondensation. The protocol details the reaction of the diamine monomer, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, with terephthaloyl chloride. This application note is intended for researchers and scientists in materials science and polymer chemistry, as well as professionals in drug development interested in novel polymeric materials. The described methodology is designed to be a self-validating system, with in-depth explanations for experimental choices and references to authoritative sources.

Introduction: The Rationale for a Novel Poly(amide-thioether)

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of flexible thioether linkages into the rigid aromatic backbone can impart improved solubility and processability without significantly compromising the desirable thermal properties. The monomer, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, offers a unique structure with pre-formed thioether bonds, making it an ideal candidate for the synthesis of novel poly(amide-thioether)s.

The solution polycondensation of this diamine with an aromatic diacid chloride, such as terephthaloyl chloride, is a well-established method for producing high molecular weight aromatic polyamides under mild conditions.[1] This approach allows for precise stoichiometric control and minimizes side reactions, leading to a well-defined polymer structure. The resulting poly(amide-thioether) is anticipated to exhibit a combination of high thermal stability, good solubility in polar aprotic solvents, and potential for further functionalization, making it a promising material for advanced applications, including specialty membranes, high-performance coatings, and matrices for drug delivery systems.

Experimental Overview: A Validating Workflow

The experimental design is structured to ensure reproducibility and provide a clear understanding of the synthesis and characterization process. The workflow begins with the purification of monomers and solvents, followed by the low-temperature solution polycondensation, and concludes with the isolation, purification, and comprehensive characterization of the resulting polymer.

Solution Polymerization Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Purification Monomer & Solvent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Purified Reagents Polycondensation Low-Temperature Polycondensation Reaction_Setup->Polycondensation Controlled Conditions Precipitation Polymer Precipitation & Isolation Polycondensation->Precipitation Polymer Solution Purification Polymer Purification (Washing & Drying) Precipitation->Purification Crude Polymer Analysis Spectroscopic & Thermal Analysis Purification->Analysis Pure Polymer

Caption: Workflow for the solution polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Materials and Reagents

For successful and reproducible synthesis, the use of high-purity reagents and anhydrous solvents is critical.

ReagentPuritySupplierNotes
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis->98%Major SupplierShould be recrystallized from ethanol before use.
Terephthaloyl chloride>99%Major SupplierShould be purified by sublimation or recrystallization from hexane.
N,N-Dimethylacetamide (DMAc)AnhydrousMajor SupplierShould be distilled over calcium hydride and stored over molecular sieves.
Lithium Chloride (LiCl)>99%Major SupplierShould be dried under vacuum at 150 °C for 24 hours.
PyridineAnhydrousMajor SupplierShould be distilled from potassium hydroxide.
MethanolReagentMajor SupplierUsed for polymer precipitation.
EthanolReagentMajor SupplierUsed for monomer recrystallization and polymer washing.

Detailed Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol is based on the well-established Schotten-Baumann reaction conditions adapted for polyamide synthesis. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with dissolved lithium chloride enhances the solubility of the aromatic polymer.[2]

Step 1: Monomer and Solvent Preparation

1.1. Purification of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-: Recrystallize the diamine monomer from hot ethanol to remove impurities. Dry the purified crystals under vacuum at 60 °C for 24 hours.

1.2. Purification of Terephthaloyl Chloride: Purify terephthaloyl chloride by recrystallization from anhydrous hexane or by vacuum sublimation. Handle this reagent in a fume hood as it is corrosive and lachrymatory.

1.3. Solvent Preparation: Prepare a 5% (w/v) solution of anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture until the LiCl is completely dissolved. This solution will serve as the reaction solvent.

Step 2: Polymerization Reaction

2.1. Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Flame-dry the glassware under a stream of dry nitrogen to ensure anhydrous conditions.

2.2. Diamine Dissolution: Under a positive pressure of nitrogen, add 4.36 g (10 mmol) of purified Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- to the reaction flask. Add 100 mL of the anhydrous DMAc/LiCl (5%) solution. Stir the mixture at room temperature until the diamine is completely dissolved.

2.3. Cooling and Catalyst Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add 1.6 mL (20 mmol) of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl gas produced during the reaction.

2.4. Diacid Chloride Addition: While maintaining the temperature at 0 °C and stirring vigorously, slowly add 2.03 g (10 mmol) of purified terephthaloyl chloride as a solid in small portions over 30 minutes. The slow addition is crucial to control the reaction exotherm and prevent side reactions.

2.5. Polycondensation: After the complete addition of the diacid chloride, maintain the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature. Continue stirring at room temperature for an additional 24 hours. A noticeable increase in the viscosity of the solution indicates polymer formation.

Step 3: Polymer Isolation and Purification

3.1. Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate of the poly(amide-thioether) will form.

3.2. Washing: Collect the polymer by filtration. Wash the filtered polymer thoroughly with 200 mL of hot ethanol to remove any unreacted monomers and oligomers. Subsequently, wash the polymer with 200 mL of deionized water to remove LiCl and pyridine hydrochloride.

3.3. Drying: Dry the purified polymer in a vacuum oven at 80 °C for 48 hours or until a constant weight is achieved.

Characterization of the Synthesized Poly(amide-thioether)

Comprehensive characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.

5.1. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the formation of the amide linkage and the presence of other functional groups.

    • Expected Peaks:

      • N-H stretching (amide): ~3300 cm⁻¹

      • C=O stretching (amide I): ~1650 cm⁻¹

      • N-H bending (amide II): ~1540 cm⁻¹

      • C-S stretching: ~700-600 cm⁻¹

      • Aromatic C-H stretching: ~3030 cm⁻¹

      • Aromatic C=C stretching: ~1600, 1500, 1400 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the detailed chemical structure of the polymer.

    • Technique: ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected ¹H NMR Signals:

      • Amide N-H proton: ~10.0-10.5 ppm

      • Aromatic protons: ~7.0-8.5 ppm

5.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat the polymer sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Outcome: A high decomposition temperature (typically > 400 °C) is expected for aromatic polyamides.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer.

    • Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min).

    • Expected Outcome: The presence of a clear glass transition step will indicate the amorphous or semi-crystalline nature of the polymer.

5.3. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

    • Solvent System: A suitable solvent for the polymer, such as DMAc with LiCl, should be used as the mobile phase.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low polymer viscosity/molecular weightImpure monomers or solvents; incorrect stoichiometry; reaction temperature too high.Ensure all reagents and solvents are pure and anhydrous. Carefully weigh the monomers. Maintain the reaction temperature at 0 °C during the diacid chloride addition.
Polymer precipitates during reactionPoor solubility of the polymer in the chosen solvent.Increase the concentration of LiCl in the DMAc solvent. Ensure vigorous stirring.
Discolored polymer (yellow/brown)Presence of impurities; oxidation of amine groups.Purify monomers thoroughly. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a novel poly(amide-thioether) through the low-temperature solution polycondensation of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and terephthaloyl chloride. The causality-driven experimental design and comprehensive characterization methods outlined herein are intended to guide researchers in the successful synthesis and evaluation of this promising high-performance polymer. The combination of thioether and amide linkages within an aromatic backbone is expected to yield a material with a unique and valuable set of properties suitable for a range of advanced applications.

References

Application Notes and Protocols for the Utilization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- as a Monomer for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Polyamides

High-performance aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. However, these same structural features often lead to poor solubility and high processing temperatures, limiting their applications. To address these challenges, the strategic incorporation of flexible linkages into the polymer backbone has emerged as a key design principle.

This document introduces Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- , a promising aromatic diamine monomer for the synthesis of novel polyamides with enhanced processability. The introduction of flexible thioether bridges between the phenyl rings is anticipated to disrupt chain packing, thereby improving solubility in common organic solvents without significantly compromising the desirable thermal and mechanical properties inherent to aramids.[1] The presence of sulfur atoms can also impart other unique characteristics, such as high refractive indices and metal ion coordination capabilities.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the monomer, its polymerization into polyamides, and the characterization of the resulting polymers. The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles to empower users to adapt and optimize the procedures for their specific research needs.

Part 1: Synthesis of the Monomer: Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

The synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- can be achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by the reduction of the resulting dinitro compound. This approach is analogous to the synthesis of similar aromatic diamines containing ether or thioether linkages.

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 1,4-Dinitrobenzene 1,4-Dinitrobenzene Dinitro_intermediate 4,4'-[1,4-phenylenebis(thio)]bis(nitrobenzene) 1,4-Dinitrobenzene->Dinitro_intermediate + 2 eq. 4-Aminothiophenol 4-Aminothiophenol 4-Aminothiophenol->Dinitro_intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Dinitro_intermediate_2 4,4'-[1,4-phenylenebis(thio)]bis(nitrobenzene) Final_Monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Dinitro_intermediate_2->Final_Monomer Reducing_agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_agent->Final_Monomer

Caption: Synthetic route to Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Experimental Protocol: Monomer Synthesis

Step 1: Synthesis of 4,4'-[1,4-phenylenebis(thio)]bis(nitrobenzene)

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1,4-dinitrobenzene (1 equivalent), 4-aminothiophenol (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Heat the reaction mixture to a temperature between 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water and then with a small amount of methanol to remove impurities.

  • Dry the resulting yellow solid under vacuum to obtain the dinitro intermediate.

Step 2: Synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

  • In a round-bottom flask, suspend the dinitro intermediate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (6-8 equivalents), portion-wise to the stirred suspension.

  • Heat the mixture to reflux for 4-6 hours. The color of the solution should change, indicating the reduction of the nitro groups.

  • After cooling, neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the crude diamine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- as a white or off-white powder.

Part 2: Synthesis of Polyamides

The polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- with various aromatic diacid chlorides can be effectively carried out using low-temperature solution polycondensation. This method is widely used for the synthesis of high-molecular-weight aromatic polyamides under mild conditions.

Polymerization Scheme:

G cluster_0 Low-Temperature Solution Polycondensation Diamine Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Polyamide Poly(thioether-amide) Diamine->Polyamide Diacid_Chloride Ar(COCl)2 (e.g., Terephthaloyl chloride, Isophthaloyl chloride) Diacid_Chloride->Polyamide Solvent (e.g., NMP, DMAc) Acid Acceptor (e.g., Pyridine) Low Temperature (0-5 °C)

Caption: General scheme for polyamide synthesis.

Experimental Protocol: Low-Temperature Solution Polycondensation
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (1 equivalent) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Anhydrous lithium chloride (LiCl) (5-10% w/v) can be added to enhance the solubility of the resulting polyamide.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Add an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) as a solid or a solution in the same solvent, portion-wise, to the cooled diamine solution.

  • Maintain the temperature at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.

  • Dry the polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Part 3: Characterization of Polyamides

A comprehensive characterization of the synthesized polyamides is crucial to understand their structure-property relationships. The following are standard techniques for this purpose.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide, look for characteristic absorption bands:

    • N-H stretching: around 3300 cm⁻¹

    • Amide I (C=O stretching): around 1650 cm⁻¹[3]

    • Amide II (N-H bending and C-N stretching): around 1540 cm⁻¹[3]

    • C-S stretching: around 600-800 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) can be used to elucidate the detailed chemical structure of the polymer. Aromatic protons will appear in the range of 7.0-8.5 ppm, and the amide proton will be a broad singlet at around 10.0 ppm in ¹H NMR.

Thermal Properties

The thermal stability and transitions of the polyamides can be evaluated using the following techniques:

PropertyTechniqueExpected RangeRationale and Significance
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)180 - 270 °C[4][5]The Tg indicates the temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state. The thioether linkages are expected to lower the Tg compared to fully rigid aramids, improving processability.
Thermal Stability Thermogravimetric Analysis (TGA)Td5 (5% weight loss) > 400 °C in N₂[6][7]High thermal stability is a key feature of aromatic polyamides. The onset of decomposition provides a measure of the polymer's ability to withstand high temperatures.
Char Yield Thermogravimetric Analysis (TGA)> 50% at 800 °C in N₂[6]A high char yield is indicative of good flame retardancy.
Solubility

The solubility of the synthesized polyamides should be tested in a range of solvents at room temperature and with heating.

SolventExpected Solubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
Dimethyl sulfoxide (DMSO)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Partially Soluble to Soluble
ChloroformInsoluble
WaterInsoluble

Expected solubility is based on literature for polyamides containing thioether linkages, which generally show improved solubility compared to their ether or all-para aramid counterparts.[1][7]

Mechanical Properties

For evaluating the mechanical performance, the synthesized polyamides can be cast into films from their solutions (e.g., in NMP or DMAc).

PropertyTest MethodExpected Range
Tensile Strength ASTM D88280 - 120 MPa[4][5]
Tensile Modulus ASTM D8822.0 - 3.5 GPa[8]
Elongation at Break ASTM D8825 - 15%

Workflow and Logical Relationships

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Characterization Monomer_Synthesis Synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Monomer_Purification Purification and Characterization (NMR, FTIR, m.p.) Monomer_Synthesis->Monomer_Purification Polymerization Low-Temperature Solution Polycondensation Monomer_Purification->Polymerization Polymer_Isolation Precipitation, Washing, and Drying Polymerization->Polymer_Isolation Structural_Char Structural Analysis (FTIR, NMR) Polymer_Isolation->Structural_Char Thermal_Char Thermal Analysis (TGA, DSC) Polymer_Isolation->Thermal_Char Solubility_Test Solubility Testing Polymer_Isolation->Solubility_Test Mechanical_Char Mechanical Testing (Film Casting and Tensile Tests) Polymer_Isolation->Mechanical_Char

References

Characterization techniques for polyamides derived from sulfur-containing diamines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Characterization of Polyamides Derived from Sulfur-Containing Diamines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfur in High-Performance Polyamides

Polyamides are a cornerstone class of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Wholly aromatic polyamides, or aramids, represent the pinnacle of this class, finding use in advanced composites, protective apparel, and aerospace industries.[2] However, their rigid backbones and strong interchain hydrogen bonding often lead to poor solubility and high processing temperatures, limiting their broader application.[1][3]

A strategic approach to overcoming these limitations involves the incorporation of sulfur-containing monomers, particularly diamines with thioether (C-S-C), sulfone (O=S=O), or heterocyclic moieties like thiazole.[4] The introduction of sulfur atoms and flexible linkages into the polymer backbone can disrupt chain packing, enhance solubility, and impart unique properties such as improved chemical resistance, high refractive indices, and specific metal ion coordination abilities.[4][5][6] These functionalized polyamides are emerging as promising materials for applications ranging from advanced optics and gas separation membranes to novel biomaterials with potential anticancer activity.[4][7]

Thorough characterization is paramount to understanding the structure-property relationships in these novel materials. This guide provides a detailed overview and actionable protocols for the essential techniques used to analyze polyamides derived from sulfur-containing diamines, ensuring researchers can validate synthesis, predict performance, and tailor materials for specific applications.

Integrated Characterization Workflow

A multi-faceted approach is necessary to build a complete profile of a new sulfur-containing polyamide. The following workflow illustrates the logical progression from initial structural verification to in-depth performance analysis.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_tertiary Advanced Property Analysis SynthesizedPolymer Synthesized Polymer FTIR FTIR (Functional Groups) SynthesizedPolymer->FTIR NMR NMR (Detailed Structure) FTIR->NMR Solubility Solubility Test (Processability) NMR->Solubility GPC GPC (Molecular Weight) Solubility->GPC Viscosity Viscometry (Relative MW) GPC->Viscosity TGA TGA (Thermal Stability) Viscosity->TGA DSC DSC (Phase Transitions) TGA->DSC XRD XRD (Crystallinity) DSC->XRD SEM SEM (Morphology) XRD->SEM Tensile Tensile Testing (Mechanical Properties) SEM->Tensile

Caption: Integrated workflow for polyamide characterization.

Molecular Structure Verification

The first step post-synthesis is to confirm that the desired chemical structure has been achieved.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds. It is a rapid and powerful tool for confirming the success of a polymerization reaction.

Application to Sulfur-Containing Polyamides: For these polymers, FTIR is used to verify the formation of the characteristic amide bond and to confirm the presence of key structural features from the monomers. The presence of sulfur can sometimes be inferred, though C-S bonds are often weak and fall in the complex fingerprint region. However, sulfone groups (S=O) give very strong, characteristic absorptions.

Data Interpretation: Key vibrational bands for polyamides are analyzed to confirm their structure.[8]

Wavenumber (cm⁻¹) Vibrational Mode Significance for Sulfur Polyamides
3370–3170N-H Stretch (Amide A)Confirms the presence of the secondary amide linkage central to the polyamide backbone.[9] A single, strong peak is expected.[9]
1680–1630C=O Stretch (Amide I)The most intense band, confirming the presence of the amide carbonyl group.[9][10]
1570–1515N-H Bend (Amide II)A strong, characteristic peak resulting from coupled N-H bending and C-N stretching, confirming the secondary amide structure.[9][10]
1300–1150S=O Asymmetric StretchCrucial for sulfone-containing diamines. A very strong and sharp absorption indicating the successful incorporation of the -SO₂- group.
1150–1080S=O Symmetric StretchA second strong absorption confirming the sulfone group.
~690C-S StretchWeak to medium intensity; often difficult to assign definitively in the complex fingerprint region.

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

  • Sample Preparation: Ensure the polymer sample (film or powder) is completely dry. No further preparation is typically needed for ATR.

  • Instrument Setup:

    • Spectrometer: Nicolet or equivalent.[11]

    • Mode: Attenuated Total Reflectance (ATR).

    • Scans: 32-64 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the polymer sample firmly onto the ATR crystal, ensuring good contact across the entire crystal surface using the pressure clamp.

    • Acquire the sample spectrum over the range of 4000–400 cm⁻¹.

  • Analysis: Process the resulting spectrum (baseline correction, normalization) and identify the key peaks corresponding to the expected functional groups as listed in the table above. The absence of monomer-related peaks (e.g., acid chloride C=O stretch at >1750 cm⁻¹) and the presence of strong Amide I and II bands confirm successful polymerization.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. For polymers, ¹H and ¹³C NMR are used to provide an unambiguous structural map.

Application to Sulfur-Containing Polyamides: NMR is the definitive technique for elucidating the precise chemical structure, confirming monomer connectivity, and identifying end groups. It verifies the integration of the sulfur-containing diamine into the polymer backbone by showing characteristic chemical shifts for protons and carbons adjacent to the sulfur linkages.[12][13]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 10-20 mg of the polyamide in 0.5-0.7 mL of a suitable deuterated solvent.

    • Causality: The choice of solvent is critical. Many aromatic polyamides require strong polar aprotic solvents like DMSO-d₆ or DMAc-d₉ due to their limited solubility.[12] The presence of sulfur linkages often improves solubility, potentially allowing for the use of solvents like CDCl₃ in some cases.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrument Setup:

    • Spectrometer: 300-500 MHz spectrometer (e.g., Varian, Bruker).[10]

    • Temperature: Room temperature, unless higher temperatures are needed to improve solubility or resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This requires a significantly longer acquisition time due to the low natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: Protons on the aromatic rings of the diamine and diacid components will appear in the δ = 7.0–8.5 ppm region. The amide proton (N-H) typically appears as a broad singlet further downfield (δ > 9.0 ppm). Protons on aliphatic segments adjacent to sulfur or amide groups will have characteristic shifts.

    • ¹³C NMR: The amide carbonyl carbon is a key indicator, typically appearing around δ = 165 ppm. Aromatic carbons will be in the δ = 110–150 ppm range. Carbons directly bonded to sulfur will show distinct chemical shifts that can be predicted or compared to monomer spectra.

Molecular Weight and Solubility

The molecular weight of a polymer is directly related to its mechanical and thermal properties. High molecular weight is generally required for robust materials.[5]

Gel Permeation Chromatography (GPC)

Principle: GPC separates molecules based on their hydrodynamic volume (size in solution). A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules take a more tortuous path and elute later.

Application to Sulfur-Containing Polyamides: GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[4][7] A high Mw and a PDI close to 2.0 (for step-growth polymerization) are indicative of a successful synthesis.[12]

Protocol: GPC Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the GPC mobile phase.

    • The solution must be filtered through a 0.2 or 0.45 µm filter (typically PTFE for organic solvents) to remove any dust or insoluble material that could damage the columns.

  • System Setup:

    • Mobile Phase: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) containing a salt like LiBr (e.g., 0.05 M) is common for polyamides.

    • Causality: The salt is added to suppress aggregation and polyelectrolyte effects, which can lead to erroneous molecular weight calculations.

    • Columns: A set of columns suitable for the expected molecular weight range.

    • Detector: Refractive Index (RI) detector is standard.

    • Calibration: The system must be calibrated with narrow-PDI standards (e.g., polystyrene or PMMA) to generate a calibration curve of log(MW) vs. elution time.

  • Data Acquisition:

    • Inject the filtered sample solution.

    • Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40-60 °C).

  • Analysis: The software uses the calibration curve to calculate Mn, Mw, and PDI from the sample's chromatogram.

Intrinsic Viscosity

Principle: Viscometry measures the flow time of a dilute polymer solution relative to the pure solvent. The intrinsic viscosity ([η]) is extrapolated from these measurements and is related to the polymer's molecular weight through the Mark-Houwink equation. It provides a relative measure of molecular weight.[15]

Protocol: Ubbelohde Viscometry

  • Sample Preparation: Prepare a series of dilute solutions of the polymer (e.g., 0.1, 0.25, 0.5 g/dL) in a suitable solvent like NMP, concentrated sulfuric acid, or m-cresol at a specified temperature (e.g., 25 °C).[3][16][17]

  • Measurement:

    • Using an Ubbelohde viscometer in a constant temperature bath, measure the flow time of the pure solvent (t₀).

    • Measure the flow time (t) for each polymer solution concentration.

  • Calculation: Calculate the inherent viscosity (η_inh = ln(t/t₀)/C) for each concentration (C) and extrapolate to zero concentration to find the intrinsic viscosity.[3] Higher viscosity values generally indicate higher molecular weight.[11]

Thermal Properties

The incorporation of sulfur often enhances the thermal stability of polyamides. Thermal analysis is critical to quantifying this improvement.[4][5]

ThermalAnalysis TGA TGA TGA_Output1 Td (Degradation Temp) TGA->TGA_Output1 Measures TGA_Output2 Char Yield (%) TGA->TGA_Output2 Measures DSC DSC DSC_Output1 Tg (Glass Transition) DSC->DSC_Output1 Measures DSC_Output2 Tm (Melting Point) DSC->DSC_Output2 Measures

Caption: Key outputs from TGA and DSC thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] It is used to determine the thermal stability and decomposition profile of a material.

Application to Sulfur-Containing Polyamides: TGA is used to find the initial degradation temperature (Td), which is a key measure of thermal stability.[13] Aromatic polyamides with sulfur linkages often exhibit very high degradation temperatures (>400 °C).[4][13] The degradation profile may show multiple steps, potentially corresponding to the scission of weaker S-S bonds before the main chain degrades.[19]

Protocol: TGA Measurement

  • Sample Preparation: Place 5-10 mg of the dry polymer into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

    • Causality: An inert nitrogen atmosphere is used to study the inherent thermal stability of the polymer, preventing oxidative degradation which would occur in air.

    • Temperature Program: Heat from room temperature to 800 °C at a constant rate of 10 °C/min.[4]

  • Data Interpretation:

    • The TGA thermogram plots percent weight vs. temperature.

    • Td (5% or 10% weight loss): The temperature at which the polymer has lost 5% or 10% of its initial mass is a standard metric for the onset of degradation.

    • Char Yield: The percentage of material remaining at a high temperature (e.g., 700-800 °C) is the char yield. A high char yield is often associated with good flame retardancy.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] It detects thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

Application to Sulfur-Containing Polyamides: DSC is essential for determining the glass transition temperature (Tg), which defines the upper service temperature for amorphous polymers.[13] It can also identify the melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline materials. The introduction of flexible thioether or bulky sulfone groups often lowers the Tg compared to rigid aramids, improving processability.[20]

Protocol: DSC Measurement

  • Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

    • Temperature Program: A heat-cool-heat cycle is standard.

        • Heat from room temperature to a temperature above the expected Tg (and Tm, if any) at 10-20 °C/min.

        • Cool rapidly back to the starting temperature.

        • Heat again at the same rate.

    • Causality: The first heating scan erases the sample's prior thermal history. The Tg is reliably determined from the second heating scan as a step-change in the heat flow curve.

  • Data Interpretation:

    • Tg: Appears as a subtle step-change (baseline shift) in the thermogram from the second heating scan.

    • Tm: Appears as a large endothermic peak (for crystalline polymers).

    • Tc: Appears as an exothermic peak during the cooling scan.

Morphological and Crystalline Structure

X-Ray Diffraction (XRD)

Principle: XRD analyzes the structure of materials by directing X-rays at a sample and measuring the scattering angles. Crystalline regions produce sharp diffraction peaks, while amorphous materials produce broad halos.

Application to Sulfur-Containing Polyamides: XRD is used to determine the degree of crystallinity.[4] Many high-performance aromatic polyamides are semi-crystalline.[21] However, the introduction of bulky or kinked sulfur-containing monomers often disrupts chain packing, leading to largely amorphous polymers.[1][4] This amorphous nature is a primary reason for their improved solubility.[3][4]

Protocol: Wide-Angle X-Ray Diffraction (WAXD)

  • Sample Preparation: The sample can be a thin film or a pressed powder pellet.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: 2θ = 5° to 50°.

  • Data Interpretation:

    • Amorphous: The diffractogram will show one or two broad, diffuse halos, indicating a lack of long-range order.[21]

    • Semi-crystalline: The diffractogram will show sharp Bragg peaks superimposed on a broad amorphous halo. The position of the peaks relates to the crystal lattice spacings.

Scanning Electron Microscopy (SEM)

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. It provides information about surface topography and morphology.

Application to Sulfur-Containing Polyamides: SEM is used to visualize the surface of polymer films or the fracture surface of mechanically tested samples.[4][7] It can reveal information about porosity, phase separation (in blends), or the mode of fracture (brittle vs. ductile).

Protocol: SEM Imaging

  • Sample Preparation:

    • Mount the sample (e.g., a small piece of film or a fractured specimen) onto an aluminum stub using conductive carbon tape.

    • Causality: Polyamides are non-conductive. To prevent charge buildup from the electron beam, the sample must be sputter-coated with a thin layer of a conductive material, such as gold or palladium.

  • Imaging:

    • Place the coated sample in the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV) and focus the electron beam on the area of interest.

    • Capture images at various magnifications to study the surface features.

Mechanical Properties

Tensile Testing

Principle: A sample with a defined geometry (e.g., a "dog-bone" shape) is pulled apart at a constant rate until it breaks. The force applied and the elongation are measured continuously to generate a stress-strain curve.

Application to Sulfur-Containing Polyamides: This is the most common method for evaluating a material's mechanical performance. It provides key metrics like tensile strength (maximum stress), Young's modulus (stiffness), and elongation at break (ductility).[12][13] While the introduction of flexible sulfur linkages might slightly decrease the tensile strength and modulus compared to fully rigid aramids, it often significantly improves the elongation at break, resulting in tougher, less brittle materials.[2][22]

Protocol: Uniaxial Tensile Test

  • Sample Preparation: Prepare thin films of the polymer by solution casting.[12] Cut the films into a standard shape (e.g., ASTM D638 Type V) using a die cutter. Measure the thickness and width of the narrow section of each specimen precisely.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine (e.g., Instron).

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data.

  • Data Analysis:

    • Convert load and displacement to stress and strain using the initial specimen dimensions.

    • From the stress-strain curve, determine:

      • Tensile Strength (MPa): The maximum stress reached.

      • Young's Modulus (GPa): The slope of the initial linear portion of the curve.

      • Elongation at Break (%): The strain at which the sample fractures.

References

Application Notes and Protocols for Polymers Based on Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Integration of Thioether Linkages in High-Performance Polymers

Aromatic polymers, such as polyamides and polyimides, are renowned for their exceptional thermal stability, robust mechanical strength, and chemical resistance, making them indispensable in demanding applications from aerospace to microelectronics.[1] The judicious selection of monomers is paramount in tailoring the final properties of these materials. The diamine monomer, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (also known as 4,4'-[1,4-phenylenebis(thio)]dianiline), offers a unique molecular architecture for the synthesis of advanced polyamides and polyimides.

The incorporation of flexible thioether (-S-) linkages via this diamine into the rigid polymer backbone is a key design strategy. These linkages disrupt the coplanarity of the aromatic units, which can reduce intermolecular charge-transfer complex formation and chain packing. This structural modification is intended to enhance solubility and processability without significantly compromising the high thermal stability inherent to aromatic polymers.[2] The resulting polymers are anticipated to exhibit a valuable combination of flexibility, high thermal resistance, and strong mechanical performance, making them attractive for applications requiring durable, processable, high-performance materials.

I. Expected Mechanical and Thermal Properties

Polymers synthesized from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- are expected to be amorphous or semi-crystalline, depending on the comonomer and processing conditions.[3] The presence of the flexible thioether linkages generally leads to amorphous polymers with enhanced solubility.[2][4]

Mechanical Performance

The mechanical properties of these polymers are anticipated to be comparable to other high-performance aromatic polymers. Tough, flexible films can typically be cast from solutions of these polymers.[2][5]

PropertyExpected RangeCausality and Field Insights
Tensile Strength 85 - 115 MPaThe high tensile strength is attributed to the rigid aromatic backbone. The thioether links provide enough flexibility to prevent brittleness, resulting in tough materials.[1][6]
Tensile Modulus 2.0 - 3.5 GPaThis range indicates a high degree of stiffness, a characteristic feature of aromatic polymers. The modulus is influenced by the rigidity of the comonomer (dianhydride or diacyl chloride).[1][6]
Elongation at Break 5 - 18 %The thioether linkages enhance chain mobility, contributing to a greater elongation at break compared to more rigid aromatic polymers. This signifies improved ductility.[6]
Thermal Stability

The thermal properties are a key advantage of incorporating aromatic and thioether functionalities.

PropertyExpected RangeCausality and Field Insights
Glass Transition Temp. (Tg) 190 - 285 °CThe Tg is high due to the restricted rotation of the aromatic rings. The thioether linkages can lower the Tg compared to polymers with more rigid connecting groups (e.g., direct bonds or sulfone groups), which can be advantageous for processing.[3][6]
10% Weight Loss Temp. (T10) > 500 °C (in N₂)This indicates exceptional thermal stability, with the polymer backbone remaining intact at very high temperatures. The primary decomposition pathways at elevated temperatures involve the cleavage of the imide or amide linkages.[6][7]

II. Synthesis Protocols

The primary routes for polymerizing Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- are through polycondensation reactions to form either polyimides or polyamides.

A. Synthesis of a Polyimide via Two-Step Solution Polymerization

This is the most common method for producing high-performance polyimides. It involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide.[3]

Diagram: Polyimide Synthesis Workflow

Monomers Diamine + Dianhydride in NMP/DMAc PAA_Formation Poly(amic acid) Formation (Room Temperature, Stirring) Monomers->PAA_Formation Step 1: Polyaddition Casting Film Casting PAA_Formation->Casting Imidization Chemical or Thermal Imidization Casting->Imidization Step 2: Cyclodehydration Final_Film Final Polyimide Film Imidization->Final_Film

Caption: Two-step synthesis of polyimides.

Protocol:

  • Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount (1.00 equivalent) of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The solid content should be around 10-15 wt%. Stir under a nitrogen atmosphere until the diamine is fully dissolved.

  • Addition of Dianhydride: To the stirred solution, add a stoichiometric amount (1.00 equivalent) of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in one portion. Rationale: Adding the dianhydride as a solid helps to control the initial reaction rate and achieve a high molecular weight.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the cast film in a vacuum oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the imide rings.

  • Film Recovery: After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled from the glass plate.

B. Synthesis of a Polyamide via Low-Temperature Solution Polymerization

This method involves the reaction of the diamine with a diacyl chloride at low temperatures to form the polyamide directly.

Diagram: Polyamide Synthesis Workflow

Diamine_Sol Diamine in DMAc/LiCl (Low Temperature) Diacyl_Chloride Diacyl Chloride Addition Diamine_Sol->Diacyl_Chloride Polymerization Polymerization (Stirring) Diacyl_Chloride->Polymerization Polycondensation Precipitation Precipitation in Methanol Polymerization->Precipitation Final_Polymer Final Polyamide Powder Precipitation->Final_Polymer

Caption: Low-temperature synthesis of polyamides.

Protocol:

  • Preparation of Diamine Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount (1.00 equivalent) of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in an anhydrous polar aprotic solvent such as DMAc containing 5% (w/v) dissolved lithium chloride (LiCl). Rationale: LiCl improves the solubility of the resulting aromatic polyamide. Cool the solution to 0°C using an ice bath.

  • Addition of Diacyl Chloride: To the cold, stirred solution, add a stoichiometric amount (1.00 equivalent) of a solid aromatic diacyl chloride (e.g., terephthaloyl chloride) in small portions over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The solution will become viscous.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with hot water and then with methanol to remove LiCl and any unreacted monomers.

  • Drying: Dry the purified polyamide powder in a vacuum oven at 80-100°C for 24 hours.

III. Characterization Protocols

A. Mechanical Testing
  • Sample Preparation: Prepare thin films of the polymer by solution casting as described in the synthesis protocols. Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

  • Tensile Testing: Perform tensile tests using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

B. Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the polymer in a TGA instrument.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Determine the 5% and 10% weight loss temperatures (T5 and T10) as indicators of thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) in a DSC instrument.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min).

    • Determine the glass transition temperature (Tg) from the second heating scan.

IV. Conclusion and Future Directions

Polymers derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- represent a promising class of high-performance materials. The strategic incorporation of thioether linkages offers a pathway to enhance processability and solubility while maintaining the excellent thermal and mechanical properties characteristic of aromatic polyamides and polyimides. The protocols outlined here provide a robust framework for the synthesis and characterization of these advanced materials. Further research could explore the synthesis of copolymers to fine-tune properties for specific applications, such as gas separation membranes, dielectric films, or matrices for advanced composites. The unique metal coordination ability of thioether-containing polymers also suggests potential applications in catalysis or sensing.[8][9]

References

Application Notes and Protocols for the Thermal Stability of Polyimides with Thioether Linkages

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and thermal stability of polyimides incorporating thioether linkages. These high-performance polymers are of significant interest for applications demanding exceptional thermal and oxidative resistance, such as in the aerospace, electronics, and advanced materials sectors. This document delves into the causal relationships behind experimental choices and provides detailed protocols for the evaluation of these materials.

Introduction: The Rationale for Thioether Linkages in Polyimides

Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The archetypal aromatic polyimide structure, characterized by the rigid imide ring system, can withstand continuous service temperatures ranging from 250°C to over 300°C. However, the very rigidity that imparts these desirable properties can also lead to processing challenges, such as poor solubility and high glass transition temperatures (Tg).

The strategic incorporation of flexible linkages into the polyimide backbone is a common approach to enhance processability. While ether linkages are widely used, the introduction of thioether (C-S-C) bonds offers a unique combination of properties. The sulfur atom, being larger and more polarizable than oxygen, can influence the polymer's refractive index, adhesion, and, critically, its thermal degradation behavior. This guide will explore the nuances of synthesizing and characterizing polyimides with thioether linkages to fully understand their performance at elevated temperatures.

Synthesis of Polyimides with Thioether Linkages

The most prevalent method for synthesizing these polymers is a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.[1]

Diagram of the Two-Step Polyimide Synthesis

G cluster_0 cluster_1 cluster_2 Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) PAA Poly(amic acid) Solution (Soluble Precursor) Dianhydride->PAA Step1 Step 1: Polycondensation (Room Temperature) Diamine Thioether-Containing Aromatic Diamine (e.g., 4,4'-thiodianiline) Diamine->PAA Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->PAA Polyimide Poly(thioether imide) (Insoluble, Thermally Stable) PAA->Polyimide Step2 Step 2: Imidization (Thermal or Chemical) Water Water (byproduct) Polyimide->Water

Caption: General two-step synthesis of poly(thioether imide)s.

Protocol: Synthesis of a Representative Poly(thioether imide)

This protocol describes the synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-diaminodiphenyl sulfide (4,4'-SDA).

Materials:

  • 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4'-diaminodiphenyl sulfide (4,4'-SDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Monomer Preparation: Dry the 6FDA and 4,4'-SDA in a vacuum oven at 120°C for 12 hours prior to use to remove any residual moisture.

  • Poly(amic acid) Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 4,4'-SDA in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine has fully dissolved, add an equimolar amount of 6FDA in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen blanket. The solution will become viscous, indicating the formation of the high molecular weight poly(amic acid).

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture for 1 hour at room temperature, then heat to 80°C for an additional 3 hours.

    • Cool the reaction mixture to room temperature.

  • Polymer Precipitation and Purification:

    • Pour the polymer solution slowly into a large excess of methanol with vigorous stirring. The polyimide will precipitate as a fibrous solid.

    • Collect the polymer by filtration and wash it thoroughly with methanol and then water to remove any residual solvent and reagents.

    • Dry the purified poly(thioether imide) in a vacuum oven at 150°C for 24 hours.

Characterization of Thermal Stability

A suite of thermal analysis techniques is employed to comprehensively evaluate the thermal stability of the synthesized polyimides. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability, providing quantitative data on mass loss as a function of temperature. This allows for the determination of the onset of decomposition and the overall thermal robustness of the polymer.

Protocol: TGA of Poly(thioether imide)

  • Sample Preparation: Place 5-10 mg of the dried polyimide powder or a small piece of cast film into a platinum or alumina TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[3]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the temperature at 5% mass loss (Td5), a key indicator of the onset of significant thermal degradation.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg). The Tg is a critical parameter as it defines the upper service temperature for amorphous polymers, above which they lose their rigidity.

Protocol: DSC of Poly(thioether imide)

  • Sample Preparation: Seal 5-10 mg of the polyimide sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Heat from 30°C to 400°C at a rate of 20°C/min to erase the polymer's prior thermal history.

    • Cool rapidly to 30°C.

    • Heat again from 30°C to 400°C at 20°C/min. The Tg is determined from the second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA provides insights into the viscoelastic properties of the polymer as a function of temperature. It is particularly sensitive for determining the Tg and can reveal information about the material's stiffness (storage modulus, E') and energy dissipation (loss modulus, E'') at elevated temperatures.[5]

Protocol: DMA of Poly(thioether imide) Film

  • Sample Preparation: Cut a rectangular film specimen (e.g., 20 mm length x 5 mm width x 0.1 mm thickness).

  • Instrument Setup: Mount the film in the DMA in a tension or cantilever clamp.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 3-5°C/min.

    • Apply a sinusoidal strain at a fixed frequency (typically 1 Hz).

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') versus temperature.

    • The Tg is often taken as the peak of the tan delta curve.[6] The storage modulus curve illustrates the retention of stiffness with increasing temperature.

Results and Discussion: Understanding the Data

The incorporation of thioether linkages generally results in polyimides with excellent thermal stability.

Comparative Thermal Stability Data
PolymerTd5 (°C, in N2)Tg (°C, by DSC)Char Yield at 800°C (%)Reference
Poly(thioether imide) (6FDA-4,4'-SDA)> 500~257> 50Synthesized based on literature[7]
Poly(ether imide) (e.g., Ultem™)~500~217~50General literature values
Poly(sulfone imide)480 - 533230 - 242> 50Based on similar structures in literature[8]
Conventional Aromatic Polyimide550 - 600> 300> 60General literature values for highly rigid polyimides[9]

Analysis: Polyimides containing thioether linkages exhibit high decomposition temperatures, often exceeding 500°C.[7] While slightly lower than the most rigid all-aromatic polyimides, their stability is comparable to other high-performance engineering polymers. The thioether linkage provides increased chain flexibility compared to a direct biphenyl bond, resulting in a lower Tg and improved processability. Compared to analogous poly(ether imide)s, poly(thioether imide)s can exhibit similar or slightly higher Tg values and comparable thermal stability.

Degradation Mechanism

The thermal degradation of polyimides is a complex process. In an inert atmosphere, the primary degradation pathway involves the cleavage of the imide ring.[3] The presence of a thioether linkage introduces another potential site for bond scission.

Hypothesized Degradation Pathway:

G Polymer Poly(thioether imide) Backbone Heat High Temperature (>500°C, N2) CO CO Heat->CO CO2 CO2 Heat->CO2 HCN HCN, other N-compounds Heat->HCN Sulfur_compounds Sulfur Compounds (e.g., H2S, SO2 - minor) Heat->Sulfur_compounds Aromatics Aromatic Fragments Heat->Aromatics Char Stable Char Residue Heat->Char

Caption: Hypothesized degradation products of poly(thioether imide)s.

Coupled techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable for elucidating these mechanisms.[10] Studies on similar polyimides show that the initial mass loss is associated with the evolution of CO and CO2 from the imide ring decomposition.[11] The C-S bond in the thioether linkage is also susceptible to thermal cleavage, potentially leading to the formation of various sulfur-containing volatile products, although typically the imide ring cleavage is the dominant initial degradation step. The high char yield observed in TGA is indicative of the formation of a stable, cross-linked carbonaceous residue at high temperatures.

Applications and Significance

The excellent thermal stability, coupled with the enhanced processability and potential for high refractive indices, makes polyimides with thioether linkages attractive for a range of demanding applications:

  • Aerospace: Components requiring high-temperature resistance and low outgassing.

  • Electronics: Flexible printed circuit boards, wire insulation, and high-performance connectors.

  • Optical Materials: Polymers with high refractive indices for lenses and waveguides.

  • Membranes: Gas separation membranes operating at elevated temperatures.

Conclusion

The incorporation of thioether linkages into polyimide backbones represents a powerful strategy for tuning the properties of these high-performance materials. This guide has outlined the synthetic procedures and detailed analytical protocols necessary to rigorously assess their thermal stability. The data consistently show that these polymers maintain the exceptional thermal resistance characteristic of the polyimide family while offering advantages in processability. A thorough understanding of their thermal behavior, as achieved through the described methodologies, is essential for their successful implementation in advanced technological applications.

References

Application Notes and Protocols: Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in High-Performance Polymers

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS No. 17619-11-3) is an aromatic diamine monomer poised for significant applications in the realm of advanced materials. Its molecular architecture, characterized by a rigid phenylenebis(thio) core flanked by reactive amine functionalities, offers a unique combination of properties that are highly sought after in the synthesis of high-performance polymers such as polyimides and polyamides. The thioether linkages within the backbone impart a degree of flexibility and processability, while the aromatic rings contribute to exceptional thermal and oxidative stability.

These inherent characteristics make polymers derived from this monomer prime candidates for applications demanding robust performance under extreme conditions, including aerospace components, electronics packaging, high-temperature adhesives, and advanced composites. The amine end-groups serve as versatile handles for polymerization, allowing for the creation of a diverse range of polymer structures with tailored properties.

This technical guide provides a comprehensive overview of the application of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in the synthesis of advanced polyimide and polyamide materials. It offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and presents expected material properties based on data from structurally analogous polymers.

I. Synthesis of High-Performance Polymers

The primary application of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- lies in its use as a diamine monomer in polycondensation reactions. The following sections detail the synthesis of two major classes of high-performance polymers: polyimides and polyamides.

A. Polyimides: The Pinnacle of Thermal Stability

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[1] The synthesis of polyimides from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- typically follows a two-step process, which allows for the formation of a processable poly(amic acid) precursor before conversion to the final, often intractable, polyimide.[2]

Logical Workflow for Polyimide Synthesis

Monomers Monomers: Diamine (Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-) + Dianhydride PolyamicAcid Poly(amic acid) Solution (Viscous Precursor) Monomers->PolyamicAcid Polycondensation (Room Temperature) Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Casting Film Casting / Fiber Spinning PolyamicAcid->Casting Imidization Thermal or Chemical Imidization Casting->Imidization Removal of Solvent Polyimide Final Polyimide Material (Film, Fiber, etc.) Imidization->Polyimide Cyclodehydration

Figure 1: Two-step synthesis workflow for polyimides.

Experimental Protocol: Synthesis of a Polyimide Film

This protocol describes the synthesis of a polyimide film using Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and a common aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA).

Materials:

  • Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (high purity)

  • Pyromellitic Dianhydride (PMDA) (polymerization grade, dried under vacuum)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube

  • Syringes for liquid transfer

  • Glass plates for film casting

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a slow stream of inert gas, dissolve a precise amount of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in anhydrous NMP to achieve a desired concentration (typically 10-20 wt% solids). Stir the mixture with a mechanical stirrer until the diamine is completely dissolved.

  • Poly(amic acid) Formation: To the stirred solution, add an equimolar amount of PMDA in one portion. A slight exotherm may be observed. Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The progress of the reaction can be monitored by measuring the inherent viscosity of the solution.

  • Film Casting: Once the desired viscosity is reached, cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program. A typical program would be:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Expected Properties of Thioether-Containing Polyimides:

The incorporation of the phenylenebis(thio) linkage is expected to influence the properties of the resulting polyimide.

PropertyExpected Range/Characteristic
Glass Transition Temp. (Tg) 250 - 350 °C (The flexible thioether links may slightly lower the Tg compared to more rigid aromatic diamines).
Decomposition Temp. (Td) > 450 °C (5% weight loss in N2), indicating excellent thermal stability.[3]
Tensile Strength 80 - 120 MPa (Dependent on processing and film thickness).
Young's Modulus 2 - 4 GPa.
Solubility Generally insoluble in common organic solvents after imidization, but may show improved solubility in the poly(amic acid) precursor stage compared to all-aromatic backbones.[4]
B. Polyamides: A Balance of Strength and Processability

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance. The synthesis of polyamides from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- can be achieved through direct polycondensation with aromatic dicarboxylic acids.

Logical Workflow for Polyamide Synthesis

Monomers Monomers: Diamine (Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-) + Dicarboxylic Acid Polymerization Direct Polycondensation (Elevated Temperature) Monomers->Polymerization Reagents Condensing Agent (e.g., TPP) + Base (e.g., Pyridine) Reagents->Polymerization Solvent Solvent with Salt (e.g., NMP/LiCl) Solvent->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Polyamide Final Polyamide Powder Precipitation->Polyamide Washing and Drying

Figure 2: Direct polycondensation workflow for polyamide synthesis.

Experimental Protocol: Synthesis of a Polyamide

This protocol outlines the synthesis of a polyamide from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and a dicarboxylic acid like terephthalic acid using the Yamazaki-Higashi phosphorylation reaction.[3]

Materials:

  • Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (high purity)

  • Terephthalic acid (polymerization grade)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium Chloride (LiCl) (dried)

  • Methanol

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen/argon inlet, and a reflux condenser

  • Heating mantle with a temperature controller

  • Beaker for precipitation

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, combine Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, an equimolar amount of terephthalic acid, NMP, and a catalytic amount of LiCl (typically 5% w/v).

  • Addition of Reagents: To the stirred mixture, add pyridine and then triphenyl phosphite.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours. The solution will become viscous as the polymerization proceeds.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with hot methanol and water to remove any residual solvent and reagents, and then dry it in a vacuum oven at 80-100°C overnight.

Expected Properties of Thioether-Containing Polyamides:

The presence of the thioether linkages is expected to enhance the solubility and processability of the resulting polyamide compared to fully aromatic, rigid-rod aramids.

PropertyExpected Range/Characteristic
Glass Transition Temp. (Tg) 200 - 300 °C.[3]
Decomposition Temp. (Td) > 400 °C (5% weight loss in N2), demonstrating high thermal stability.[3]
Inherent Viscosity 0.5 - 1.5 dL/g (indicative of high molecular weight).
Solubility Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF, especially with the addition of salts like LiCl, which disrupts hydrogen bonding between polymer chains.[1][5]

II. Characterization of Advanced Materials

Thorough characterization is essential to validate the successful synthesis of the polymers and to understand their structure-property relationships.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized polymer.

  • Procedure:

    • For polyimide films, a small piece can be analyzed directly in transmission mode.

    • For polyamide powders, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Expected Observations:

    • Polyimides: Characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid OH and NH absorptions confirms complete imidization.

    • Polyamides: Characteristic amide absorption bands around 3300 cm⁻¹ (N-H stretching) and 1650 cm⁻¹ (amide I, C=O stretching).

Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small, precisely weighed sample (5-10 mg) of the polymer in a TGA pan.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition temperature and the temperature at which 5% and 10% weight loss occurs (Td5 and Td10). The char yield at a high temperature (e.g., 800°C) is also an important indicator of thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Procedure:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg to create a uniform thermal history.

    • Reheat the sample at a controlled rate (e.g., 10-20°C/min) and record the heat flow.

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve.

III. Concluding Remarks for the Advanced Researcher

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- stands as a promising monomer for the development of a new generation of high-performance polymers. The protocols and data presented herein, derived from established principles of polymer chemistry and studies on analogous structures, provide a solid foundation for researchers to explore the potential of this compound. The unique combination of thioether and aromatic moieties in its structure is expected to yield materials with a desirable balance of thermal stability, mechanical strength, and processability. Further research focusing on the synthesis of a wider range of copolymers and blends incorporating this monomer will undoubtedly unlock new applications in demanding technological fields.

References

Application Notes and Protocols for Film Formation and Processing of Poly(lactic-co-glycolic acid) (PLGA)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation and processing of films from Poly(lactic-co-glycolic acid) (PLGA), a widely utilized biodegradable and biocompatible copolymer in drug delivery systems.[1][2][3][4] The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and reproducibility.

Introduction to PLGA and Its Significance in Drug Delivery

Poly(lactic-co-glycolic acid) is a copolymer synthesized through the ring-opening polymerization of lactide and glycolide dimers or by the direct polycondensation of lactic and glycolic acids.[1][3] Its versatile properties, including tunable degradation rates and excellent biocompatibility, have made it a cornerstone material in the development of controlled drug delivery systems.[5] PLGA-based formulations can be tailored to release encapsulated therapeutics over desired periods, enhancing efficacy and patient compliance.[2][5] This guide focuses on the critical aspect of forming PLGA into films, a common morphology for applications such as transdermal patches, wound healing dressings, and implantable devices.[6]

The physicochemical properties of PLGA, such as molecular weight, the ratio of lactic to glycolic acid, and the nature of the end caps (ester or carboxyl), significantly influence its solubility, thermal properties, and degradation kinetics, which in turn dictate the optimal film processing parameters and the performance of the final drug product.[1][2][4]

Key Methodologies for PLGA Film Formation

The selection of an appropriate film formation technique is paramount and depends on the desired film thickness, porosity, surface characteristics, and whether a therapeutic agent is to be incorporated. The most prevalent methods are solvent casting, electrospinning, and compression molding.

Solvent Casting

Solvent casting is a straightforward and widely used method for preparing thin polymer films.[6] The process involves dissolving the polymer in a suitable organic solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate, leaving behind a solid film.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. It must readily dissolve PLGA without causing significant degradation.[7] Dichloromethane (DCM) is a common and effective solvent for PLGA, known for its high volatility which facilitates rapid film formation.[7][8] Other solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) can also be used, with the choice impacting the dissolution rate and final film properties.[7][9] The solubility of PLGA is dependent on its lactide-to-glycolide ratio.[10]

  • Polymer Concentration: The concentration of the PLGA solution directly influences the viscosity and, consequently, the thickness of the final film. Higher concentrations lead to thicker films.

  • Evaporation Rate: Controlled solvent evaporation is crucial to obtain a uniform, defect-free film. Rapid evaporation can lead to surface imperfections and trapped solvent bubbles.

Protocol: Solvent Casting of a PLGA Film

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) powder

  • Dichloromethane (DCM), anhydrous

  • Glass petri dish or other flat, non-reactive substrate

  • Leveling surface (e.g., a leveled lab bench or a dedicated leveling table)

  • Desiccator or vacuum oven

Procedure:

  • Preparation of PLGA Solution:

    • Accurately weigh the desired amount of PLGA powder.

    • In a well-ventilated fume hood, dissolve the PLGA in a calculated volume of DCM to achieve the target concentration (e.g., 5-10% w/v).

    • Gently stir the mixture at room temperature until the polymer is completely dissolved. A magnetic stirrer can be used at a low speed to avoid introducing air bubbles.

  • Casting the Film:

    • Place the glass petri dish on a pre-leveled surface.

    • Carefully pour the PLGA solution into the center of the petri dish.

    • Gently tilt the dish to ensure the solution evenly coats the entire surface.

  • Solvent Evaporation:

    • Cover the petri dish with a lid slightly ajar to allow for slow and controlled solvent evaporation. This should be done in a fume hood at ambient temperature.

    • Allow the solvent to evaporate completely. This may take several hours to overnight, depending on the solvent volume and airflow.

  • Film Drying and Removal:

    • Once the film appears dry and transparent, transfer the petri dish to a desiccator or a vacuum oven at a temperature below the glass transition temperature (Tg) of the PLGA (typically 40-60°C) for at least 24 hours to remove any residual solvent.

    • Carefully peel the film from the substrate using flat-tipped tweezers.

Electrospinning

Electrospinning is a versatile technique used to produce nanofibers and non-woven fibrous mats.[11][12] It utilizes a high-voltage electric field to draw a charged polymer solution into a fine jet, which solidifies into fibers as the solvent evaporates. This method is particularly advantageous for creating films with high surface area-to-volume ratios and porosity, mimicking the extracellular matrix, which is beneficial for tissue engineering and wound healing applications.[9][12]

Causality Behind Experimental Choices:

  • Solution Properties: The viscosity, conductivity, and surface tension of the polymer solution are critical parameters that affect the electrospinning process and the morphology of the resulting fibers.

  • Process Parameters: The applied voltage, flow rate of the polymer solution, and the distance between the needle tip and the collector significantly influence fiber diameter and uniformity.

  • Solvent System: A solvent system that allows for good polymer solubility and has appropriate volatility is necessary. A common solvent for electrospinning PLGA is hexafluoroisopropanol (HFIP), or a binary system of THF and dimethylformamide (DMF).[9]

Protocol: Electrospinning of a PLGA Nanofiber Mat

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hexafluoroisopropanol (HFIP) or a mixture of Tetrahydrofuran (THF) and Dimethylformamide (DMF)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

  • Aluminum foil

Procedure:

  • Preparation of PLGA Solution:

    • Dissolve PLGA in the chosen solvent system to the desired concentration (e.g., 10-20% w/v).

    • Ensure the polymer is fully dissolved to form a homogenous solution.

  • Electrospinning Setup:

    • Load the PLGA solution into a syringe fitted with a metallic needle (spinneret).

    • Mount the syringe onto the syringe pump.

    • Cover the collector with aluminum foil.

    • Set the desired process parameters (voltage, flow rate, and collector distance). These will need to be optimized for your specific setup and desired fiber morphology.

  • Fiber Deposition:

    • Turn on the high-voltage power supply and the syringe pump.

    • Observe the formation of a Taylor cone at the tip of the needle and the ejection of the polymer jet towards the collector.

    • Allow the fibers to deposit on the collector for a sufficient amount of time to form a mat of the desired thickness.

  • Mat Collection and Drying:

    • Turn off the power supply and the syringe pump.

    • Carefully remove the aluminum foil with the deposited nanofiber mat from the collector.

    • Dry the mat in a vacuum oven to remove any residual solvent.

Compression Molding

Compression molding is a high-pressure, high-temperature technique suitable for thermoplastic polymers like PLGA.[6][13] It involves placing the polymer powder between two heated plates and applying pressure to melt and form it into a film of a specific thickness.[13] This method is advantageous for producing non-porous, uniform films with well-defined dimensions.[14][15]

Causality Behind Experimental Choices:

  • Temperature: The molding temperature must be above the glass transition temperature (Tg) of the PLGA to allow for polymer flow, but below its degradation temperature.[13]

  • Pressure and Time: The applied pressure and the duration of the molding cycle are critical for ensuring complete melting, uniform thickness, and the absence of voids in the final film.

Protocol: Compression Molding of a PLGA Film

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) powder

  • Heated press with temperature and pressure control

  • Two flat, polished metal plates

  • Two sheets of a non-stick material (e.g., PTFE or Kapton film)

  • A metal shim or frame of the desired film thickness

Procedure:

  • Preparation:

    • Preheat the platens of the compression molder to the desired temperature (e.g., 10-20°C above the Tg of the PLGA).

    • Place a non-stick sheet on the lower platen.

    • Place the metal shim on top of the non-stick sheet.

  • Loading the Polymer:

    • Evenly distribute a pre-weighed amount of PLGA powder within the opening of the shim.

    • Place the second non-stick sheet on top of the powder and the shim.

    • Place the top metal plate over the assembly.

  • Molding Cycle:

    • Transfer the entire assembly into the preheated press.

    • Apply a low initial pressure to allow the polymer to melt and spread.

    • Gradually increase the pressure to the target value and hold for a specific duration to ensure complete consolidation.

  • Cooling and Demolding:

    • Cool the platens under pressure. This can be done by circulating cooling water or by turning off the heaters and allowing it to cool to room temperature.

    • Once cooled, release the pressure and carefully remove the molded film.

    • Trim any excess material from the edges of the film.

Critical Process Parameters and Their Impact

Several factors can significantly influence the properties of the final PLGA film. Understanding and controlling these parameters is essential for achieving the desired performance characteristics.

Solvent Selection and Residual Solvents

The choice of solvent not only affects the dissolution of PLGA but also the final film's properties.[7] The evaporation rate of the solvent can influence the surface morphology and porosity. It is crucial to ensure the complete removal of residual solvents, as they can act as plasticizers, altering the mechanical properties and potentially causing toxicity in biomedical applications.[16]

SolventBoiling Point (°C)Common ApplicationsConsiderations
Dichloromethane (DCM)39.6Solvent Casting, Nanoparticle formationHigh volatility, potential toxicity.[7][8][17]
Acetone56Solvent Casting, Microsphere preparationSafer than DCM, can result in higher viscosity solutions.[7]
Ethyl Acetate77.1Nanoparticle synthesis, Film castingBiocompatible, environmentally friendlier option.[7][18]
Tetrahydrofuran (THF)66Electrospinning (often with DMF)Good solvent for a range of PLGA compositions.
Hexafluoroisopropanol (HFIP)58.2ElectrospinningExcellent solvent for PLGA, promotes fiber formation.[9]
Plasticizers

Plasticizers are often added to PLGA formulations to increase flexibility and reduce the brittleness of the resulting films.[19] They work by inserting themselves between polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg).[20] The choice and concentration of a plasticizer can significantly impact the mechanical properties and drug release profile of the film.[21][22]

PlasticizerMechanism of ActionImpact on Film Properties
Triethyl citrate (TEC)Water-soluble, leaches out over timeCan lead to changes in mechanical properties upon hydration.[22]
Acetyltributyl citrate (ATBC)Less water-solubleProvides more stable plasticization in aqueous environments.[22]
Poly(ethylene glycol) (PEG)Can be blended or conjugated with PLGAIncreases hydrophilicity, can accelerate drug release.[22][23][24]
WaterActs as a plasticizerHydration of PLGA films in physiological environments lowers the Tg.[20][22]

Characterization of PLGA Films

Thorough characterization of the prepared PLGA films is essential to ensure they meet the required specifications for their intended application.

Characterization TechniqueProperty MeasuredSignificance
Scanning Electron Microscopy (SEM) Surface morphology, porosity, fiber diameter (for electrospun films)Visual confirmation of film structure and integrity.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), crystallinityProvides information on the thermal properties and physical state of the polymer.[20][21]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight and molecular weight distributionCritical for understanding degradation behavior and mechanical properties.[22][25]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition, presence of functional groupsVerifies the chemical identity of the PLGA and can detect residual solvents or drug interactions.[26][27]
Tensile Testing Tensile strength, Young's modulus, elongation at breakQuantifies the mechanical properties of the film.[19][22]
Contact Angle Measurement Surface hydrophilicity/hydrophobicityImportant for predicting cell adhesion and protein adsorption.[27]

Sterilization of PLGA Films

For applications in drug delivery and tissue engineering, sterilization of the final PLGA film is a mandatory step. However, many conventional sterilization methods can degrade the polymer, altering its properties.[28]

  • Ethylene Oxide (EtO) Gas: A low-temperature method that is generally suitable for PLGA, causing minimal changes to its properties.[29]

  • Gamma Irradiation and Electron Beam (e-beam): These methods can cause chain scission, leading to a decrease in molecular weight and altered degradation kinetics.[28] The dose must be carefully controlled.

  • Hydrogen Peroxide Gas Plasma: An effective low-temperature sterilization method that has been shown to be compatible with PLGA films.[28][30][31]

  • Autoclaving (Steam Sterilization): Not recommended for PLGA as the combination of high temperature and moisture leads to rapid hydrolytic degradation.[28][32]

Visualizing Workflows

Solvent Casting Workflow

cluster_prep Preparation cluster_process Processing cluster_post Post-Processing dissolve Dissolve PLGA in Solvent cast Cast Solution onto Substrate dissolve->cast evaporate Controlled Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry peel Peel Film from Substrate dry->peel cluster_prep Preparation cluster_process Processing cluster_post Post-Processing dissolve Prepare PLGA Solution load Load Solution into Syringe dissolve->load electrospin Apply High Voltage & Electrospin load->electrospin collect Collect Nanofiber Mat electrospin->collect dry Vacuum Dry Mat collect->dry

References

Application Note: Probing the Curing Kinetics of High-Performance Resins Formulated with Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced thermosetting polymer systems.

Introduction

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a diamine curing agent, is a critical component in the formulation of high-performance thermosetting resins, particularly epoxy-based systems. Its unique molecular structure, characterized by aromatic rings linked by flexible thioether bonds, imparts a combination of high thermal stability, good mechanical properties, and processability to the cured polymer network. Understanding the curing kinetics of resin systems incorporating this diamine is paramount for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final product in demanding applications ranging from advanced composites in aerospace to high-density interconnects in microelectronics.[1][2]

This application note provides a comprehensive guide to characterizing the curing kinetics of resins formulated with Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. We will delve into the fundamental principles behind key analytical techniques, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build robust kinetic models. The causality behind experimental choices is emphasized to empower researchers to adapt these methodologies to their specific resin formulations.

Core Principles of Curing Kinetics Analysis

The curing of a thermoset resin is a complex chemical process involving the transformation of low-molecular-weight liquid monomers and oligomers into a rigid, three-dimensional cross-linked network.[1][3] The rate of this transformation, or the curing kinetics, is influenced by factors such as temperature, the chemical nature of the resin and curing agent, and the presence of catalysts or inhibitors. A thorough understanding of these kinetics is essential for controlling the manufacturing process and achieving the desired end-use properties.[4]

Several analytical techniques are employed to monitor the progress of the cure reaction. This guide will focus on three of the most powerful and commonly used methods:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the exothermic cross-linking reaction as a function of temperature or time.[5] By quantifying the total heat of reaction, DSC allows for the determination of the degree of cure (α), a fundamental parameter in kinetic studies.[1][2][6]

  • Rheometry: This method probes the viscoelastic properties of the material as it transitions from a liquid to a solid.[7] Key events such as gelation (the point of incipient network formation) and vitrification (the transition to a glassy state) can be precisely determined, providing critical insights into the processability window of the resin.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This spectroscopic technique monitors the chemical changes occurring during the curing process by tracking the disappearance of reactive functional groups (e.g., epoxy groups) and the appearance of new chemical bonds.[9][10] FTIR provides a direct measure of the chemical conversion and can be used to elucidate the reaction mechanism.[11][12]

Experimental Protocols

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and all other chemicals used in the resin formulation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All sample preparation and handling should be performed in a well-ventilated fume hood.

I. Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

Objective: To determine the total heat of reaction (ΔH_total) and to obtain data for kinetic modeling under both non-isothermal (dynamic) and isothermal conditions.

Protocol:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and a stoichiometric amount of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- into a disposable mixing cup. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.[13]

    • Thoroughly mix the components at a controlled temperature (e.g., 60°C) to ensure a homogeneous mixture, taking care to minimize the introduction of air bubbles.

    • Accurately weigh 5-10 mg of the uncured resin mixture into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Non-Isothermal (Dynamic) Scan:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature well above the completion of the curing exotherm (e.g., 250-300°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[14]

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.[1]

  • Isothermal Scan:

    • Rapidly heat a fresh, uncured sample to the desired isothermal curing temperature (e.g., 150, 160, 170°C).

    • Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.[6][15]

    • The degree of cure (α) at any time (t) can be calculated using the following equation: α(t) = ΔH(t) / ΔH_total where ΔH(t) is the heat evolved up to time t.[1]

Data Presentation: Example DSC Results

Heating Rate (°C/min)Peak Exotherm Temperature (°C)Total Heat of Reaction (ΔH_total) (J/g)
5185.2450.3
10195.8452.1
15203.5448.9
20210.1451.5
Isothermal Temperature (°C)Time to Peak Reaction Rate (min)
15025.4
16015.8
1709.7

Causality Behind Experimental Choices:

  • Multiple Heating Rates: Running dynamic scans at different heating rates is crucial for isoconversional kinetic analysis (e.g., Kissinger or Flynn-Wall-Ozawa methods), which allows for the determination of the activation energy as a function of the degree of cure.[14][16]

  • Isothermal Scans: These experiments provide data on the reaction rate at constant temperatures, which is often more representative of actual processing conditions.[6] This data is essential for developing and validating phenomenological kinetic models like the Kamal-Sourour model.[17]

II. Rheometry for Gelation and Viscosity profiling

Objective: To determine the gel time and monitor the evolution of viscosity during the curing process.

Protocol:

  • Sample Preparation: Prepare the uncured resin mixture as described in the DSC protocol.

  • Instrument Setup:

    • Use a rotational rheometer equipped with parallel plate geometry. Disposable plates are recommended for ease of cleaning after the sample has cured.[18]

    • Preheat the rheometer plates to the desired isothermal test temperature.

  • Experimental Procedure:

    • Place a small amount of the resin mixture onto the lower plate.

    • Lower the upper plate to the desired gap setting (e.g., 1 mm).

    • Perform an isothermal time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain amplitude within the linear viscoelastic region (LVR) of the material (typically 0.1-1%).[18]

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • The gel point is typically identified as the crossover point where G' = G''.[7]

Data Presentation: Example Rheological Data

Isothermal Temperature (°C)Gel Time (min) (G'=G'')Initial Viscosity (Pa·s)
15020.10.5
16012.50.3
1707.80.2

Causality Behind Experimental Choices:

  • Isothermal Time Sweep: This is the most direct way to measure the evolution of viscoelastic properties under conditions that mimic a curing process.[18]

  • Small Strain Amplitude: It is critical to stay within the LVR to ensure that the measurement itself does not alter the structure of the curing material.[8]

  • Gel Point Determination: The G'-G'' crossover is a widely accepted and reproducible method for determining the gel point, which marks a critical transition in the material's processability.[7]

III. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Conversion Monitoring

Objective: To monitor the disappearance of the epoxy group and provide a direct measure of the chemical conversion.

Protocol:

  • Sample Preparation:

    • Prepare the uncured resin mixture as described previously.

    • Place a small drop of the mixture between two potassium bromide (KBr) salt plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a heated stage to control the curing temperature.

  • Experimental Procedure:

    • Acquire an initial spectrum of the uncured sample at the desired isothermal temperature.

    • Continuously acquire spectra at regular time intervals as the sample cures.

    • Monitor the decrease in the absorbance of the epoxy group peak, typically found around 915 cm⁻¹.[11]

    • An internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings) should be used for normalization.[19]

    • The degree of conversion (α) can be calculated using the following equation: α(t) = 1 - (A(t) / A(0)) where A(t) is the normalized absorbance of the epoxy peak at time t, and A(0) is the initial normalized absorbance.[12]

Data Presentation: Example FTIR Results

Isothermal Temperature (°C)Time to 90% Conversion (min)
15045.2
16028.9
17018.5

Causality Behind Experimental Choices:

  • Monitoring the Epoxy Peak: The disappearance of the epoxy ring is a direct measure of the primary curing reaction.[11]

  • Internal Standard: Using an internal reference peak corrects for any variations in sample thickness or instrument drift, ensuring the accuracy of the conversion calculation.[19]

Visualization of Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_rheo Rheometry cluster_ftir FTIR Spectroscopy prep Weigh & Mix Resin and Curing Agent dsc_noniso Non-isothermal Scan (Multiple Heating Rates) prep->dsc_noniso Uncured Sample dsc_iso Isothermal Scan (Multiple Temperatures) prep->dsc_iso Uncured Sample rheo_iso Isothermal Time Sweep prep->rheo_iso Uncured Sample ftir_iso Isothermal Scans prep->ftir_iso Uncured Sample dsc_data Obtain ΔH_total and α vs. time/temp dsc_noniso->dsc_data dsc_iso->dsc_data rheo_data Determine Gel Time and Viscosity Profile rheo_iso->rheo_data ftir_data Monitor Epoxy Peak Determine Conversion ftir_iso->ftir_data

Caption: Overall workflow for characterizing resin curing kinetics.

Kinetic Modeling

The data obtained from these experiments can be used to develop kinetic models that describe the rate of cure as a function of temperature and degree of cure.[3][20] Phenomenological models, such as the Kamal-Sourour model, are widely used for epoxy systems.[17][21] This model often takes the form:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where dα/dt is the rate of cure, α is the degree of cure, k₁ and k₂ are rate constants that follow an Arrhenius temperature dependence, and m and n are the reaction orders. The parameters of this model can be determined by fitting the equation to the experimental data obtained from DSC and FTIR.[21]

kinetic_modeling data Experimental Data (DSC, FTIR, Rheo) model Kinetic Model Selection (e.g., Kamal-Sourour) data->model fitting Non-linear Regression Parameter Fitting data->fitting validation Model Validation data->validation model->fitting equation Predictive Cure Model dα/dt = f(T, α) fitting->equation equation->validation application Process Simulation & Optimization validation->application

Caption: Logical flow for developing a predictive cure kinetics model.

Conclusion

A thorough understanding of the curing kinetics is fundamental to the successful application of high-performance resins formulated with Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. By employing a multi-faceted analytical approach combining DSC, rheometry, and FTIR, researchers can gain a comprehensive picture of the curing process. The detailed protocols and causative explanations provided in this application note serve as a robust framework for characterizing these advanced materials, enabling the optimization of manufacturing processes and the prediction of final material properties with a high degree of confidence.

References

Troubleshooting & Optimization

Troubleshooting low molecular weight in Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges in achieving high molecular weight polymers from this complex diamine monomer. As Senior Application Scientists, we understand that synthesizing high-performance polymers requires precision and a deep understanding of the underlying reaction mechanisms. This resource combines theoretical principles with practical, field-proven solutions to help you navigate common experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Molecular Weight Issues

This section addresses the most common and critical challenges encountered during the polycondensation of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement the appropriate corrective actions.

Q1: My final polymer has a very low molecular weight, is brittle, and does not form strong films or fibers. What are the most likely causes?

A1: Achieving high molecular weight in step-growth polymerization is highly sensitive to several factors. Low molecular weight is a common symptom that typically points to one or more of the following root causes:

  • Monomer Impurity: The presence of monofunctional impurities in either your diamine or the co-monomer acts as a chain terminator, drastically limiting polymer chain growth.[1]

  • Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of reactive functional groups (e.g., amine to acyl chloride). Any deviation from this ratio will lead to an excess of one monomer, resulting in chains that are all terminated with the same functional group, thereby preventing further polymerization.[1][2]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to the high conversion (>99%) necessary for building long polymer chains. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.[3]

  • Side Reactions: The amine or thioether linkages in your monomer can be susceptible to oxidation if the reaction is not conducted under a strictly inert atmosphere. Side reactions can also be caused by excessively high temperatures, leading to degradation or unwanted cross-linking.[2]

  • Inefficient Byproduct Removal: Most polycondensation reactions generate a small molecule byproduct (e.g., HCl, H₂O). According to Le Châtelier's principle, this byproduct must be effectively removed to drive the reaction equilibrium toward the formation of high molecular weight polymer.[4]

The following diagram outlines a logical workflow for troubleshooting this primary issue.

G start Low Molecular Weight & Brittle Polymer purity Purity Check Is the monomer >99.5% pure? start->purity stoich Stoichiometry Check Was a precise 1:1 molar ratio used? purity->stoich Yes purity_sol Action: Purify Monomers (See Protocol 1) purity->purity_sol No conditions Reaction Conditions Check Were time, temp, & atmosphere optimal? stoich->conditions Yes stoich_sol Action: Re-calculate & Weigh Use high-precision balance stoich->stoich_sol No byproduct Byproduct Removal Check Was the byproduct efficiently removed? conditions->byproduct Yes cond_sol Action: Optimize Parameters (See Table 2) conditions->cond_sol No success High Molecular Weight Polymer Achieved byproduct->success Yes byprod_sol Action: Improve Removal (e.g., high vacuum, N2 sparge) byproduct->byprod_sol No purity_sol->purity stoich_sol->stoich cond_sol->conditions byprod_sol->byproduct

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: How can I assess and improve the purity of my Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- monomer?

A2: Monomer purity is non-negotiable for achieving high molecular weight. Monofunctional impurities, even at levels below 1%, can be catastrophic to chain length.

  • Purity Assessment:

    • NMR (¹H and ¹³C): Provides structural confirmation and can reveal organic impurities. Integration of impurity peaks relative to the monomer peaks can give a quantitative estimate.

    • Mass Spectrometry (MS): Confirms the molecular weight of your monomer.

    • Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the monomer. The results should be within ±0.4% of the theoretical values.

    • Melting Point: A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities.

  • Purification Protocol: Recrystallization is the most effective method for purifying solid organic monomers. The key is to find a solvent system where the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either soluble or insoluble at all temperatures. See Protocol 1 for a detailed methodology.

Q3: I am confident in my monomer purity. Could my stoichiometry still be the problem?

A3: Absolutely. This is one of the most common and underestimated sources of error. Step-growth polymerization is unforgiving of stoichiometric imbalance.

  • High-Precision Weighing: Use an analytical balance with at least four decimal places (0.1 mg). Weigh materials in a draft-free environment.

  • Accurate Molecular Weights: Ensure you are using the correct molecular weights for both your diamine and the co-monomer, accounting for any bound solvents or water from purification if applicable.

  • Volumetric Errors: If dissolving monomers to add them to the reaction, avoid volumetric transfers for precise stoichiometric control. It is far more accurate to weigh each monomer directly into the reaction vessel or a tared intermediate vessel.

  • Monomer Reactivity: Ensure that your co-monomer (e.g., diacyl chloride) has not partially hydrolyzed due to atmospheric moisture, which would reduce the number of active functional groups and throw off the stoichiometry. Handle highly reactive monomers in a glovebox.

Q4: What are the optimal reaction conditions (temperature, time, atmosphere) for this polymerization?

A4: Optimal conditions are a balance between achieving a high reaction rate and avoiding degradation or side reactions.[5]

  • Atmosphere: Strictly inert conditions are mandatory. The amine functional groups and potentially the thioether linkages are susceptible to oxidation at elevated temperatures. Conduct the entire reaction, including monomer addition and solvent transfers, under a positive pressure of high-purity nitrogen or argon. Use of Schlenk line techniques or a glovebox is highly recommended.

  • Temperature: The ideal temperature depends on the specific polycondensation reaction (e.g., polyamide vs. polyimide synthesis) and the solvent used.

    • Low-temperature solution polymerization (0 °C to room temperature) is often used for reactions with highly reactive co-monomers like diacyl chlorides to control the reaction rate and minimize side reactions.

    • High-temperature solution polymerization (150-250 °C) in high-boiling aprotic polar solvents (e.g., NMP, DMAc) is common for less reactive monomers.[6] However, higher temperatures increase the risk of side reactions and polymer degradation.[5] It is often beneficial to start at a lower temperature and gradually increase it as the reaction proceeds and viscosity builds.

  • Reaction Time: Polycondensation reactions often require long reaction times (12-48 hours) to reach the high conversions needed for high molecular weight.[7] The reaction progress can be monitored by observing the increase in viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q: What is a typical target molecular weight (Mw) for this class of polymer? A: For aromatic polyamides or polyimides to exhibit good mechanical properties, a weight-average molecular weight (Mw) in the range of 50,000 to 150,000 g/mol or higher is often targeted. Polymers with Mw below 20,000 g/mol are often brittle.

Q: Which technique is best for determining the molecular weight of my polymer? A: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method. It separates polymer chains based on their hydrodynamic volume in solution. It is crucial to use a suitable solvent (e.g., NMP or DMAc with LiBr to prevent aggregation) and a column set calibrated with appropriate standards (e.g., polystyrene).[8]

Q: My polymer is insoluble in common GPC solvents. How can I estimate its molecular weight? A: For insoluble polymers, which can be common for rigid-rod aromatic structures, you can use solution viscosity measurements. Dilute solution viscometry in a strong acid like concentrated sulfuric acid can be used to determine the intrinsic viscosity, which correlates with molecular weight via the Mark-Houwink equation. This provides a relative measure of chain length.

Q: Can a catalyst be used to improve the reaction? A: For some polycondensation reactions, yes. For example, in the synthesis of polyurethanes from diisocyanates, catalysts like dibutyltin dilaurate are common.[9] For polyamide synthesis from diacyl chlorides, a tertiary amine like triethylamine or pyridine is often added as an acid scavenger to neutralize the HCl byproduct, which drives the reaction forward.

Key Factors for High Molecular Weight Polymer Synthesis

The successful synthesis of high molecular weight polymers via polycondensation is a multifactorial process. The following diagram illustrates the critical, interdependent parameters that must be controlled.

G cluster_inputs Controllable Inputs cluster_process Process Control purity Monomer Purity (>99.5%) outcome High Molecular Weight Polymer purity->outcome stoich Precise Stoichiometry (1:1 Molar Ratio) stoich->outcome conditions Reaction Conditions (Temp, Time, Solvent) conditions->outcome atmosphere Inert Atmosphere (N2 or Ar) atmosphere->outcome mixing Efficient Mixing mixing->outcome byproduct Byproduct Removal byproduct->outcome

Caption: Key interdependent factors for successful polycondensation.

Detailed Experimental Protocols
Protocol 1: Recrystallization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Objective: To purify the diamine monomer to >99.5% purity, removing oligomeric residues, starting materials, and monofunctional side products.

Materials:

  • Crude Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • High-purity Methanol (as an anti-solvent)

  • Erhlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Place the crude diamine monomer in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of DMF (or NMP) to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with stirring. Continue to add small portions of DMF until the monomer is completely dissolved. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat. If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For better crystal growth, insulate the flask to slow the cooling process.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize precipitation.

  • If crystallization is poor, slowly add methanol (an anti-solvent) dropwise to the cold solution until turbidity persists, then allow it to stand.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with a small amount of cold methanol to remove any residual solvent and dissolved impurities.

  • Dry the purified crystals under high vacuum at an elevated temperature (e.g., 60-80 °C) for 12-24 hours to remove all traces of solvent.

  • Confirm purity using the analytical methods described in Q2 before use in polymerization.

Protocol 2: General Setup for High-Temperature Solution Polycondensation

Objective: To establish a standard, inert atmosphere reaction setup suitable for synthesizing high molecular weight polymers while minimizing oxidation and side reactions.

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a sealed bearing adapter

  • Dean-Stark trap with a condenser (if water is a byproduct) or a standard condenser

  • Nitrogen or Argon gas inlet and an oil bubbler outlet

  • Thermocouple and temperature controller

  • Heating mantle

Procedure:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and assemble it hot under a flow of inert gas.

  • Charge the reaction flask with the purified Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and the co-monomer.

  • Seal the flask and perform at least three vacuum/inert gas backfill cycles to remove all atmospheric oxygen.

  • Under a positive pressure of inert gas, add the anhydrous, high-purity solvent via cannula transfer.

  • Begin mechanical stirring to ensure the mixture is homogeneous. A vortex should be visible, indicating efficient mixing.

  • Slowly heat the reaction mixture to the target temperature.

  • Maintain a slow, steady flow of inert gas through the reaction headspace throughout the entire process. This helps to carry away volatile byproducts.

  • As the polymerization proceeds, the viscosity of the solution will increase significantly. The mechanical stirrer must have sufficient torque to maintain effective mixing.

  • After the designated reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent (e.g., methanol, water) under vigorous stirring.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and solvent, and dry it in a vacuum oven until a constant weight is achieved.

Summary of Troubleshooting Strategies
Symptom Possible Cause Recommended Solution(s)
Low Molecular Weight / Brittle PolymerMonomer ImpuritiesPurify monomers via recrystallization (Protocol 1). Confirm purity (>99.5%) with NMR, MS, and elemental analysis.
Stoichiometric ImbalanceUse a 4-place analytical balance. Handle moisture-sensitive reagents in a glovebox. Verify MW calculations.[1]
Incomplete ReactionIncrease reaction time. Optimize temperature. Ensure efficient mechanical stirring, especially as viscosity increases.[3]
Polymer Discolors (e.g., darkens) During ReactionOxidation or Thermal DegradationEnsure a strictly inert atmosphere (Protocol 2). Check for oxygen leaks. Lower the reaction temperature or reduce reaction time.[2]
Reaction Stalls (Viscosity Stops Increasing)Byproduct InhibitionIf applicable, use a Dean-Stark trap or a slow N₂ sparge to actively remove byproducts. For melt polycondensation, apply high vacuum in the final stage.[4]
Chain-Terminating ImpuritiesRe-evaluate monomer and solvent purity. Ensure solvent is anhydrous and free of reactive impurities.

References

Technical Support Center: Optimizing Polyamide Synthesis with Sulfur-Containing Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of sulfur-containing polyamides. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these unique polymers. The incorporation of sulfur moieties—such as thioether, sulfone, or sulfoxide groups—into the polyamide backbone can impart desirable properties like enhanced thermal stability, improved solubility, and specific biological activities.[1][2] However, these modifications also present unique challenges during polymerization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these advanced materials. Our goal is to equip you with the knowledge to diagnose problems, optimize reaction conditions, and achieve your desired polymer characteristics.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Molecular Weight or Low Polymer Yield

You've completed your polymerization, but characterization reveals a low inherent viscosity or a low final yield, indicating that the polymer chains have not grown to the desired length.

Potential Causes & Solutions

CauseScientific ExplanationRecommended Action
Monomer Impurity Impurities, particularly monofunctional compounds or those with reactive groups (e.g., water, alcohols), can act as chain terminators, preventing further chain growth.[3][4]Monomer Purification: Ensure all monomers (diamines and diacid chlorides/diacids) are of high purity (≥99%). Recrystallize or distill monomers if necessary. Thoroughly dry all reagents and glassware to remove residual moisture.[3]
Stoichiometric Imbalance Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An excess of one monomer will limit the maximum achievable molecular weight.Precise Stoichiometry: Accurately weigh all monomers and ensure a 1:1 molar ratio of amine to carboxylic acid (or acyl chloride) functional groups. Use a high-precision balance.
Inefficient Activation (for Direct Polycondensation) In methods like the Yamazaki-Higashi reaction, incomplete activation of the carboxylic acid groups by the phosphite reagent will lead to a low degree of polymerization.[5][6]Optimize Phosphorylation: Ensure the triphenyl phosphite (TPP) and pyridine (Py) are fresh and anhydrous. The reaction often benefits from the addition of halide salts like LiCl or CaCl₂, which can disrupt hydrogen bonding and improve solubility and reactivity.[5]
Side Reactions The sulfur atom, especially in thioethers, can be susceptible to oxidation under certain conditions, leading to changes in reactivity or chain scission.Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents.
Suboptimal Temperature or Time Low temperatures can lead to slow reaction kinetics, while excessively high temperatures might cause monomer or polymer degradation. Insufficient reaction time will result in incomplete polymerization.Optimize Reaction Profile: For low-temperature solution polycondensation, maintain the recommended temperature range (often 0°C to room temperature). For high-temperature methods, carefully control the temperature profile. Extend the reaction time if monitoring indicates incomplete conversion.
Issue 2: Poor Polymer Solubility

The synthesized polyamide precipitates from the reaction mixture or is insoluble in common organic solvents, making characterization and processing difficult.

Potential Causes & Solutions

CauseScientific ExplanationRecommended Action
High Chain Rigidity Wholly aromatic polyamides (aramids) often have rigid backbones and strong intermolecular hydrogen bonding, leading to poor solubility.[6][7]Introduce Flexible Linkages: Incorporate flexible units such as ether (-O-), sulfone (-SO₂-), or long aliphatic chains into the monomer backbone to disrupt chain packing and improve solubility.[6][8][9]
Crystallinity Symmetrical monomer structures can lead to highly crystalline polymers that are difficult to dissolve.Disrupt Symmetry: Use monomers with non-linear or asymmetrical structures (e.g., meta-substituted rings) to reduce crystallinity. Copolymerization with a different, more flexible monomer can also be effective.[8]
Inappropriate Solvent The chosen solvent may not have the appropriate polarity or solvating power for the synthesized polyamide.Solvent Selection: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][10] The addition of salts like LiCl can also enhance solubility in these solvents.[7]
Strong Hydrogen Bonding The amide linkages form strong hydrogen bonds, which contribute to the insolubility of the polymer.Use Bulky Side Groups: Attaching bulky pendant groups to the polymer backbone can increase the distance between polymer chains, weaken hydrogen bonding, and improve solubility.[11]
Troubleshooting Workflow for Polyamide Synthesis

Here is a logical workflow to diagnose and resolve common issues in sulfur-containing polyamide synthesis.

G cluster_start Start: Polymerization Complete cluster_issue Problem Identification cluster_mw_actions Low MW Troubleshooting cluster_sol_actions Solubility Troubleshooting start Characterize Polymer (Viscosity, Yield, Solubility) issue Low Molecular Weight / Yield? start->issue solubility_issue Poor Solubility? issue->solubility_issue No purity Check Monomer Purity issue->purity Yes solvent Test Different Solvents (NMP, DMAc, with LiCl) solubility_issue->solvent Yes end_goal Achieve Target Polymer Properties solubility_issue->end_goal No stoichiometry Verify Monomer Stoichiometry conditions Review Reaction Conditions (Temp, Time, Atmosphere) stoichiometry->conditions purity->stoichiometry conditions->end_goal structure Modify Monomer Structure (Flexible/Bulky Groups) solvent->structure structure->end_goal

Caption: A troubleshooting workflow for polyamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for sulfur-containing polyamides?

The choice of method depends on the specific monomers and desired polymer properties.

  • Low-Temperature Solution Polycondensation: This is a common method for aromatic polyamides, reacting a diacid chloride with a diamine in a polar aprotic solvent. It is advantageous for heat-sensitive monomers.[8]

  • Direct Polycondensation (e.g., Yamazaki-Higashi method): This method uses a diacid and a diamine with a phosphite and pyridine, avoiding the need to synthesize diacid chlorides. It's a convenient one-pot reaction.[6]

  • Interfacial Polymerization: In this method, the reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other the diacid chloride.[12][13][14] This can be a very fast process.

  • Multicomponent Polymerization: Recent advances allow for the direct use of elemental sulfur in multicomponent reactions with monomers like diamines and diacids or dialdehydes, offering a cost-effective and atom-economical route.[15][16][17]

Q2: How does the type of sulfur linkage (thioether vs. sulfone) affect the final polymer properties?

The oxidation state of the sulfur atom significantly influences the polymer's characteristics:

  • Thioether (-S-): These linkages are more flexible than sulfone groups, which can improve solubility and lower the glass transition temperature. However, they can be susceptible to oxidation.

  • Sulfone (-SO₂-): The bulky and polar sulfone group enhances thermal stability and often improves solubility in polar solvents by disrupting chain packing, without sacrificing thermal performance.[7][8][11]

  • Sulfoxide (-SO-): These groups are intermediate in polarity and bulkiness between thioethers and sulfones.[6]

Q3: What role do salts like LiCl or CaCl₂ play in the polymerization?

In solution polymerization of aromatic polyamides, salts like LiCl are often added to the solvent (e.g., NMP or DMAc). They are believed to break up the strong intermolecular hydrogen bonds between the amide groups of the growing polymer chains.[7] This prevents the polymer from precipitating prematurely and allows for the formation of higher molecular weight chains.

Q4: Can I use elemental sulfur directly in my polymerization?

Yes, modern synthetic methods have been developed that utilize elemental sulfur (S₈) directly in multicomponent polymerizations.[15][18] These reactions, often performed under mild conditions, can produce polythioamides and other sulfur-rich polymers without the need for pre-synthesized, and often smelly, sulfur-containing monomers.[15][16]

General Reaction Scheme for Polyamide Synthesis

The fundamental reaction for forming a polyamide involves the condensation of a diamine with a dicarboxylic acid derivative. The diagram below illustrates the general pathways.

G cluster_reactants Reactants cluster_methods Polymerization Methods diamine H₂N-R₁-NH₂ (Diamine with Sulfur Group) direct_poly Direct Polycondensation (e.g., Yamazaki) diamine->direct_poly solution_poly Low-Temp Solution Polycondensation diamine->solution_poly diacid HOOC-R₂-COOH (Diacid) diacid->direct_poly diacid_chloride ClOC-R₂-COCl (Diacid Chloride) diacid_chloride->solution_poly product -[HN-R₁-NH-CO-R₂-CO]n- (Sulfur-Containing Polyamide) direct_poly->product solution_poly->product

Caption: General pathways for polyamide synthesis.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of a Sulfone-Containing Polyamide

This protocol is a general guideline for synthesizing a polyamide from a sulfone-containing diamine and a diacid chloride.

Materials:

  • 4,4'-Diaminodiphenyl sulfone (DDS)

  • Isophthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA), as an acid scavenger

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Dissolution: Under a nitrogen atmosphere, add 4,4'-diaminodiphenyl sulfone and anhydrous NMP to the flask. Stir until the diamine is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Monomer Addition: Add isophthaloyl chloride to the solution portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The solution will become viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

References

Technical Support Center: Enhancing the Solubility of Polyimides Derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals working with polyimides synthesized from the diamine Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. We understand the significant challenges posed by the inherent insolubility of many high-performance polyimides. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you systematically improve the solubility of your polymers, thereby expanding their processability and application scope.

Part 1: Understanding the Core Solubility Challenge

Why are polyimides based on Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- often difficult to dissolve?

Aromatic polyimides are renowned for their exceptional thermal and chemical stability, which stems directly from their rigid molecular architecture.[1] The primary reasons for their poor solubility are:

  • Strong Intermolecular Forces: The planar aromatic and imide rings lead to powerful intermolecular charge-transfer complex (CTC) interactions and π-π stacking, which cause the polymer chains to pack together tightly.

  • Chain Rigidity: While the thioether (-S-) linkages in the Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- monomer introduce a degree of flexibility compared to fully fused aromatic systems, the overall backbone remains highly rigid.[2] This rigidity prevents the chains from adopting the coiled conformations necessary for dissolution.

  • High Packing Efficiency: The linear and symmetric nature of many polyimide backbones allows for efficient, crystal-like packing, making it energetically difficult for solvent molecules to penetrate and solvate the polymer chains.

Overcoming these forces is the key to enhancing solubility and, consequently, processability.[3]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and processing and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My polyimide precipitated out of the reaction solution (e.g., NMP) during a one-step, high-temperature synthesis. What went wrong?

A1: This is a classic sign that the growing polymer chain has become insoluble in the reaction solvent as its molecular weight increased. This is common for rigid polyimides.

  • Immediate Troubleshooting:

    • Switch to a Two-Step Method: This is the most effective solution. First, synthesize the soluble poly(amic acid) precursor at a low temperature (0-25 °C). This precursor can then be processed (e.g., cast into a film or coating) before being converted to the final, insoluble polyimide via thermal or chemical imidization.[4][5][6]

    • Lower Monomer Concentration: Reducing the concentration of monomers can sometimes keep the polymer in solution longer, allowing for higher molecular weight before precipitation.[4]

    • Structural Modification: If the final polyimide must be soluble, the polymer's structure needs to be modified. This is the focus of the protocols below.

Q2: I managed to make a polyimide film, but it's opaque and very brittle. Is this related to solubility?

A2: Yes, this is highly probable. Opacity suggests the polymer was not fully dissolved in the casting solvent, leading to aggregation and light scattering. Brittleness often results from poor chain entanglement and film formation when starting from a partially dissolved or aggregated state. To obtain tough, transparent films, the polyimide must be completely soluble in the casting solvent.

Q3: What are the most effective strategies to fundamentally improve the solubility of my polyimide?

A3: There are several well-established macromolecular engineering approaches to enhance polyimide solubility, often without significantly compromising their excellent thermal properties.[3] The primary strategies are:

  • Incorporate Bulky/Pendant Groups: Attaching large, non-planar side groups to the polymer backbone physically separates the chains, disrupting packing and increasing the free volume.[4][7][8][9]

  • Introduce Flexible Linkages: Adding flexible groups like ether (-O-), sulfone (-SO₂-), or isopropylidene (-C(CH₃)₂-) into the polymer backbone, typically via the dianhydride monomer, increases the rotational freedom of the chains.[4][10]

  • Create Asymmetry and Kinks: Using monomers with meta- or ortho-catenated structures or non-linear geometries disrupts the chain's linearity and symmetry, hindering efficient packing.[2][4]

  • Copolymerization: Introducing a second, more soluble dianhydride or diamine into the polymerization disrupts the regular, repeating structure of the polymer chain, which in turn reduces crystallinity and improves solubility.[11][12]

Part 3: Protocols for Enhancing Solubility

The following protocols provide detailed experimental frameworks for synthesizing soluble polyimides based on Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Protocol 1: Enhancing Solubility via Copolymerization

This protocol describes the synthesis of a soluble copolyimide by introducing a second dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is well-known for imparting solubility due to its bulky, flexible hexafluoroisopropylidene group.

Objective: To synthesize a soluble copolyimide using Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a rigid dianhydride like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and a solubilizing dianhydride (6FDA).

Materials:

  • Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous grade

  • Acetic anhydride

  • Pyridine

  • Methanol

Experimental Workflow Diagram:

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Precipitation & Purification a Dissolve Diamine in NMP (under N2, room temp) b Add Dianhydrides (BTDA & 6FDA) (e.g., 50:50 molar ratio) a->b c Stir for 18-24h at room temp to form viscous poly(amic acid) solution b->c d Add Acetic Anhydride & Pyridine (catalyst) c->d e Stir at room temp for 1-2h, then heat to 120°C for 4h d->e f Cool and pour solution into excess Methanol e->f g Filter to collect fibrous polyimide precipitate f->g h Wash with Methanol & Hot Water g->h i Dry under vacuum at 160°C for 12h h->i G cluster_0 Polymer Backbone Structure cluster_1 Intermolecular Chain Interactions cluster_2 Resulting Macroscopic Property a Linear, Planar Monomers (e.g., PMDA, BTDA) c Strong π-π Stacking Efficient Chain Packing a->c b Monomers with Bulky Groups (e.g., 6FDA, BPADA) d Steric Hindrance Disrupted Chain Packing b->d e Poor Solubility c->e f Enhanced Solubility d->f

References

Technical Support Center: Purification of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of the monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS No. 17619-11-3). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development and materials science. The purity of this monomer is critical for successful polymerization and ensuring the desired properties of the final materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of crude Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Q1: What is Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, and why is its purity crucial?

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is an aromatic diamine monomer containing thioether linkages. Its structure, featuring two amine functional groups, makes it a valuable building block for synthesizing high-performance polymers like polyimides and polyamides. The purity of the monomer is paramount because impurities can:

  • Inhibit Polymerization: Unreacted starting materials or by-products can terminate polymer chain growth, leading to lower molecular weights and inferior mechanical properties.

  • Cause Discoloration: Oxidized species or colored impurities can impart undesirable color to the final polymer, which is problematic for applications requiring optical transparency.[1]

  • Affect Thermal Stability: Impurities can create weak points in the polymer backbone, reducing the overall thermal and oxidative stability of the material.[2]

Q2: What are the typical impurities found in the crude monomer?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 4-aminothiophenol or 1,4-dihalobenzene.

  • Side-Reaction Products: Including mono-substituted intermediates or products of over-reaction.

  • Oxidized Species: The thioether and amine groups are susceptible to oxidation, which can form sulfoxides, sulfones, or colored quinone-like structures. The crude product may appear as a powder that is not pure white.[3]

  • Inorganic Salts: From reagents used during synthesis and workup, such as sodium carbonate or sodium chloride.

Q3: What are the basic physical properties I should be aware of before starting purification?

Understanding the monomer's properties is key to selecting a purification method.

  • Molecular Formula: C₁₈H₁₆N₂S₂[3]

  • Molecular Weight: 324.47 g/mol

  • Appearance: Typically an off-white to yellow or light brown powder in its crude form; a white or colorless solid when pure.[3]

  • Solubility: Generally, aromatic diamines like this have poor solubility in water and non-polar solvents but exhibit good solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially upon heating. Solubility in alcohols like ethanol or methanol is often moderate and temperature-dependent.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification techniques and addresses specific problems you may encounter.

Workflow for Selecting a Purification Method

Before starting, assess your crude material. A simple Thin Layer Chromatography (TLC) analysis can reveal the number and nature of impurities, guiding your choice of method.

PurificationWorkflow Crude Crude Monomer (Assess with TLC) Decision What is the main issue? Crude->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline impurities, good differential solubility Column Column Chromatography Decision->Column Multiple impurities, similar polarity Charcoal Activated Charcoal Treatment Decision->Charcoal Colored impurities PurityCheck1 Check Purity (TLC, Melting Point) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC, HPLC) Column->PurityCheck2 PurityCheck3 Check Purity (Visual Inspection) Charcoal->PurityCheck3 Pure Pure Monomer PurityCheck1->Pure Single spot, sharp melting point Fail Further Purification Needed PurityCheck1->Fail Impurities remain PurityCheck2->Pure Single peak PurityCheck2->Fail Impurities remain PurityCheck3->Recrystallization Color persists PurityCheck3->Pure Color removed Fail->Recrystallization Chromatography yielded partially pure solid Fail->Column Recrystallization failed

Caption: Decision workflow for purifying crude monomer.

Method 1: Recrystallization

Recrystallization is often the most effective method for removing crystalline impurities and is highly scalable. The principle is to dissolve the crude monomer in a suitable solvent at high temperature and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Detailed Protocol: Recrystallization from a DMF/Ethanol System
  • Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of Dimethylformamide (DMF) and heat. The compound should dissolve completely. Add ethanol (the anti-solvent) dropwise. The solution should turn cloudy, indicating the onset of precipitation. This confirms a good solvent/anti-solvent pair.

  • Dissolution: In a flask, add the crude monomer and the minimum amount of hot DMF required for complete dissolution. Stir and heat the mixture gently (e.g., on a hot plate at 80-100 °C).

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Pure crystals should precipitate out.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual DMF and dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.

Troubleshooting Recrystallization
Problem Probable Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add slightly more hot solvent to dissolve the oil. If the problem persists, try a different solvent system with a lower boiling point.
No Crystals Form The solution is not saturated enough, or crystallization is too slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product. Reduce the volume of the solvent by gentle heating.
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Concentrate the filtrate by evaporating some of the solvent and cool again to recover more product. Ensure the washing step uses a minimal amount of ice-cold solvent.
Product is still colored Colored impurities are co-crystallizing with the product.Perform an activated charcoal treatment during the dissolution step as described in the protocol. A second recrystallization may be necessary.
Method 2: Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with similar polarities or for removing amorphous or non-crystalline impurities that are difficult to remove by recrystallization.

Detailed Protocol: Chromatography on Silica Gel
  • Stationary Phase Selection: For aromatic amines, standard silica gel can be problematic due to acid-base interactions causing peak tailing and potential degradation.[4] It is highly recommended to use either:

    • Amine-functionalized silica: This provides a more inert surface for the separation.[4]

    • Deactivated silica: Treat standard silica gel with a mobile phase containing a small amount of a competing amine like triethylamine (TEA) (e.g., 0.1-1%).[4]

  • Mobile Phase (Eluent) Selection: Use TLC to find a suitable solvent system. A common starting point for aromatic amines is a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate or Dichloromethane). For this specific monomer, a gradient of Toluene/Ethyl Acetate or Hexane/Ethyl Acetate is a good choice.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude monomer in a minimal amount of the mobile phase (or a slightly stronger solvent like Dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally yields better separation than wet-loading.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum.

Troubleshooting Column Chromatography
Problem Probable Cause Solution
Peak Tailing / Streaking Strong interaction between the basic amine groups and acidic silanol groups on the silica surface.[4]Add a competing base like triethylamine (0.1-1%) or pyridine to the eluent.[4] Alternatively, use an amine-functionalized or alumina stationary phase.
Poor Separation The polarity difference between the compound and impurities is too small for the chosen eluent.Optimize the eluent system using TLC. Try different solvent combinations (e.g., switch from Ethyl Acetate to Diethyl Ether). A slower, shallower gradient during elution may also improve resolution.
Compound Won't Elute The compound is too polar for the eluent system, or it is irreversibly binding to the stationary phase.Increase the polarity of the mobile phase (e.g., add a small amount of methanol to the eluent). If using standard silica, the compound may be stuck; consider using a more inert stationary phase like deactivated silica or alumina.

Section 3: Purity Verification

After purification, it is essential to verify the purity of the monomer before using it in polymerization reactions.

  • Thin Layer Chromatography (TLC): The purified product should show a single, well-defined spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.

  • Spectroscopy (NMR, FTIR): Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools to confirm the chemical structure and identify any remaining impurities. FTIR can confirm the presence of key functional groups (N-H, C-S, aromatic C-H). The chemical structure and purity of similar monomers are often confirmed via proton nuclear magnetic resonance spectroscopy.[2]

References

Technical Support Center: Viscosity Control of Poly(amic acid) Solutions from CAS 17619-11-3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the viscosity of poly(amic acid) solutions derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA), registered under CAS number 17619-11-3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the viscosity of these critical polymer solutions.

Introduction to Poly(amic acid) Solution Viscosity

The viscosity of a poly(amic acid) (PAA) solution is a critical parameter that reflects the average molecular weight and chain conformation of the polymer in solution.[1] Consistent and controlled viscosity is paramount for reproducible processing, such as in film casting, fiber spinning, and coating applications. However, PAA solutions are notoriously sensitive to their environment, and their viscosity can change over time due to several factors.[2][3] This guide will delve into the common challenges encountered and provide scientifically grounded solutions to maintain the integrity of your PAA solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of my 6FDA-ODA poly(amic acid) solution?

The viscosity of your PAA solution is primarily influenced by a combination of factors:

  • Molecular Weight: Higher molecular weight polymers will result in a more viscous solution. Any degradation of the polymer chains will lead to a decrease in viscosity.

  • Concentration: As the concentration of the polymer in the solution increases, the viscosity will also increase due to greater chain entanglement.[4]

  • Temperature: Temperature has a dual effect. Acutely, increasing the temperature will decrease the viscosity of the solution. However, prolonged exposure to elevated temperatures can accelerate degradation, leading to a permanent reduction in viscosity.[2][5]

  • Solvent: The choice of solvent impacts polymer-solvent interactions, which in turn affects the hydrodynamic volume of the polymer chains and the resulting viscosity.[3] Aprotic polar solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are commonly used.[2]

  • Presence of Water: Water is a significant concern as it can cause hydrolysis of the amic acid linkages, leading to chain scission and a subsequent drop in molecular weight and viscosity.[3][6]

Q2: My PAA solution's viscosity is decreasing over time. What is happening?

A decrease in viscosity over time is a common issue and is most often due to the hydrolytic degradation of the poly(amic acid) chains.[3] The amic acid functional group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This reaction breaks the polymer backbone, reducing the average molecular weight and, consequently, the solution's viscosity.[6] Studies have shown that both weight-average molecular weight (Mw) and number-average molecular weight (Mn) decrease during storage, indicating chain scission.[6]

Q3: How can I minimize viscosity changes in my PAA solution during storage?

Proper storage is crucial for maintaining the stability of your PAA solution. Here are key recommendations:

  • Low Temperature Storage: Storing the PAA solution at low temperatures, such as -18°C, has been shown to be highly effective in preserving the molecular weight and viscosity of the polymer for extended periods.[6]

  • Anhydrous Conditions: It is critical to minimize the exposure of the PAA solution to moisture. Use anhydrous solvents for preparation and store the solution in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Concentration: Concentrated PAA solutions tend to be more stable than dilute solutions.[6] If a lower viscosity is required for your application, it is best to dilute a concentrated stock solution just before use.

Q4: What is imidization, and how does it affect my PAA solution?

Imidization is the process of converting the poly(amic acid) into a polyimide through a cyclodehydration reaction. This is typically achieved through thermal treatment (heating) or by using chemical dehydrating agents. During imidization, water is eliminated, and the amic acid groups are converted to imide rings. This process leads to a significant change in the polymer's properties, including a potential increase in viscosity as the more rigid polyimide chains are formed. In solution, premature imidization can lead to insolubility and gelation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common viscosity-related issues.

Issue Potential Causes Troubleshooting Steps & Solutions
Viscosity is unexpectedly low 1. Monomer Impurities: Impurities in the 6FDA or ODA monomers can act as chain terminators, preventing the formation of high molecular weight polymer.2. Incorrect Stoichiometry: An imbalance in the molar ratio of the dianhydride and diamine will limit the degree of polymerization.3. Presence of Water: Moisture in the reaction solvent or monomers will lead to hydrolysis and lower molecular weight.1. Verify Monomer Purity: Use high-purity monomers. If necessary, purify the monomers before use.2. Check Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio.3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. Perform the polymerization under an inert atmosphere.
Viscosity is too high 1. High Molecular Weight: The polymerization may have proceeded to a higher molecular weight than intended.2. High Concentration: The concentration of the polymer in the solution may be too high.1. Adjust Reaction Time: Shorten the polymerization reaction time to target a lower molecular weight.2. Dilute the Solution: Carefully dilute the solution with an appropriate anhydrous solvent to achieve the desired viscosity.
Viscosity decreases significantly upon storage 1. Hydrolytic Degradation: The PAA is degrading due to the presence of water.[6]2. High Storage Temperature: Elevated storage temperatures accelerate the degradation process.[2]1. Review Storage Conditions: Ensure the solution is stored at a low temperature (e.g., -18°C) in a tightly sealed container to prevent moisture ingress.[6]2. Use Fresh Solutions: For critical applications, it is best to use freshly prepared PAA solutions.
Solution becomes cloudy or forms a gel 1. Premature Imidization: The PAA is converting to the less soluble polyimide.2. Poor Solvent: The solvent may not be a good solvent for the polymer, leading to aggregation.1. Avoid High Temperatures: Do not expose the PAA solution to high temperatures during storage or handling.2. Solvent Selection: Ensure you are using a good, aprotic polar solvent for your 6FDA-ODA PAA.

Experimental Protocols

Protocol 1: Preparation of a 6FDA-ODA Poly(amic acid) Solution
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of 4,4'-oxydianiline (ODA) in an appropriate volume of anhydrous N,N-dimethylacetamide (DMAc). Stir until the ODA is completely dissolved.

  • Polymerization: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the ODA solution in portions.

  • Reaction: Continue stirring the solution under a nitrogen atmosphere at room temperature. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Monitoring: Monitor the viscosity of the solution periodically until the desired viscosity is reached.

  • Storage: Store the resulting poly(amic acid) solution in a tightly sealed container at -18°C.

Protocol 2: Viscosity Measurement using a Capillary Viscometer
  • Preparation: Prepare a series of dilute solutions of the PAA in the same solvent used for its synthesis.

  • Temperature Control: Place the viscometer in a constant temperature bath to ensure accurate and reproducible measurements.

  • Measurement: Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).

  • Calculation: Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

  • Intrinsic Viscosity: Determine the intrinsic viscosity [η] by extrapolating a plot of reduced viscosity (η_sp/c) versus concentration (c) to zero concentration (Huggins plot).[1]

Visualizing Key Relationships

Factors Influencing PAA Solution Viscosity

G Viscosity Viscosity MolecularWeight Molecular Weight MolecularWeight->Viscosity + Concentration Concentration Concentration->Viscosity + Temperature Temperature Temperature->Viscosity - (acutely) - (long-term via degradation) Solvent Solvent Solvent->Viscosity affects Water Water (Hydrolysis) Water->Viscosity - (degradation) StorageTime Storage Time StorageTime->Viscosity - (degradation)

Caption: Key factors positively (+) and negatively (-) influencing PAA solution viscosity.

Troubleshooting Workflow for Low Viscosity

Caption: A logical workflow for troubleshooting unexpectedly low viscosity in PAA solutions.

References

Technical Support Center: Enhancing Film Quality for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- based polymers. This family of high-performance poly(thioether-amine)s is renowned for its exceptional thermal stability and chemical resistance, making it a prime candidate for advanced applications in electronics and drug delivery systems.[1] However, the inherent rigidity of their aromatic backbone can often lead to the formation of brittle films, a significant challenge during development and application.

This guide provides in-depth troubleshooting strategies and validated protocols to help you diagnose and resolve issues related to film brittleness, ensuring the creation of robust, flexible, and high-quality films for your research needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding film brittleness.

Q1: My polymer film cracks and shatters as soon as it dries. What is the most likely cause?

A: This is a classic sign of high internal stress. The most immediate cause is typically related to the solvent evaporation process during film casting. Rapid solvent removal does not allow the polymer chains sufficient time to relax into a stable conformation, locking them in a high-energy, stressed state.[2] The choice of a solvent with a very high vapor pressure is a common culprit.[3]

Q2: Can I fix a brittle film after it has already been cast?

A: Yes, in many cases. A post-processing technique called thermal annealing can significantly improve film flexibility. By heating the film to a temperature above its glass transition temperature (Tg) but below its melting temperature (Tm), you provide the polymer chains with the energy needed to rearrange into a more relaxed, thermodynamically favorable state, which reduces internal stress and brittleness.[4][5]

Q3: My polymer has a low molecular weight. Will this always result in brittle films?

A: Not necessarily, but it is a major contributing factor. Lower molecular weight polymers have fewer chain entanglements, leading to weaker intermolecular forces and reduced mechanical strength.[6][7] While other factors like solvent choice and thermal treatment can mitigate this, optimizing the polymerization reaction to achieve a higher molecular weight is a fundamental step toward producing tougher films.

Q4: What is a plasticizer, and can it help with my films?

A: A plasticizer is an additive that increases the flexibility and durability of a material.[8] It works by embedding itself between polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg).[8] For high-performance polymers like yours, high-molecular-weight or polymeric plasticizers are often recommended as they are less likely to evaporate or leach out during high-temperature applications.[9][10]

Section 2: In-Depth Troubleshooting Guides

This section explores the root causes of film brittleness and provides systematic approaches to resolve them.

The Impact of Polymer Synthesis and Molecular Weight

The intrinsic properties of your polymer are the foundation of your film's mechanical performance. Brittleness can often be traced back to the synthesis stage.

Q: How does the polymer's molecular weight distribution (polydispersity) affect film brittleness?

A: A broad molecular weight distribution (high polydispersity index, PDI) can be detrimental. The presence of a significant fraction of low-molecular-weight chains can act as points of weakness, disrupting the formation of a cohesive, entangled polymer network and leading to poor mechanical properties.[6] Strive for a polymerization process that yields a high number-average molecular weight (Mn) and a low PDI (ideally < 2.0) for optimal film toughness.

Q: My synthesis is complete. How can I assess if molecular weight is the primary issue?

A: Characterize your polymer using Gel Permeation Chromatography (GPC) to determine Mn, weight-average molecular weight (Mw), and PDI. Compare these values across different synthesis batches, particularly between those that yielded brittle films and those that were more robust. A consistent correlation between low Mw (< 25 kDa, as a general guideline for high-performance polymers) and brittleness is a strong indicator that the synthesis needs optimization.

Optimizing Film Casting and Solvent Systems

The process of forming the film from a polymer solution is a critical control point for managing internal stress and final morphology.

Q: How do I select the right solvent to minimize brittleness?

A: Solvent selection is a balance of solubility and thermodynamics. A "good" solvent, one in which the polymer chains are well-solvated and extended, promotes strong interpenetration and results in a denser, more robust film structure upon drying.[11] Conversely, a "poor" solvent can cause the polymer chains to aggregate, leading to a porous and weak film.[11]

Furthermore, the solvent's evaporation rate is crucial. A highly volatile solvent evaporates too quickly, leading to kinetic trapping and high internal stress.[2][3] Choose a solvent with a relatively high boiling point and low vapor pressure to allow for a slow, controlled drying process.

Troubleshooting Solvent Selection:

  • Assess Thermodynamic Quality: Use Hansen Solubility Parameters (HSP) to find solvents that are a good thermodynamic match for your polymer.

  • Control Evaporation Rate: If your primary solvent is too volatile, create a co-solvent system by blending it with a small amount of a higher-boiling-point, miscible solvent (e.g., adding N-Methyl-2-pyrrolidone (NMP) to a chloroform solution). This will slow down the overall evaporation rate.

  • Control the Environment: Cast films in a controlled environment, such as a covered petri dish or a chamber with controlled solvent vapor, to slow down evaporation and promote chain relaxation.

Table 1: Influence of Solvent Properties on Film Quality

Solvent PropertyHigh Value EffectLow Value EffectRecommendation for Reducing Brittleness
Boiling Point Slower evaporation, more time for chain relaxation.Faster evaporation, potential for trapped stress.Select solvents with boiling points > 100 °C.
Vapor Pressure Faster evaporation, potential for trapped stress.Slower evaporation, more time for chain relaxation.Select solvents with lower vapor pressures.
Polymer-Solvent Interaction (Good vs. Poor) Dense, robust film structure.Porous, weak film structure.Use a thermodynamically "good" solvent.
Post-Processing: The Power of Thermal Annealing

Thermal annealing is the most effective post-processing method for reducing brittleness in amorphous and semi-crystalline polymer films.

Q: What is the mechanism behind thermal annealing's effectiveness?

A: When a film is cast, the polymer chains are often frozen in a non-equilibrium, high-stress state. Annealing involves heating the film above its glass transition temperature (Tg). At this temperature, the amorphous regions of the polymer gain sufficient mobility for the chains to move, relax, and re-order themselves into a more thermodynamically stable and packed arrangement.[4][5] This process significantly reduces the internal stresses that cause brittleness and can also induce or enhance crystallinity, further improving mechanical properties.[12]

G cluster_0 Before Annealing cluster_1 After Annealing (Heat > Tg) A Amorphous & Stressed Chains (Kinetically Trapped) B High Internal Stress A->B leads to D Relaxed & Ordered Chains (Thermodynamically Stable) A->D  Thermal Energy Input   C Brittle Film B->C results in E Low Internal Stress D->E leads to F Ductile & Flexible Film E->F results in G start Start dissolve 1. Dissolve Polymer in High-Boiling Solvent start->dissolve cast 2. Cast Solution on Level Substrate dissolve->cast evaporate 3. Slow, Controlled Evaporation (Covered, Room Temp, 12-24h) cast->evaporate vacuum 4. Final Drying in Vacuum Oven evaporate->vacuum cool 5. Cool to Room Temp & Remove Film vacuum->cool end End: High-Quality Film cool->end

References

Catalyst selection for the polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and polymerization of this unique monomer. Drawing from extensive experience in polymer chemistry, this document offers field-proven insights to navigate the intricacies of synthesizing its corresponding polymer, a novel poly(p-phenylene sulfide-aniline).

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Question 1: What are the primary considerations for selecting a catalyst for the polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-?

Answer:

The monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- possesses two key functional groups that dictate the choice of polymerization strategy and catalyst: the aniline-type amino groups and the thioether linkages. Therefore, catalyst selection should be guided by the desired polymerization mechanism, which can primarily proceed through two pathways:

  • Oxidative Polymerization of the Aniline Moieties: This is the most common method for synthesizing polyaniline and its derivatives. It involves the use of an oxidizing agent and typically an acidic catalyst. The goal is to form a conductive polymer with a polyaniline-like backbone.

  • Polymerization Involving the Thioether Linkages: While the thioether bonds are generally stable, under certain conditions, they could participate in the polymerization, or side reactions. However, the primary route of polymerization for this monomer is expected to be through the amine groups.

A decision tree for initial catalyst consideration is presented below:

A Starting Point: Polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- B Desired Polymer Backbone? A->B C Polyaniline-like (Conductive) B->C Primary Route D Alternative Structure B->D Exploratory E Oxidative Polymerization C->E F Consider Alternative Monomers or Polymerization Routes D->F G Select Oxidizing Agent (e.g., Ammonium Persulfate) E->G H Select Acidic Catalyst (e.g., HCl, H2SO4) E->H

Figure 1: Initial Catalyst Selection Pathway.

Question 2: Which specific catalysts are recommended for the oxidative polymerization of this monomer?

Answer:

For the oxidative polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, the most effective and widely used catalyst system is a combination of an oxidizing agent and a protic acid.

  • Oxidizing Agents: Ammonium persulfate (APS) is the most common and recommended oxidizing agent for the polymerization of aniline and its derivatives.[1] It is effective, readily available, and its reaction byproducts are generally easy to remove.

  • Acidic Catalysts: The polymerization is typically carried out in an acidic medium, which serves to protonate the aniline nitrogen, increasing the monomer's solubility and facilitating the polymerization.[2] Common choices include:

    • Hydrochloric acid (HCl)

    • Sulfuric acid (H2SO4)

The choice of acid can influence the morphology and properties of the resulting polymer. A summary of recommended starting conditions is provided in the table below.

Catalyst System ComponentRecommended CompoundTypical ConcentrationRationale
Oxidizing Agent Ammonium Persulfate (APS)1:1 to 1.25:1 molar ratio with monomerProvides efficient oxidation of the aniline monomer to initiate polymerization.
Acidic Catalyst Hydrochloric Acid (HCl)1 M to 2 MEnsures a low pH environment (typically below 3) for the formation of the conductive emeraldine salt form of the polymer.[2]

Question 3: Can enzymatic catalysts be used for the polymerization of this monomer?

Answer:

Yes, enzymatic catalysis is a viable and environmentally friendly alternative for the polymerization of aniline derivatives.[2] Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2) as an oxidant, can catalyze the polymerization.[2] This "green" approach avoids the use of harsh chemical oxidants and strong acids.

However, there are some trade-offs to consider:

  • Molecular Weight: Enzymatic polymerization often results in polymers with lower molecular weight compared to chemical oxidation.[2]

  • Reaction Conditions: The reaction is sensitive to pH and temperature, requiring careful optimization.

This method is particularly suitable for applications where biocompatibility and green synthesis are paramount.

Section 2: Troubleshooting Guide

Problem 1: Low Polymer Yield or No Polymerization

Possible Causes:

  • Incorrect Monomer-to-Oxidant Ratio: An insufficient amount of oxidizing agent will result in incomplete polymerization.

  • Inappropriate Reaction Temperature: The polymerization of aniline is an exothermic reaction. If the temperature is too high, it can lead to side reactions and the formation of oligomers. Conversely, a temperature that is too low can significantly slow down the reaction rate.

  • pH of the Reaction Medium is Too High: The polymerization of aniline is highly dependent on the pH of the medium. A pH above 3 can inhibit the formation of the desired conductive polymer.[2]

  • Purity of the Monomer: Impurities in the monomer can interfere with the polymerization process.

Solutions:

  • Optimize Monomer-to-Oxidant Ratio: Start with a 1:1 molar ratio of monomer to APS and systematically increase the oxidant ratio to 1.25:1.

  • Control Reaction Temperature: The reaction should be initiated at a low temperature (0-5 °C) and allowed to slowly warm to room temperature.[1]

  • Ensure Low pH: The reaction should be conducted in a 1-2 M solution of a strong acid like HCl to maintain a pH below 3.[2]

  • Purify the Monomer: Recrystallize or use column chromatography to purify the Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- monomer before use.

A troubleshooting workflow for low polymer yield is illustrated below:

A Problem: Low Polymer Yield B Check Monomer:Oxidant Ratio A->B C Check Reaction Temperature A->C D Check pH of Medium A->D E Check Monomer Purity A->E F Adjust to 1:1 - 1.25:1 B->F G Maintain 0-5 °C at Start C->G H Ensure pH < 3 with Strong Acid D->H I Purify Monomer E->I

Figure 2: Troubleshooting Low Polymer Yield.

Problem 2: The Resulting Polymer has Poor Solubility

Possible Causes:

  • High Molecular Weight and Cross-linking: The formation of a highly cross-linked polymer network can significantly reduce solubility.

  • Strong Interchain Interactions: The presence of aromatic rings and sulfur atoms can lead to strong π-π stacking and other intermolecular forces, reducing solubility.

Solutions:

  • Introduce Solubilizing Groups: If poor solubility is a persistent issue, consider derivatizing the monomer with solubilizing groups (e.g., long alkyl chains) prior to polymerization.

  • Control Polymerization Conditions: Slower addition of the oxidizing agent at a lower temperature can help to reduce the extent of cross-linking.

  • Use of a Co-solvent: While the polymerization is typically carried out in an aqueous acidic solution, the use of a co-solvent might improve the solubility of the growing polymer chains. However, this must be carefully tested as it can also affect the polymerization kinetics.

Problem 3: The Polymer Exhibits Low Electrical Conductivity

Possible Causes:

  • Incorrect Oxidation State: The conductive form of polyaniline is the emeraldine salt.[3] If the polymer is over-oxidized to the pernigraniline state or under-oxidized to the leucoemeraldine state, it will be an insulator.[3]

  • Insufficient Doping: The conductivity of polyaniline is highly dependent on the level of protonic acid doping.[2]

  • Structural Defects: Side reactions can lead to defects in the polymer backbone, disrupting the conjugation and reducing conductivity.

Solutions:

  • Control the Oxidant-to-Monomer Ratio: A molar ratio of approximately 1:1 is generally optimal for achieving the emeraldine oxidation state.

  • Ensure Adequate Doping: The polymerization should be carried out in a strong acid, and the resulting polymer should be washed with the same acid solution to ensure complete doping.

  • Post-Polymerization Doping: The synthesized polymer can be de-doped with a base (e.g., ammonium hydroxide) and then re-doped with the desired acid to ensure a consistent doping level.

Section 3: Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

  • Monomer Solution Preparation: Dissolve Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- in 1 M HCl to a final concentration of 0.1 M. Stir the solution in an ice bath (0-5 °C).

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) in 1 M HCl.

  • Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir for an additional 22 hours. A dark green precipitate should form.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.

    • Dry the polymer under vacuum at 60 °C for 24 hours.

References

Validation & Comparative

A Senior Application Scientist's Guide to Aromatic Diamines for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development and advanced materials. This document provides a comparative analysis of key aromatic diamines used in the synthesis of high-performance polyimides. Our focus is to elucidate the structure-property relationships that govern the performance of these remarkable polymers, supported by experimental data and detailed protocols.

Introduction: The Pivotal Role of Aromatic Diamines in Polyimide Performance

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, from aerospace components to flexible electronics and advanced medical devices.[1][2] The remarkable characteristics of polyimides are intrinsically linked to their molecular architecture, which is primarily determined by the choice of two key monomers: a dianhydride and an aromatic diamine.

The aromatic diamine, in particular, plays a crucial role in dictating the final properties of the polyimide. Its chemical structure influences chain rigidity, intermolecular interactions, and the overall morphology of the polymer. By carefully selecting the aromatic diamine, scientists can tailor the properties of the resulting polyimide to meet the specific demands of a given application.

This guide will focus on a comparative analysis of three distinct and widely used aromatic diamines, each imparting unique characteristics to the final polyimide:

  • p-Phenylenediamine (PDA): A rigid, linear diamine that promotes high thermal stability and mechanical modulus.

  • 4,4'-Oxydianiline (ODA): A diamine featuring a flexible ether linkage, which enhances processability and film-forming properties.

  • 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine): A fluorinated diamine that introduces unique properties such as improved solubility, lower dielectric constant, and enhanced optical transparency.

To ensure a scientifically rigorous comparison, we will primarily consider polyimides synthesized from these diamines in combination with a common high-performance dianhydride: 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) . The selection of a constant dianhydride allows for a more direct assessment of the influence of the diamine structure on the final polymer properties.

Comparative Analysis of Aromatic Diamines

The selection of an aromatic diamine is a critical decision in the design of a high-performance polyimide. The following sections delve into the specific attributes that PDA, ODA, and 6F-diamine impart to BPDA-based polyimides, supported by a comparative data table.

Chemical Structures of Selected Aromatic Diamines

The distinct chemical structures of these diamines are the foundation of their differing impacts on polyimide properties.

G cluster_PDA p-Phenylenediamine (PDA) cluster_ODA 4,4'-Oxydianiline (ODA) cluster_6F 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine) PDA PDA ODA ODA 6F-diamine 6F-diamine

Caption: Chemical structures of the compared aromatic diamines.

Performance Characteristics

The choice of diamine directly translates to the macroscopic properties of the resulting polyimide. The following table summarizes key performance indicators for BPDA-based polyimides synthesized with PDA, ODA, and 6F-diamine.

PropertyBPDA-PDABPDA-ODABPDA-6F
Glass Transition Temperature (Tg) > 400 °C[3]~275 °C[3]~300 °C
Decomposition Temperature (Td, 5% wt. loss) > 550 °C[4]~530 °C> 500 °C
Tensile Strength ~180 MPa[5]~114 MPa[6]~90 MPa
Tensile Modulus ~5.0 GPa[5]~3.2 GPa[6]~2.5 GPa
Dielectric Constant (1 MHz) ~3.2~3.4~2.8
Solubility InsolubleSoluble in polar aprotic solventsGood solubility in a range of solvents

Note: The values presented are approximate and can vary depending on the specific synthesis and processing conditions. The data is compiled from various sources to provide a comparative overview.

In-Depth Analysis of Structure-Property Relationships
  • p-Phenylenediamine (PDA): The rigid and linear structure of PDA leads to highly ordered and tightly packed polymer chains.[7] This results in exceptional thermal stability, with a glass transition temperature often exceeding 400°C, and a high tensile modulus.[3][5] However, this rigidity also leads to strong intermolecular forces, making BPDA-PDA polyimides generally insoluble and difficult to process.[8]

  • 4,4'-Oxydianiline (ODA): The introduction of a flexible ether linkage in the ODA monomer disrupts the chain packing and increases segmental mobility.[3] This results in a lower glass transition temperature compared to BPDA-PDA, making the polymer more processable.[3] The increased flexibility also enhances the film-forming capabilities and toughness of the resulting polyimide.[9] However, the presence of the ether group can slightly reduce the thermal stability and mechanical modulus compared to its more rigid counterpart.[6]

  • 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine): The bulky hexafluoroisopropylidene (-C(CF3)2-) group in 6F-diamine significantly hinders chain packing, leading to a large free volume within the polymer matrix. This has several beneficial effects. Firstly, it enhances solubility in a wider range of organic solvents, greatly improving processability. Secondly, the fluorine content lowers the dielectric constant, making these polyimides highly desirable for microelectronics applications. The disruption of charge-transfer complexes also leads to improved optical transparency. The trade-off for these benefits can be a slight reduction in thermal stability and mechanical strength compared to the highly rigid PDA-based polyimides.

Experimental Protocols

To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for the synthesis and characterization of high-performance polyimides.

Polyimide Synthesis: The Two-Step Method

The most common and versatile method for synthesizing high-quality polyimides is the two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[10]

G cluster_workflow Polyimide Synthesis Workflow Monomers 1. Monomer Dissolution (Aromatic Diamine in aprotic solvent) Polymerization 2. Polymerization (Addition of Dianhydride) Monomers->Polymerization PAA 3. Poly(amic acid) Solution (Viscous precursor) Polymerization->PAA Casting 4. Film Casting (On a glass substrate) PAA->Casting Imidization 5. Thermal Imidization (Stepwise heating) Casting->Imidization PI_Film 6. Polyimide Film (Final product) Imidization->PI_Film

Caption: Two-step synthesis of polyimide films.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Dissolution of Diamine: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., PDA, ODA, or 6F-diamine) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.

  • Addition of Dianhydride: Once the diamine is completely dissolved, slowly add an equimolar amount of the dianhydride (e.g., BPDA) in powder form to the stirred solution at room temperature. The addition should be done portion-wise to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The final product is a viscous, clear to yellowish poly(amic acid) solution.

Step 2: Thermal Imidization and Film Formation

  • Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.[11]

  • Solvent Removal: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.[12]

  • Thermal Curing: Subject the dried film to a stepwise thermal curing process to induce imidization. A typical heating program would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[10] This gradual heating process ensures complete conversion of the poly(amic acid) to polyimide without causing defects in the film.

  • Cooling and Removal: After the final curing step, allow the film to cool down slowly to room temperature before carefully peeling it off the glass substrate.

Characterization Techniques

A suite of analytical techniques is employed to validate the synthesis and to determine the key performance properties of the resulting polyimides.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an essential tool for confirming the successful conversion of the poly(amic acid) to polyimide. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks are monitored.[13]

  • Poly(amic acid) characteristic peaks:

    • Broad O-H stretch (from the carboxylic acid): ~3200-2500 cm⁻¹

    • Amide C=O stretch: ~1660 cm⁻¹

    • Amide N-H bend: ~1550 cm⁻¹

  • Polyimide characteristic peaks:

    • Asymmetric C=O stretch (imide ring): ~1780 cm⁻¹

    • Symmetric C=O stretch (imide ring): ~1720 cm⁻¹

    • C-N stretch (imide ring): ~1370 cm⁻¹[7]

    • Imide ring deformation: ~720 cm⁻¹

2. Thermal Analysis: TGA and DSC

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[14]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide.[14] The Tg is a critical parameter as it defines the upper service temperature of the material. It is observed as a step change in the heat flow curve.

3. Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the polyimide as a function of temperature. It measures the storage modulus (a measure of stiffness) and the loss modulus. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg), which is generally more sensitive than DSC for highly rigid polymers.[15]

Conclusion

The choice of aromatic diamine is a powerful tool for tailoring the properties of high-performance polyimides. By understanding the fundamental structure-property relationships, researchers can rationally design and synthesize materials with optimized thermal stability, mechanical strength, processability, and dielectric properties. The rigid structure of PDA leads to exceptional thermal and mechanical performance, while the flexible ether linkage in ODA enhances processability. The incorporation of fluorine in 6F-diamine offers a unique combination of solubility, low dielectric constant, and optical transparency. This guide provides a foundational understanding and practical protocols to aid in the selection and utilization of these versatile monomers for the development of next-generation high-performance materials.

References

A Comparative Guide to the Structural Validation of Polymers Derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polymers synthesized from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, a monomer featuring reactive amine functionalities and a thioether linkage, are of significant interest in materials science. These polymers, which can be classified as polyanilines, exhibit promising electronic and thermal properties, making them suitable for applications in aerospace, electronics, and specialized coatings.[1][2] The precise control and subsequent validation of the polymer structure are paramount to achieving desired material performance. This guide provides an in-depth comparison of key analytical techniques for the structural validation of these polymers, offering insights into the rationale behind experimental choices and presenting detailed protocols for researchers, scientists, and drug development professionals.

The polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- typically proceeds via oxidative polymerization, leading to various oxidation states such as leucoemeraldine, emeraldine, and pernigraniline, each with distinct properties.[3] The emeraldine salt form is particularly noted for its electrical conductivity.[4] Given the complexity of the resulting polymer structures, a multi-faceted analytical approach is essential for comprehensive characterization.

Comparative Analysis of Structural Validation Techniques

A thorough understanding of the polymer's molecular structure, weight, and thermal behavior is critical. The following sections compare the primary analytical methods used for this purpose.

Spectroscopic Techniques: Elucidating Chemical Structure

Spectroscopic methods are fundamental for identifying the functional groups and overall chemical architecture of the polymer.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" of the polymer.[5][6] It is particularly effective for confirming the presence of key functional groups and monitoring the polymerization process.[7][8]

  • Causality of Use: The primary reason for employing FTIR is to verify the incorporation of the monomer into the polymer backbone and to identify the characteristic bonds formed during polymerization. For polyanilines, specific vibrational bands corresponding to quinoid and benzenoid rings, as well as C-N and C-S stretching, are of interest.[3][9]

  • Self-Validation: The presence and relative intensities of these characteristic peaks provide a self-validating confirmation of the polymer's chemical identity when compared to the monomer's spectrum and established literature values for similar polyaniline structures.[6][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed atomic-level information about the polymer's structure, including monomer sequencing, chain branching, and end-group analysis.[10][11][12]

  • Causality of Use: While FTIR confirms functional groups, NMR provides a more detailed map of the polymer's connectivity. It is indispensable for elucidating the precise arrangement of monomer units, which is crucial for understanding structure-property relationships.[13][14] For complex polymers, 2D NMR techniques can further resolve overlapping signals and reveal intricate structural details.[13]

  • Self-Validation: The chemical shifts and coupling patterns observed in the NMR spectrum are highly specific to the local chemical environment of each nucleus, providing a robust and self-contained validation of the proposed polymer structure.[12]

Chromatographic Techniques: Determining Molecular Weight and Distribution

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and rheological properties of polymers.[15][16]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers.[15][17][18] It separates polymer molecules based on their hydrodynamic volume in solution.[16][18][19]

  • Causality of Use: GPC/SEC is essential for quantifying the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16][19] These parameters are direct indicators of the polymerization reaction's control and efficiency. A narrow PDI suggests a more uniform polymer chain length, which often leads to more predictable material properties.

  • Self-Validation: The technique relies on calibration with polymer standards of known molecular weight.[17][18] The consistency of the elution profile and the calculated molecular weight values across multiple runs serve as an internal validation of the measurement's reliability. Advanced detection methods, such as multi-angle light scattering (MALLS), can provide absolute molecular weight determination without the need for column calibration, further enhancing the trustworthiness of the data.[14][16]

Thermal Analysis Techniques: Assessing Thermal Stability and Transitions

Thermal analysis techniques are crucial for understanding the behavior of polymers at different temperatures, which is vital for determining their processing conditions and application limits.[20][21]

1. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22][23][24]

  • Causality of Use: TGA is primarily used to determine the thermal stability and degradation profile of the polymer.[22][23] It provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. This data is critical for applications requiring high thermal resistance.[25]

  • Self-Validation: The reproducible nature of the thermogram (mass vs. temperature plot) under specific conditions (heating rate, atmosphere) provides a self-validating measure of the material's thermal stability.

2. Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[22][24][26]

  • Causality of Use: DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[20][22] The Tg is a particularly important parameter for amorphous and semi-crystalline polymers as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

  • Self-Validation: The distinct endothermic or exothermic peaks and baseline shifts corresponding to these transitions are characteristic of the polymer's thermal behavior, providing a self-consistent and verifiable thermal profile.[22]

Data Presentation and Comparison

The following table summarizes the key information obtained from each analytical technique, providing a clear comparison of their capabilities.

Technique Information Obtained Strengths Limitations
FTIR Spectroscopy Functional group identification, confirmation of polymerization.[6][7]Rapid, non-destructive, cost-effective.[5][7]Provides limited information on molecular weight and detailed structure.
NMR Spectroscopy Detailed molecular structure, monomer sequence, tacticity, end-group analysis.[10][11][13]Provides atomic-level structural detail.[10]Requires soluble samples, can be complex to interpret for intricate structures.
GPC/SEC Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI).[16][17][19]Provides quantitative molecular weight distribution.[15][18]Requires soluble samples and calibration with appropriate standards.[16][17]
TGA Thermal stability, degradation temperatures, char yield.[22][23]Quantitative measure of thermal stability.Does not identify the decomposition products.
DSC Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc).[20][22]Identifies key thermal transitions.May not be sensitive to subtle transitions in some polymers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount of the dried polymer powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for soluble polymers, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent. Attenuated Total Reflectance (ATR)-FTIR can also be used for direct analysis of solid samples with minimal preparation.[27]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the polymer.

NMR Spectroscopy Protocol
  • Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL. Complete dissolution is crucial for obtaining high-resolution spectra.

  • Data Acquisition: The sample solution is transferred to an NMR tube, and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the polymer's structure.

GPC/SEC Protocol
  • Sample Preparation: The polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)) to a concentration of approximately 1-2 mg/mL.[16][17] The solution must be filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter before injection.[16]

  • Instrumentation and Data Acquisition: The GPC/SEC system is equipped with a suitable column set and detector (e.g., refractive index (RI) or UV detector).[17] The system is calibrated with a series of narrow-distribution polymer standards of known molecular weights. The sample is then injected, and the chromatogram is recorded.

  • Data Analysis: The molecular weight distribution is calculated from the calibration curve.[17][18]

TGA Protocol
  • Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • Data Acquisition: The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range. The mass of the sample is continuously monitored.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and other thermal events.

DSC Protocol
  • Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Data Acquisition: The sample and reference pans are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles, at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature and other thermal transitions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Structural Validation Monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Polymerization Oxidative Polymerization Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purified_Polymer Purified Polymer Crude_Polymer->Purified_Polymer FTIR FTIR Spectroscopy Purified_Polymer->FTIR NMR NMR Spectroscopy Purified_Polymer->NMR GPC GPC/SEC Purified_Polymer->GPC Thermal Thermal Analysis (TGA/DSC) Purified_Polymer->Thermal

Caption: Overall workflow for polymer synthesis and structural validation.

Spectroscopic_Analysis_Workflow Start Polymer Sample FTIR_Prep Sample Prep (KBr/ATR) Start->FTIR_Prep NMR_Prep Sample Prep (Dissolution) Start->NMR_Prep FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq FTIR_Analysis Functional Group ID FTIR_Acq->FTIR_Analysis End Structural Confirmation FTIR_Analysis->End NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Analysis Detailed Structure Elucidation NMR_Acq->NMR_Analysis NMR_Analysis->End

Caption: Workflow for spectroscopic analysis of the polymer.

Molecular_Weight_and_Thermal_Analysis_Workflow Start Polymer Sample GPC_Prep Sample Dissolution & Filtration Start->GPC_Prep TGA_Prep Sample Loading Start->TGA_Prep DSC_Prep Sample Encapsulation Start->DSC_Prep GPC_Acq GPC/SEC Data Acquisition GPC_Prep->GPC_Acq GPC_Analysis Mw, Mn, PDI Determination GPC_Acq->GPC_Analysis End Property Characterization GPC_Analysis->End TGA_Acq TGA Data Acquisition TGA_Prep->TGA_Acq TGA_Analysis Thermal Stability TGA_Acq->TGA_Analysis TGA_Analysis->End DSC_Acq DSC Data Acquisition DSC_Prep->DSC_Acq DSC_Analysis Thermal Transitions (Tg) DSC_Acq->DSC_Analysis DSC_Analysis->End

Caption: Workflow for molecular weight and thermal analysis.

Conclusion

The structural validation of polymers derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- requires a synergistic combination of analytical techniques. While FTIR and NMR spectroscopy provide essential information about the chemical structure, GPC/SEC is crucial for determining the molecular weight and its distribution. Concurrently, TGA and DSC offer vital insights into the thermal properties of the polymer. By employing this comprehensive suite of characterization methods, researchers can gain a thorough understanding of their synthesized materials, enabling the rational design of polymers with tailored properties for advanced applications.

References

A Comparative Guide to the Thermal Properties of Polyamides: The Influence of Sulfur Linkages

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the thermal properties of conventional polyamides versus those modified with sulfur-containing linkages. Designed for researchers and material scientists, this document moves beyond simple data presentation to explore the fundamental chemical principles and molecular architectures that dictate thermal performance. We will examine how the strategic incorporation of thioamide, thioether, and sulfone groups into the polyamide backbone alters key thermal characteristics, supported by experimental data and validated analytical protocols.

The Molecular Rationale: Why Introduce Sulfur?

Conventional aliphatic and aromatic polyamides (aramids) are renowned for their excellent mechanical properties and chemical resistance, which stem from strong intermolecular hydrogen bonding between amide (-CONH-) groups.[1] However, demanding applications in aerospace, electronics, and automotive industries require materials with even greater thermal stability. Introducing sulfur into the polymer backbone is a key strategy to achieve this.

The primary sulfur linkages used to modify polyamides include:

  • Thioamide (-CSNH-): An isosteric replacement of the carbonyl oxygen with sulfur.

  • Thioether (-S-): An ether-like linkage that introduces flexibility.

  • Sulfone (-SO₂-): A rigid, bulky group that significantly hinders chain rotation.

These linkages fundamentally alter chain-to-chain interactions, molecular packing, and bond dissociation energies, thereby tuning the material's response to thermal stress.

G cluster_0 Conventional Aromatic Polyamide (Aramid) cluster_1 Sulfone-Containing Polyamide cluster_2 Polythioamide a [ NH-Ar-NH-CO-Ar-CO ]n b [ NH-Ar-SO₂-Ar-NH-CO-Ar-CO ]n c [ NH-Ar-NH-CS-Ar-CS ]n

Caption: Comparison of repeating units in conventional and sulfur-containing polyamides.

Comparative Analysis of Thermal Properties

The introduction of sulfur atoms manifests in measurable changes to three critical thermal properties: the glass transition temperature (Tg), the melting temperature (Tm), and the thermal decomposition temperature (Td).

Glass Transition Temperature (Tg)

The glass transition temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of a polymer.[2] It is dictated by the rotational freedom of the polymer chains.

  • Conventional Polyamides: Aliphatic polyamides like Nylon 6 or Nylon 6,6 have Tg values typically ranging from 40°C to 90°C, which can be significantly lowered by moisture absorption.[3][4]

  • Polythioamides (-CSNH-): The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom in the thioamide group reduces the efficacy of hydrogen bonding.[5] This increases chain mobility, generally leading to lower glass transition temperatures compared to their direct polyamide analogues.[5] However, some studies on specific aromatic polythioamides report Tg values in the 100-110°C range, suggesting the backbone structure plays a crucial role.[6]

  • Sulfone-Containing Polyamides (-SO₂-): The bulky, rigid sulfone group acts as a "hinge" that severely restricts segmental rotation along the polymer backbone. This drastic reduction in chain flexibility leads to a substantial increase in Tg. Aromatic polyamides incorporating sulfone and ether linkages are high-performance materials with Tg values often exceeding 200°C, with some reported as high as 315°C.[7][8]

Melting Temperature (Tm)

The melting temperature is the point at which crystalline regions of a polymer transition to a disordered, liquid state. It is influenced by the perfection of the crystal structure and the strength of intermolecular forces.

  • Conventional Polyamides: Strong and regular hydrogen bonding allows for efficient chain packing and high crystallinity, resulting in sharp and relatively high melting points (e.g., ~265°C for Nylon 6,6). The density of amide groups is directly correlated with Tm; a higher density leads to a higher melting temperature.[9]

  • Polythioamides (-CSNH-): The disruption of hydrogen bonding and potentially less efficient chain packing caused by the larger sulfur atom typically results in lower melting temperatures and reduced crystallinity compared to their polyamide counterparts.[5]

  • Sulfone-Containing Polyamides (-SO₂-): The rigid and often non-linear geometry introduced by sulfone groups can disrupt crystalline packing. Many high-performance sulfone-containing polyamides are largely amorphous and do not exhibit a distinct melting point, instead softening above their high Tg before decomposing.

Thermal Decomposition Temperature (Td)

Thermal decomposition temperature indicates the onset of irreversible chemical degradation. It is often reported as the temperature at which 5% or 10% mass loss occurs (T₅% or T₁₀%) as measured by Thermogravimetric Analysis (TGA).

  • Conventional Polyamides: Aliphatic polyamides begin to decompose significantly above 350°C.[10] Aromatic polyamides are more stable due to the high energy of aromatic bonds.

  • Polythioamides (-CSNH-): Despite having lower Tg and Tm, polythioamides can exhibit excellent thermal stability.[11] Studies have shown high decomposition temperatures, with one reporting a maximum rate of weight loss at a remarkable 670°C, indicating the thioamide group itself is highly stable.[5]

  • Sulfone-Containing Polyamides (-SO₂-): These polymers demonstrate exceptional thermal stability. The strong aromatic and sulfone groups require very high energy for bond scission. It is common for these materials to have a 10% weight loss temperature (T₁₀%) above 450°C in an inert atmosphere.[8][12]

Summary of Quantitative Data
Polymer TypeTypical Tg (°C)Typical Tm (°C)Typical Td (T₁₀%, °C)Key Structural Influence
Aliphatic Polyamide (e.g., Nylon 6,6)50 - 80[4]~265~350 - 400[10]Strong, regular hydrogen bonding.
Aromatic Polythioamide 100 - 110[6] (Varies)Lower than polyamide analogue[5]> 450 (Can be very high)[5][11]Reduced hydrogen bonding, stable C=S group.
Aromatic Sulfone-Polyamide > 220 (Can exceed 300°C)[7][8]Often amorphous (no Tm)> 460[8]Highly restricted chain rotation from rigid -SO₂- group.

Experimental Methodologies: Ensuring Data Integrity

Accurate characterization of these thermal properties is paramount. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed.

Protocol: Determination of Tg and Tm via DSC

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is the gold standard for identifying Tg (as a step change in heat capacity) and Tm (as an endothermic peak).[14]

Experimental Workflow:

G cluster_program Typical Thermal Program prep 1. Sample Preparation ~5-10 mg sample sealed in Al pan load 2. Instrument Loading Place sample and empty reference pan in DSC cell prep->load purge 3. System Purge Purge cell with N₂ (e.g., 50 mL/min) load->purge program 4. Thermal Program Heat-Cool-Heat Cycle purge->program analysis 5. Data Analysis Identify Tg (midpoint of transition) Identify Tm (peak of endotherm) program->analysis heat1 a. Heat to T > Tm (e.g., 20°C/min to 300°C) Erase thermal history cool b. Cool Rapidly (e.g., -50°C/min to 25°C) Establish amorphous state heat1->cool heat2 c. Second Heating Scan (e.g., 10°C/min) Collect analysis data cool->heat2

Caption: Workflow for determining polymer thermal transitions using DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp a lid to seal the pan.

  • Instrument Setup: Place the sample pan and an identical, empty reference pan onto the DSC sensors.

  • Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • First Heating Scan: Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature well above its expected melting point. This step erases any prior thermal history of the material.

  • Controlled Cooling: Cool the sample at a rapid, controlled rate (e.g., 50°C/min) to a temperature below its Tg. This creates a consistent amorphous state.

  • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min). Data from this second scan is used for analysis to ensure consistency.[14]

  • Data Analysis: The glass transition (Tg) is determined as the midpoint of the step-like change in the heat flow curve.[13] The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Protocol: Assessment of Thermal Stability via TGA

Thermogravimetric Analysis measures the mass of a sample over time as the temperature changes.[15] It provides quantitative data on decomposition temperatures and the amount of residual char.

Experimental Workflow:

G prep 1. Sample Preparation Accurately weigh ~10 mg of sample into a ceramic TGA pan load 2. Instrument Loading Place pan onto TGA microbalance prep->load purge 3. System Purge & Tare Purge furnace with N₂ (e.g., 50 mL/min) Tare the balance load->purge program 4. Thermal Program Heat at a linear rate (e.g., 10°C/min from 30°C to 800°C) purge->program analysis 5. Data Analysis Plot Mass % vs. Temperature Determine T₅% and T₁₀% weight loss program->analysis

Caption: Workflow for assessing polymer thermal stability using TGA.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the dry polymer into a tared TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision microbalance.

  • Atmosphere Control: Seal the furnace and purge with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50 mL/min) to prevent oxidation during the experiment.[16]

  • Thermal Program: Heat the sample at a constant linear rate (e.g., 10°C/min) over a wide temperature range (e.g., from 30°C to 800°C).[16]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The decomposition temperatures (Td) are typically reported as the temperatures at which a specific percentage of mass has been lost, most commonly 5% (T₅%) or 10% (T₁₀%).

Conclusion and Outlook

The incorporation of sulfur linkages into polyamide backbones provides a powerful and versatile method for engineering advanced polymers with tailored thermal properties.

  • Sulfone (-SO₂-) groups are unequivocally the most effective for achieving superior thermal performance. By drastically restricting chain mobility, they produce amorphous materials with exceptionally high glass transition temperatures and outstanding thermal stability, making them ideal for applications that experience extreme heat.[8][12]

  • Thioamide (-CSNH-) groups present a more complex profile. While they may decrease Tg and Tm by disrupting hydrogen bonding, they can improve solubility and provide very high ultimate decomposition temperatures.[5][11] This unique combination of properties could be advantageous for solution-processable, high-stability coatings or fibers.

Future research will likely focus on creating novel copolymers that blend different sulfur linkages to achieve an optimal balance of processability, mechanical strength, and extreme thermal resistance for next-generation material challenges.

References

A Comparative Guide to the Mechanical Performance of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of High-Performance Polymers

In the relentless quest for advanced materials, researchers and engineers are continually exploring novel polymer architectures that push the boundaries of mechanical strength, thermal stability, and chemical resistance. Within this landscape, aromatic polymers containing flexible thioether linkages have emerged as a promising class of materials. This guide provides a comprehensive technical comparison of the mechanical performance of polymers derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, benchmarking them against established high-performance thermoplastics such as Polyether Ether Ketone (PEEK) and Polyetherimide (PEI).

The core structure of the target polymers, featuring a benzenamine head with a phenylenebis(thio) backbone, suggests a unique combination of properties. The aromatic rings contribute to high thermal stability and stiffness, while the thioether linkages are anticipated to impart a degree of flexibility and processability, potentially overcoming the brittleness often associated with wholly aromatic polymers. This guide will delve into the expected mechanical characteristics of these polymers, supported by experimental data from closely related systems, and provide standardized protocols for their evaluation.

Structural Rationale for Enhanced Mechanical Performance

The exceptional properties of high-performance polymers are intrinsically linked to their molecular architecture. For polymers based on Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, the following structural features are key determinants of their mechanical behavior:

  • Aromatic Backbone: The presence of multiple benzene rings in the polymer chain imparts significant rigidity and thermal stability. This is a common feature in high-performance polymers like PEEK and PEI.

  • Thioether Linkages: The sulfur atoms in the phenylenebis(thio) moiety introduce a degree of flexibility compared to the more rigid ether linkages found in PEEK and the imide groups in PEI. This flexibility can lead to improved toughness and ductility.

  • Amine Functionality: The benzenamine groups provide reactive sites for polymerization, allowing for the formation of various polymer types, including polyamides and polyimides, each with distinct mechanical profiles.

The interplay of these structural elements is expected to yield polymers with a desirable balance of strength, stiffness, and toughness.

Comparative Mechanical Performance Data

While specific data for polymers synthesized directly from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is not widely published, we can infer their potential performance by examining structurally analogous aromatic polymers containing thioether linkages. The following tables present a comparison of the mechanical properties of these analogous systems with those of PEEK and PEI.

Table 1: Tensile Properties of Thioether-Containing Aromatic Polymers and Benchmarks

MaterialTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide (Thioether-based)74.77–79.961.44–2.455.69–8.26
Aromatic Polyimide (Thioether-based)up to 326.7up to 8.4up to 43.2
PEEK (Unfilled)90–1003.650
PEI (Unfilled)1053.360

Table 2: Flexural Properties of Thioether-Containing Aromatic Polymers and Benchmarks

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)
Aromatic Polyamide (Thioether-based)Data not readily availableData not readily available
Polyphenylene Sulfide (PPS) - a related thioether polymer100-1303.8
PEEK (Unfilled)1704.1
PEI (Unfilled)1453.3

Table 3: Impact Strength of High-Performance Polymers

MaterialNotched Izod Impact Strength (J/m)
Polyphenylene Sulfide (PPS)11
PEEK (Unfilled)55
PEI (Unfilled)53

Note: Data for thioether-based aromatic polyamides and polyimides are sourced from various research publications and may not represent optimized grades. PEEK, PEI, and PPS data are typical values for unfilled grades.

Experimental Protocols for Mechanical Characterization

To ensure accurate and reproducible data for comparing the mechanical performance of these polymers, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM and ISO standards.

Tensile Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2][3][4][5]

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type I.[2] Specimens can be injection molded or machined from a compression-molded plaque.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Tensile_Testing_Workflow Start Start: Prepare Dumbbell Specimen (ASTM D638) Condition Condition Specimen (23°C, 50% RH, 40h) Start->Condition Mount Mount in Universal Testing Machine Condition->Mount Attach_Extensometer Attach Extensometer Mount->Attach_Extensometer Apply_Load Apply Tensile Load (Constant Speed) Attach_Extensometer->Apply_Load Record_Data Record Load vs. Elongation Data Apply_Load->Record_Data Fracture Specimen Fractures Record_Data->Fracture Calculate Calculate: - Tensile Strength - Tensile Modulus - Elongation at Break Fracture->Calculate End End Calculate->End Flexural_Testing_Workflow Start Start: Prepare Rectangular Bar (ASTM D790) Condition Condition Specimen (23°C, 50% RH, 40h) Start->Condition Setup Place on 3-Point Bending Fixture Condition->Setup Apply_Load Apply Load at Center Span Setup->Apply_Load Record_Data Record Load vs. Deflection Data Apply_Load->Record_Data Break_or_Strain_Limit Break or 5% Strain Limit Reached Record_Data->Break_or_Strain_Limit Calculate Calculate: - Flexural Strength - Flexural Modulus Break_or_Strain_Limit->Calculate End End Calculate->End Impact_Testing_Workflow Start Start: Prepare Notched Bar (ASTM D256) Condition Condition Specimen (23°C, 50% RH, 40h) Start->Condition Clamp Clamp Specimen in Izod Tester Condition->Clamp Pendulum_Strike Release Pendulum to Strike Specimen Clamp->Pendulum_Strike Measure_Energy Measure Energy Absorbed Pendulum_Strike->Measure_Energy Calculate Calculate Izod Impact Strength Measure_Energy->Calculate End End Calculate->End Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Mechanical Properties Aromatic_Backbone Aromatic Backbone (e.g., Benzene Rings) High_Strength High Strength & Stiffness Aromatic_Backbone->High_Strength Contributes to Thermal_Stability High Thermal Stability Aromatic_Backbone->Thermal_Stability Provides Thioether_Linkage Thioether Linkage (-S-) Toughness Toughness & Ductility Thioether_Linkage->Toughness Imparts Flexibility Processability Enhanced Processability Thioether_Linkage->Processability Improves Imide_Group Imide Group (in PEI & Polyimides) Imide_Group->High_Strength Enhances Rigidity Ether_Linkage Ether Linkage (in PEEK) Ether_Linkage->High_Strength Contributes to Rigidity

References

Reproducibility of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- polymerization experiments

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Guide to Reproducible Polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

This guide provides an in-depth analysis of the experimental parameters governing the reproducible synthesis of polymers from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-. Given the monomer's structure, featuring both nucleophilic amine groups and a poly(phenylene sulfide)-like backbone, achieving consistent material properties is a significant challenge. We will explore a robust oxidative polymerization protocol, dissect the critical variables that influence reproducibility, and compare this method with alternative strategies that offer enhanced control over polymer architecture.

Introduction: The Synthesis Challenge

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a complex aromatic diamine with the potential to form semiconducting polymers combining the properties of polyaniline and poly(phenylene sulfide). Such materials are of high interest for applications in electronics, sensors, and high-performance composites.[1][2] However, the polymerization of aromatic diamines is notoriously sensitive to reaction conditions, often yielding materials with variable molecular weights, structures, and solubility.[3][4] This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to overcome these challenges and achieve reproducible experimental outcomes.

Primary Protocol: Oxidative Coupling Polymerization

Chemical oxidative polymerization is a common and accessible method for polymerizing aromatic amines.[5] This process typically involves an oxidant, such as a persulfate salt or ferric chloride, to initiate the coupling of monomer units.[3][6] The following protocol is a validated starting point for the polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, with a focus on the causal factors behind each step.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer_Purification Monomer Purification (Recrystallization, >99%) Monomer_Dissolution Monomer Dissolution (0.1 M in Acidified Solvent) Monomer_Purification->Monomer_Dissolution Solvent_Prep Solvent Degassing (Anhydrous DMF/NMP) Solvent_Prep->Monomer_Dissolution Inert_Atmosphere Inert Atmosphere (N2 or Ar Purge) Inert_Atmosphere->Monomer_Dissolution Oxidant_Addition Slow Oxidant Addition (Ammonium Persulfate soln.) Monomer_Dissolution->Oxidant_Addition Polymerization Polymerization (24h @ 0-5 °C) Oxidant_Addition->Polymerization Quenching Precipitation & Quenching (in Methanol) Polymerization->Quenching Purification Purification (Soxhlet Extraction) Quenching->Purification Characterization Characterization (GPC, NMR, FT-IR, TGA) Purification->Characterization

Figure 1: Recommended workflow for reproducible oxidative polymerization.

Detailed Step-by-Step Methodology
  • Monomer and Reagent Purity:

    • Protocol: The Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- monomer must be purified to >99% purity, typically via recrystallization. All solvents (e.g., NMP, DMF) should be anhydrous, and the oxidant, such as ammonium persulfate, must be of high purity.

    • Causality: Impurities in the monomer can act as chain-terminating agents, leading to low molecular weight oligomers. Water and other protic impurities can interfere with the oxidative mechanism, reducing yield and affecting the polymer's final structure.[7]

  • Reaction Setup:

    • Protocol: The reaction should be performed in a multi-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel. The entire system must be purged with an inert gas for at least 30 minutes prior to adding reagents.

    • Causality: Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can lead to unwanted side reactions and structural defects in the polymer backbone.[8] An inert atmosphere is crucial for ensuring that polymerization proceeds only through the intended oxidative pathway.

  • Polymerization Process:

    • Protocol: Dissolve the monomer in an appropriate solvent (e.g., N-Methyl-2-pyrrolidone) containing an acid (e.g., 1M HCl). Cool the solution to 0-5 °C in an ice bath. Separately, dissolve ammonium persulfate (monomer/oxidant molar ratio of 1.00/1.25) in the same acidic solution.[9] Add the oxidant solution dropwise to the monomer solution over 1-2 hours with vigorous stirring. Allow the reaction to proceed for 24 hours.

    • Causality: The low temperature helps to control the exothermic nature of the polymerization and minimizes over-oxidation and side reactions. The slow, dropwise addition of the oxidant maintains a low, steady concentration of radical cations, promoting linear chain growth and leading to higher molecular weights and a narrower polydispersity.[6] Acidic conditions are necessary to protonate the amine groups, increasing their solubility and facilitating the desired head-to-tail coupling.

  • Purification and Isolation:

    • Protocol: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it extensively with 0.2 M HCl and deionized water to remove unreacted monomer and oligomers.[9] Further purification via Soxhlet extraction with methanol is recommended to remove any remaining low molecular weight species.

    • Causality: Rigorous purification is a non-negotiable step for reproducibility. Residual oxidant or monomer can interfere with subsequent characterization and negatively impact the material's electronic and thermal properties.

Comparative Analysis of Alternative Synthesis Routes

While oxidative polymerization is straightforward, its control over the final polymer structure can be limited. For applications requiring precise molecular weights or specific architectures, alternative methods should be considered.

Logical Framework for Method Selection

G Goal Desired Polymer Characteristics Decision Select Synthesis Method Goal->Decision Oxidative Oxidative Polymerization (e.g., Persulfate, FeCl3) Nucleophilic Nucleophilic Substitution (SNAr) Coupling Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Decision->Oxidative Advantages: - Simple, Scalable - Low Cost Decision->Nucleophilic Advantages: - High Mw Possible - Good for PPS-type backbones Decision->Coupling Advantages: - High Structural Control - Functional Group Tolerance

Figure 2: Decision matrix for selecting a suitable polymerization strategy.

Performance Comparison Table
ParameterOxidative PolymerizationNucleophilic Aromatic Substitution (SNAr)Metal-Catalyzed Cross-Coupling
Monomer Requirement Aromatic DiamineDihalo-Aromatic and Diamine/DithiolDihalo-Aromatic and Diamine
Primary Control Variable Oxidant addition rate, TemperatureStoichiometry, Temperature, SolventCatalyst choice, Ligand, Temperature
Molecular Weight Control Low to ModerateModerate to HighHigh
Polydispersity (PDI) Broad (>2.0)Generally Moderate (1.5 - 2.5)Can be Narrow (<1.5)
Key Advantage Simplicity and cost-effectiveness.[5]Forms robust C-S or C-N bonds, suitable for high-performance polymers.[10]Excellent control over polymer structure and end-groups.
Key Disadvantage Difficult to control structure; often produces insoluble fractions.[4]Requires high temperatures and specific polar aprotic solvents.[10]Expensive catalysts; requires strict anaerobic conditions.
Relevant Literature [3][9][10][11]General principles for C-N coupling are well-established.

Conclusion and Recommendations

Achieving reproducible polymerization of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is critically dependent on rigorous control over experimental variables. For initial exploration and larger-scale synthesis, oxidative polymerization offers a practical route, provided that monomer purity, inert atmosphere, temperature, and oxidant addition rate are meticulously managed. The protocol detailed in this guide serves as a robust baseline.

For applications demanding superior performance and well-defined properties, researchers should invest in developing alternative routes like Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling . While these methods require more complex monomer synthesis and stricter reaction control, they provide unparalleled precision over the resulting polymer's molecular weight and architecture, ultimately leading to higher reproducibility and more reliable material performance.

References

A Senior Application Scientist's Guide to Correlating Monomer Purity of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- with Final Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Monomer Purity in High-Performance Polymers

In the synthesis of high-performance polymers, the final material's properties are inextricably linked to the quality of the starting materials. For advanced poly(thioether-amine)s and related structures derived from Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, monomer purity is not merely a matter of academic interest; it is a critical determinant of performance. Impurities, even at trace levels, can act as chain terminators, introduce structural defects, or alter reaction kinetics, leading to significant deviations in molecular weight, thermal stability, and mechanical strength.

This guide provides a comprehensive framework for researchers and material scientists to understand and quantify the relationship between the purity of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and the resultant polymer's key performance indicators. We will detail the experimental methodologies for purity assessment, polymerization, and polymer characterization, supported by comparative data to illustrate these critical correlations.

Experimental Design: A Validating Workflow

The experimental approach is designed as a self-validating system. By precisely controlling the monomer purity and systematically analyzing the output, we can establish a clear and defensible correlation.

G cluster_0 Part 1: Monomer Purity Assessment cluster_1 Part 2: Polymer Synthesis cluster_2 Part 3: Polymer Property Characterization cluster_3 Part 4: Correlation Analysis Monomer Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (Lots A, B, C) HPLC Purity Analysis via HPLC (Quantification of Impurities) Monomer->HPLC DSC_M Melting Point Analysis via DSC (Detection of Thermal Impurities) Monomer->DSC_M Polymerization Controlled Polycondensation Reaction HPLC->Polymerization Select Monomer Lots (e.g., 99.9%, 99.5%, 98.0%) Polymer Resulting Polymer Samples Polymerization->Polymer GPC Molecular Weight (Mw, Mn, PDI) via GPC Polymer->GPC TGA Thermal Stability (Td) via TGA Polymer->TGA DSC_P Glass Transition (Tg) via DSC Polymer->DSC_P Tensile Mechanical Strength (Tensile Modulus & Strength) Polymer->Tensile Analysis Correlate Purity Data with Polymer Properties GPC->Analysis TGA->Analysis DSC_P->Analysis Tensile->Analysis G cluster_0 High Purity Monomer (≥99.9%) cluster_1 Low Purity Monomer (<99%) HP_Monomer Pure Monomer Units HP_Chain Long, Well-ordered Polymer Chains HP_Monomer->HP_Chain Uninterrupted Propagation HP_Properties High Mw High Tg High Strength HP_Chain->HP_Properties LP_Monomer Monomer + Impurities (e.g., Monofunctional Amines) LP_Chain Short, Defective Polymer Chains LP_Monomer->LP_Chain Chain Termination Events LP_Properties Low Mw Low Tg Low Strength LP_Chain->LP_Properties

A Comparative Guide to Structure-Property Relationships in Sulfur-Containing Polyimides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyimides (PIs) are a cornerstone class of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] However, conventional aromatic polyimides often suffer from poor solubility and strong color, which arises from intramolecular and intermolecular charge-transfer complexes (CTC), limiting their processability and applications in optics.[1] A highly effective strategy to modulate the properties of polyimides involves the incorporation of sulfur-containing moieties into the polymer backbone. Sulfur's versatile chemistry, with its various oxidation states and bonding capabilities, allows for the fine-tuning of polyimide properties for specific, advanced applications.[3]

This guide provides a comprehensive review of the structure-property relationships in three key classes of sulfur-containing polyimides: those incorporating thioether, sulfone, and sulfonic acid groups. We will explore the causal links between these specific chemical structures and the resulting thermal, optical, electrical, and transport properties, supported by experimental data from seminal literature.

The Influence of Sulfur Linkages on Polyimide Properties

The introduction of sulfur into the diamine or dianhydride monomers profoundly alters the final polymer's characteristics. The specific nature of the sulfur group—be it a flexible thioether bridge, a rigid electron-withdrawing sulfone group, or a hydrophilic sulfonic acid pendant—dictates its ultimate performance profile.

G cluster_topic Sulfur-Containing Polyimides cluster_groups Key Sulfur Moieties cluster_properties Resulting Property Modifications Topic Structural Modification (Sulfur Incorporation) Thioether Thioether (-S-) Topic->Thioether Sulfone Sulfone (-SO2-) Topic->Sulfone Sulfonic Sulfonic Acid (-SO3H) Topic->Sulfonic P_Optic High Refractive Index & Optical Transparency Thioether->P_Optic Thioether->P_Optic High polarizability P_Sol Improved Solubility & Processability Thioether->P_Sol Thioether->P_Sol Increased chain flexibility Sulfone->P_Optic Sulfone->P_Optic Disrupts CTC P_Thermal Enhanced Thermal Stability (Tg, Td) Sulfone->P_Thermal Sulfone->P_Thermal Rigid, bulky structure Sulfone->P_Sol Sulfone->P_Sol Kinked structure P_Elec Tunable Dielectric Properties Sulfone->P_Elec Sulfone->P_Elec High dipole moment P_Trans Proton Conductivity Sulfonic->P_Trans Sulfonic->P_Trans Hydrophilic, acidic sites

Caption: Logical relationships between sulfur moieties and polyimide properties.

Thioether-Containing Polyimides: Enhancing Optical Properties and Processability

The incorporation of thioether (-S-) linkages into the polyimide backbone introduces flexible, kinked structures that disrupt chain packing and enhance solubility.[3] These sulfur atoms, with their lone pairs of electrons, also significantly increase the polymer's polarizability.

Key Structure-Property Relationships:

  • High Refractive Index (RI): The high electron density and polarizability of the sulfur atom in the thioether linkage directly contribute to a higher refractive index. By increasing the sulfur content in the polymer backbone, the RI can be precisely tuned. For instance, sulfur-rich polyimides containing thiophene moieties have been synthesized that exhibit refractive indices as high as 1.76 at 589 nm.[4] This makes them highly suitable for applications in optoelectronic devices, such as microlenses and waveguides.[3][5]

  • Improved Solubility and Processability: The C-S-C bond is more flexible than a direct aromatic linkage, which breaks the rigidity of the polymer chain. This disruption of planarity reduces intermolecular forces, leading to improved solubility in common organic solvents and better processability, including potential melt processability.[4]

  • Maintained Thermal Stability: While the introduction of flexible linkages can sometimes compromise thermal stability, thioether-containing polyimides often retain excellent thermal properties. Polyimides with a bis(3-(trifluoromethyl)phenyl)thiophene moiety have been shown to have high glass transition temperatures (Tg) up to 257 °C and 5% weight loss temperatures (Td5%) above 500 °C.[4]

Sulfone-Containing Polyimides: For Thermal Stability and Optical Clarity

The sulfone group (-SO₂) is a rigid, bulky, and strongly electron-withdrawing moiety. Its incorporation has a dramatic and often beneficial effect on the properties of polyimides.

Key Structure-Property Relationships:

  • Exceptional Thermal Stability: The rigidity of the sulfone group significantly restricts segmental motion of the polymer chains, leading to very high glass transition temperatures (Tg).[2] Novel polyimides prepared from sulfone ether diamines exhibit high Tg values and excellent thermal stability in both nitrogen and air.[6]

  • Enhanced Optical Transparency: A major drawback of traditional polyimides is their deep color due to charge-transfer complex (CTC) formation. The bulky sulfone group creates a significant non-coplanar, kinked structure in the polymer backbone.[7] This increased steric hindrance effectively suppresses intermolecular and intramolecular CTC formation, leading to colorless or very pale yellow films with high optical transparency.[7][8][9] Theoretical calculations have confirmed that this distortion inhibits CTC, resulting in a blue shift in UV absorption.[7][8]

  • Improved Solubility: Similar to the thioether group, the kinked geometry introduced by the sulfone bridge disrupts chain packing, which enhances the solubility of these otherwise rigid polymers in organic solvents.[6]

  • Tunable Dielectric Properties: The highly polar sulfone group increases the dielectric constant of the polyimide. By copolymerizing sulfone-containing diamines, the dielectric constant can be improved to values as high as 4.45 while maintaining low dielectric loss.[10] This is attributed to the increased free volume fraction created by the sulfone groups, which facilitates dipole orientation.[10] This makes them promising materials for high-temperature polymer film capacitors.[10][11]

Sulfonic Acid-Containing Polyimides: Proton Conductors for Fuel Cell Membranes

The introduction of pendant sulfonic acid (-SO₃H) groups transforms polyimides into proton-conducting ionomers. These materials are extensively researched as alternatives to perfluorinated membranes like Nafion® for proton exchange membrane fuel cells (PEMFCs), offering potential advantages in cost and high-temperature performance.[12]

Key Structure-Property Relationships:

  • Proton Conductivity: The sulfonic acid groups provide hydrophilic domains and acidic protons, which facilitate proton transport through the membrane, especially under hydrated conditions.[12] The level of conductivity is directly related to the ion exchange capacity (IEC), which is a measure of the concentration of sulfonic acid groups.[13] At 100% relative humidity, some sulfonated polyimides exhibit proton conductivities similar to or even higher than that of Nafion 117.[14]

  • Water Uptake: Water is essential for proton conduction. The hydrophilic -SO₃H groups promote water absorption. However, excessive water uptake can lead to extreme swelling and loss of mechanical integrity, a significant challenge in membrane design.

  • Hydrolytic and Oxidative Stability: A critical challenge for sulfonated polyimides is their stability in the hot, humid, and oxidative environment of a fuel cell. The imide linkage can be susceptible to hydrolysis, leading to chain scission and degradation of the membrane.[12] A successful design strategy involves attaching the sulfonic acid group as a pendant on a side chain rather than directly to the polymer backbone. This approach has been shown to significantly improve hydrolytic stability by sterically shielding the main chain from nucleophilic attack by water molecules.[12][13][15]

Comparative Data Summary

The following tables summarize key performance metrics for different classes of sulfur-containing polyimides as reported in the literature.

Table 1: Thermal and Optical Properties of Thioether and Sulfone-Containing Polyimides

Polymer Type / MonomersSulfur MoietyTg (°C)Td5% (°C)Refractive Index (@589nm)Key FeatureReference
Polyimide-Thioether SeriesThiopheneup to 257> 500up to 1.76High Refractive Index[4]
CPI-1-3 (PPAP:SFAP = 1:3)Sulfone253.1435.3-Balanced thermal/optical properties[7][8]
PI-1 (BAPB / PMDA)Sulfone310501-High Thermal Stability[16]
PI with 15mol% DDSSulfone---High Energy Density (3.27 J/cm³)[10]

Tg = Glass Transition Temperature; Td5% = Temperature at 5% Weight Loss; SFAP = 4,4′-sulfonyl bis(2-aminophenol)

Table 2: Properties of Sulfonated Polyimides for Fuel Cell Applications

Polymer SystemSulfur MoietyIEC (meq/g)Proton Conductivity (S/cm)Water Uptake (%)Key FeatureReference
NTDA-BAPFDSSulfonic Acid1.89~0.1 (at 80°C, 100% RH)73High proton conductivity[14]
NSPI (BTDA-based)Pendant Sulfonic Acid2.22> 0.1 (at 120°C)~80Improved hydrolytic/oxidative stability[12][13]
Nafion® 117 (Reference)Sulfonic Acid~0.91~0.1 (at 80°C, 100% RH)~35-40Industry Standard[12][13]

IEC = Ion Exchange Capacity; NTDA-BAPFDS = Naphthalenetetracarboxylic dianhydride-9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid

Experimental Methodologies

Protocol 1: Synthesis of Sulfur-Containing Polyimide via Two-Step Polycondensation

This protocol describes a widely used method for synthesizing polyimides, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[17][18]

Step 1: Poly(amic acid) Synthesis

  • Monomer Preparation: Equimolar amounts of a sulfur-containing diamine (e.g., 4,4′-diaminodiphenyl sulfone, DDS) and an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) are dried under vacuum.

  • Reaction Setup: The diamine is dissolved in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP or N,N-dimethylacetamide, DMAc) in a nitrogen-purged flask equipped with a mechanical stirrer. The reaction is typically performed at a solid content of 15-20 wt%.

  • Polymerization: The dianhydride is added portion-wise to the stirred diamine solution at room temperature. The reaction is highly exothermic and may require cooling to maintain the temperature below 30°C.

  • Viscosity Increase: The reaction is allowed to proceed under a nitrogen atmosphere for 12-24 hours. A significant increase in viscosity indicates the formation of a high molecular weight poly(amic acid) (PAA) solution.[16]

Step 2: Imidization (Film Formation)

  • Casting: The viscous PAA solution is filtered and cast onto a clean glass plate to a uniform thickness.

  • Solvent Removal: The cast film is placed in a vacuum or forced-air oven and subjected to a staged heating program to gradually remove the solvent (e.g., 80°C for 2 hours, 120°C for 1 hour).[16]

  • Thermal Cyclization: The temperature is then ramped up to drive the cyclodehydration (imidization) of the amic acid groups. A typical cycle is 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[16] This process converts the PAA into the final, insoluble polyimide film.

  • Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be peeled from the glass substrate.

Caption: Experimental workflow for polyimide synthesis and film formation.

Protocol 2: Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized monomers and the resulting polymers (typically the soluble PAA precursor).[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is crucial for monitoring the imidization process. The disappearance of amic acid peaks (~1660 cm⁻¹ for C=O stretch and ~3300 cm⁻¹ for N-H/O-H) and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) confirms complete conversion.[4]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the soluble PAA precursor, providing insight into the success of the polymerization.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate thermal stability by measuring the weight loss of a sample as a function of temperature. The temperature at 5% or 10% weight loss (Td5% or Td10%) is a standard metric for thermal decomposition.[16]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[16]

  • Dielectric Spectroscopy: This technique measures the dielectric constant and dielectric loss of the polyimide films over a range of frequencies, which is essential for evaluating their suitability for electronic and energy storage applications.[10][11]

Conclusion and Future Outlook

The incorporation of sulfur provides a powerful and versatile toolkit for tailoring the properties of polyimides. Thioether linkages are ideal for creating high refractive index materials, sulfone groups offer a robust method for achieving high thermal stability and optical transparency simultaneously, and sulfonic acid groups are essential for developing proton-conducting membranes. The direct, causal relationships between these specific functional groups and the resulting material properties are well-established, allowing for the rational design of polymers for targeted applications.

Future research will likely focus on developing multifunctional polyimides that combine these attributes, such as highly transparent, high-refractive-index materials with excellent thermal stability. For fuel cell applications, the primary challenge remains the long-term hydrolytic and oxidative stability of sulfonated polyimides under operational conditions.[19] The design of novel monomer structures that further protect the polymer backbone will be critical for the commercial viability of these promising materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS No. 17619-11-3). Tailored for researchers, scientists, and drug development professionals, this guide emphasizes procedural clarity, safety, and regulatory compliance, ensuring that laboratory waste is managed responsibly to protect both personnel and the environment.

Hazard Assessment and Chemical Profile

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is an aromatic amine and a thioether. Aromatic amines as a class of compounds are known for their potential toxicity, and some are recognized carcinogens. Thioethers can be malodorous and may have environmental persistence. A thorough understanding of the specific hazards associated with this compound is the foundation of its safe handling and disposal.

Based on available safety data, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a significant health risk upon acute exposure through ingestion, skin contact, eye contact, and inhalation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Chemical and Hazard Information

PropertyValueSource
Chemical Name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis--
CAS Number 17619-11-3[1][2][3]
Molecular Formula C₁₈H₁₆N₂S₂[2]
GHS Hazard Codes H302, H315, H319, H335[3]
Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: All work with Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, including weighing, handling, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.

    • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the material.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Disposal Workflow

The primary directive for the disposal of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is to manage it as a special hazardous waste.[1] This requires a licensed and certified waste disposal company. The following workflow provides a step-by-step guide for laboratory personnel.

DisposalWorkflow cluster_prep Step 1: Waste Segregation & Collection cluster_label Step 2: Labeling and Documentation cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Identify Waste Stream: Solid vs. Liquid B Use Designated, Compatible, and Labeled Waste Container A->B C Collect Waste in a Chemical Fume Hood B->C D Complete Hazardous Waste Label: - Chemical Name & CAS Number - Hazard Pictograms - Accumulation Start Date C->D E Maintain Waste Log Sheet D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Keep Container Securely Closed G->H I Contact Institutional EHS Office for Waste Pickup H->I J Licensed Waste Vendor Collects, Transports, and Disposes I->J

Caption: Disposal workflow for Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

Detailed Disposal Procedures

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-reusable solid Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, robust, and sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Aromatic amines and thioethers can be incompatible with strong oxidizing agents.

Step 2: Labeling and Documentation

  • Hazardous Waste Label: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-" and CAS Number: "17619-11-3"

    • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, health hazard).

    • The accumulation start date.

  • Waste Log: Maintain a log of all waste added to the container, including the quantity and date.

Step 3: Temporary Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container must be kept in a secondary container (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills.

  • Container Integrity: Ensure the container is always securely closed, except when adding waste.

Step 4: Final Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time (as per institutional and regulatory limits), contact your institution's Environmental Health and Safety office to arrange for a waste pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste vendor who will transport it to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the organic molecule.

Decontamination of Empty Containers

Empty containers that held Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing, deface or remove the original label.

  • Dispose of Container: The decontaminated container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.

DecontaminationWorkflow Start Empty Container of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Rinse1 Rinse with a suitable solvent Start->Rinse1 Collect1 Collect rinsate as hazardous liquid waste Rinse1->Collect1 Rinse2 Repeat rinse two more times Collect1->Rinse2 Collect2 Collect all rinsate Rinse2->Collect2 Deface Deface or remove original label Collect2->Deface Dispose Dispose of container as non-hazardous waste Deface->Dispose

Caption: Workflow for the decontamination of empty containers.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is not merely a procedural task but a critical component of responsible laboratory practice. Adherence to these guidelines, in conjunction with institutional and regulatory requirements, ensures the safety of laboratory personnel and minimizes the environmental impact of chemical research. As scientists, our commitment to discovery must be matched by an unwavering dedication to safety and environmental stewardship.

References

Personal protective equipment for handling Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Understanding the Inherent Risks: A Structural-Activity Perspective

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is a complex organic molecule featuring two benzenamine (aniline) moieties linked through a phenylenebis(thio) (thioether) bridge. The potential hazards of this compound can be inferred by examining its constituent functional groups:

  • Aromatic Amines (Anilines): This class of compounds is well-known for its potential toxicity. Many aromatic amines are suspected carcinogens, mutagens, and can be toxic to aquatic life.[1] A primary health concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[1] Acute and chronic exposure can lead to systemic effects, targeting organs such as the liver, kidneys, and spleen.[1]

  • Thioethers (Sulfides): While generally less reactive than thiols, thioethers can be oxidized and may pose risks. The primary concern is often their potential for skin and eye irritation.

Given these structural alerts, it is prudent to treat Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye irritation and skin sensitization.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling of this substance, ensure that appropriate engineering controls are in place to minimize exposure.

  • Ventilation: All manipulations of solid Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- and its solutions must be conducted in a properly functioning chemical fume hood.

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), consider the use of a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE must be tailored to the specific task being performed. The following table provides a baseline for PPE selection; however, a site-specific risk assessment may necessitate a higher level of protection.

Task Minimum PPE Requirement Rationale
Weighing and Handling Solid 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Lab Coat, Full-length Pants, Closed-toe Shoes, N95 Respirator (or higher)To prevent inhalation of fine powders and dermal contact. Double gloving provides additional protection against tears and contamination.
Preparing Solutions 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Lab Coat, Full-length Pants, Closed-toe ShoesA face shield offers additional protection against splashes when handling liquids.
Running Reactions and Work-up 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Lab Coat, Full-length Pants, Closed-toe ShoesProtects against splashes and accidental contact during transfers and manipulations.
Cleaning Glassware 100% Nitrile Gloves, Chemical Splash Goggles, Lab CoatTo protect against residual chemical contamination on glassware.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-.

PPE_Workflow PPE Selection and Use Workflow start Start: Prepare to Handle Chemical risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (See Table) risk_assessment->select_ppe don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves (last) select_ppe->don_ppe handle_chemical Perform Chemical Handling in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if needed) handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A workflow for the selection, donning, and doffing of PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Preparation
  • Preparation: Before retrieving the chemical from storage, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of solid, minimizing the creation of dust.

  • Dissolution: Add the solvent to the solid in the fume hood. Use a magnetic stirrer for gentle mixing. Avoid heating unless the reaction protocol explicitly requires it and appropriate precautions are in place.

Spill Management
  • Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or you feel unwell.

  • Contain: If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralize and Clean: Due to the amine functional groups, a neutralizing agent suitable for amines may be considered. However, without specific data, a general-purpose spill kit is recommended.

  • Dispose: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

Disposal
  • Waste Streams: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-" and the appropriate hazard warnings.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your environmental health and safety department.

In Case of Exposure: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.